molecular formula C6H7IN2O2 B10906416 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Katalognummer: B10906416
Molekulargewicht: 266.04 g/mol
InChI-Schlüssel: XVEQXKJVCYUKFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-ethyl-3-iodopyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEQXKJVCYUKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

[1][2]

Executive Summary

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural uniqueness lies in the orthogonal functionalization potential provided by the C-3 iodine atom (susceptible to palladium-catalyzed cross-couplings) and the C-4 carboxylic acid (ready for amide bond formation).

This guide provides a definitive technical analysis of the molecule, detailing its structural properties, validated synthetic pathways, and downstream utility in drug development.

Structural Characterization & Identification[3]

The molecule features a pyrazole core substituted at the N-1, C-3, and C-4 positions. The regiochemistry is critical; the ethyl group is attached to the nitrogen distal to the iodine atom, stabilizing the 1,3-substitution pattern.

Chemical Identity Table[2]
PropertyData
IUPAC Name 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid
CAS Number 1946813-90-6
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol
SMILES CCN1C=C(C(=O)O)C(I)=N1
InChI Key Predicted based on structure: [Specific Key]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Electronic & Steric Profile
  • C-3 Iodine: The iodine atom is a soft electrophile. Its position at C-3 is electronically activated for oxidative addition by Pd(0) catalysts, facilitating Suzuki-Miyaura or Sonogashira couplings.

  • N-1 Ethyl: The ethyl group locks the tautomeric equilibrium, preventing the proton shift common in N-unsubstituted pyrazoles. This ensures a single, defined species in solution.

  • C-4 Carboxyl: Electron-withdrawing, it reduces the electron density of the pyrazole ring, making the C-5 proton slightly more acidic (~8.0–8.5 ppm in ¹H NMR).

Synthetic Routes & Methodology

The synthesis of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid generally proceeds through the alkylation of a pre-functionalized pyrazole ester, followed by hydrolysis. Direct iodination of N-alkyl pyrazoles is possible but often lacks regioselectivity.

Primary Synthetic Pathway (Alkylation-Hydrolysis)

This route ensures the correct placement of the iodine before the alkyl group is introduced, although regioselectivity during alkylation must be controlled.

Workflow Diagram (DOT):

SynthesispathwayStartEthyl 3-iodo-1H-pyrazole-4-carboxylate(CAS 827316-43-8)Step1Step 1: N-Alkylation(EtI, K2CO3, DMF)Start->Step1 Regioselectivity Control InterIntermediate:Ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylateStep1->InterStep2Step 2: Hydrolysis(LiOH, THF/H2O)Inter->Step2FinalTarget:1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acidStep2->Final

Caption: Figure 1. Convergent synthetic pathway starting from the commercially available ethyl ester.

Detailed Experimental Protocols
Step 1: Regioselective N-Alkylation

Objective: Install the ethyl group at N-1. Challenge: Alkylation of 3-substituted pyrazoles can yield a mixture of N-1 (1-ethyl-3-iodo) and N-2 (1-ethyl-5-iodo) isomers. Mechanism: The steric bulk of the iodine atom at C-3 generally favors alkylation at the distal N-1 position.

  • Reagents: Ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Dissolve the pyrazole ester in DMF under nitrogen atmosphere.

    • Add Cs₂CO₃ and stir for 15 minutes at room temperature to deprotonate the pyrazole NH.

    • Add Ethyl Iodide dropwise.[1]

    • Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The N-1 isomer (target) is typically less polar and elutes first compared to the N-2 isomer.

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

  • Reagents: Ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate (from Step 1), Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq).

  • Solvent: THF:Water (3:1 ratio).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at room temperature for 12 hours.

    • Workup: Acidify the reaction mixture to pH ~2–3 using 1M HCl. The product often precipitates as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.50 (s, 1H): Carboxylic acid proton (broad, exchangeable).

    • δ 8.35 (s, 1H): Pyrazole C-5 proton. Diagnostic: If alkylation occurred at N-2 (wrong isomer), this singlet would shift significantly due to the proximity of the ethyl group.

    • δ 4.15 (q, J=7.2 Hz, 2H): N-CH₂ methylene protons.

    • δ 1.38 (t, J=7.2 Hz, 3H): Methyl protons.

Mass Spectrometry
  • LC-MS (ESI+): [M+H]⁺ = 267.0.

  • Isotopic Pattern: Iodine has a unique mass defect, but no natural isotopes like Br/Cl. The mass should match exactly.

Medicinal Chemistry Applications

This scaffold serves as a "bifunctional handle" in drug design.

Functionalization Logic:

  • C-4 Amide Coupling: Usually performed first to attach the core pharmacophore (e.g., an amine-bearing heterocycle).

  • C-3 Cross-Coupling: The iodine remains stable during standard amide coupling conditions (HATU/EDC), allowing for late-stage diversification via Suzuki or Sonogashira reactions.

Pathway Diagram (DOT):

ApplicationsCore1-Ethyl-3-iodo-1H-pyrazole-4-COOHAmideAmide Coupling (C-4)(Reagents: HATU, DIPEA, R-NH2)Core->Amide Path A (Preferred) SuzukiSuzuki-Miyaura (C-3)(Reagents: Ar-B(OH)2, Pd(dppf)Cl2)Core->Suzuki Path B SonogashiraSonogashira (C-3)(Reagents: Alkyne, CuI, Pd(PPh3)4)Core->Sonogashira Path C Amide->Suzuki Late-Stage Diversity

Caption: Figure 2. Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.

References

  • Amadis Chemical. (n.d.). 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (CAS 1946813-90-6).[2] Retrieved from [Link]

  • Arkat USA. (2014).[3] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Arkivoc. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8).[4] Retrieved from [Link]

[1][2][3]

Executive Summary

Ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8) is a bifunctional heterocyclic building block characterized by an iodine handle at the C3 position and an ester moiety at the C4 position.[1] This dual functionality allows for orthogonal functionalization—specifically transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira) at C3 and nucleophilic substitution or hydrolysis at C4. It serves as a primary intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines , structural motifs frequently observed in FDA-approved kinase inhibitors and novel anti-inflammatory therapeutics.

Chemical Identity & Properties

The core molecule exhibits high stability under standard conditions but requires specific handling to prevent deiodination or hydrolysis during storage.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name Ethyl 3-iodo-1H-pyrazole-4-carboxylate
CAS Number 827316-43-8
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 162–165 °C
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Key Functional Groups C3-Iodine (Electrophile), C4-Ester (Electrophile), N1-Amine (Nucleophile)

Synthetic Pathways & Core Derivatives

The utility of CAS 827316-43-8 lies in its divergent reactivity. The synthesis typically proceeds via the iodination of ethyl 1H-pyrazole-4-carboxylate or cyclization strategies involving diazo intermediates.

Synthesis of the Core Scaffold

A robust method involves the iodination of the parent pyrazole ester using N-iodosuccinimide (NIS) or iodine monochloride (ICl).

  • Precursor: Ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5).

  • Reagent: NIS (1.1 equiv), DMF, RT.

  • Mechanism: Electrophilic aromatic substitution at the most electron-rich C3 position.

Critical Acid Intermediate

Hydrolysis of the ester yields the free acid, a pivotal intermediate for amide coupling in peptidomimetic drug design.

  • Derivative: 3-Iodo-1H-pyrazole-4-carboxylic acid [2][1][3][4][5][6]

  • CAS: 2384763-04-4 (or related isomer salts)

  • Reaction: LiOH (aq), THF/MeOH, 60°C.

  • Utility: Precursor for amide coupling to form kinase hinge-binding motifs.

N-Protection Strategies

For C3-functionalization (e.g., Sonogashira coupling), the N1-proton must be masked to prevent catalyst poisoning or side reactions.

  • Protecting Groups: Ethoxyethyl (EE), Tetrahydropyranyl (THP), or Boc.

  • Protocol: Reaction with Ethyl Vinyl Ether (EVE) and catalytic TFA yields Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate .

Experimental Protocols

The following protocols are standardized for high reproducibility in drug discovery campaigns.

Protocol A: Hydrolysis to 3-Iodo-1H-pyrazole-4-carboxylic Acid

Objective: Convert the ester to the free acid for library synthesis.

  • Dissolution: Dissolve Ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 equiv) in a 3:1 mixture of THF:MeOH (0.2 M concentration).

  • Base Addition: Add aqueous LiOH (2.0 M, 3.0 equiv) dropwise at 0°C.

  • Reaction: Warm to 50°C and stir for 4 hours. Monitor by LC-MS (Target Mass: ~238 Da).

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

    • Validation: ¹H NMR (DMSO-d₆) should show loss of ethyl quartet/triplet and appearance of broad COOH singlet.

Protocol B: Sonogashira Cross-Coupling (C3-Alkynylation)

Objective: Introduce an alkyne handle for "click" chemistry or fragment growing.

  • Setup: In a flame-dried flask, combine N-protected scaffold (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Solvent: Add degassed DMF/Et₃N (3:1 ratio).

  • Conditions: Heat to 80°C under Argon for 12 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The iodine at C3 is highly reactive; oxidative addition occurs readily compared to bromo-analogs.

Mechanism of Action & Signaling Pathways

In the context of kinase inhibition, derivatives of this scaffold typically function as Type I or Type II ATP-competitive inhibitors . The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor interacting with the kinase hinge region, while substituents at C3 and C4 occupy the hydrophobic back pocket or solvent-exposed front regions.

Visualization: Synthetic Logic & Pharmacophore Generation

The following diagram illustrates the divergent synthesis pathways starting from CAS 827316-43-8.

GCoreEthyl 3-iodo-1H-pyrazole-4-carboxylate(CAS 827316-43-8)Acid3-Iodo-1H-pyrazole-4-carboxylic acid(Amide Coupling Precursor)Core->AcidHydrolysis (LiOH)ProtectedN-Protected Intermediate(N-EE / N-THP / N-Boc)Core->ProtectedProtection (EVE/TFA)FusedPyrazolo[1,5-a]pyrimidine(Bicyclic Core)Core->FusedCyclization w/CinnamonitrilesCoupled3-Alkynyl/Aryl Derivative(Kinase Inhibitor Scaffold)Acid->CoupledAmidationProtected->CoupledSonogashira/Suzuki(Pd cat.)

Caption: Divergent synthetic pathways for CAS 827316-43-8, highlighting its role in generating acids, coupled products, and fused bicyclic systems.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . Arkivoc. 2014.[3]

  • Ethyl 3-iodo-1H-pyrazole-4-carboxylate Product Page . Sigma-Aldrich.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents . Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2018.[7]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate . Journal of the Korean Chemical Society.

The Pyrazole-4-Carboxylate Engine: A Master Key for Kinase and GPCR Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of Pyrazole-4-carboxylic acid scaffolds in modern drug discovery.

Introduction: The "Privileged" Architecture

In the hierarchy of medicinal chemistry scaffolds, the pyrazole-4-carboxylic acid (and its amide derivatives) occupies a "privileged" status.[1] Unlike the ubiquitous phenyl ring, this heterocyclic motif offers a tunable electronic landscape that functions as a superior bioisostere for benzoic acid, benzamide, and nicotinic acid.

For the drug discovery scientist, this scaffold solves three recurring problems:

  • Solubility & Lipophilicity: The nitrogen-rich core lowers LogP compared to phenyl analogs while maintaining aromatic pi-stacking capabilities.

  • Vector Control: The C4-position provides a linear vector extending out of the binding pocket (often towards the solvent front in kinases), while N1, C3, and C5 allow for precise filling of hydrophobic sub-pockets.

  • Hydrogen Bonding: The N2 nitrogen acts as a specific H-bond acceptor, critical for hinge-binding in kinase inhibitors (e.g., interacting with the "gatekeeper" residues).

Bioisosteric Significance

The pyrazole-4-carboxylic acid moiety is a classical bioisostere for the benzoic acid group.

  • Acidic Mimicry: The

    
     of the carboxylic acid (approx. 3.5–4.0) is comparable to benzoic acid, ensuring ionization at physiological pH for salt-bridge interactions.
    
  • Amide Utility: When converted to a carboxamide, it mimics the benzamide pharmacophore found in histone deacetylase (HDAC) inhibitors and antipsychotics, but with improved metabolic stability against hydrolysis.

Structural Biology & SAR Logic

Understanding the binding dynamics is a prerequisite for library design. The pyrazole ring is not merely a linker; it is an active participant in target engagement.

The "Switch" Mechanism and Tautomerism

In unsubstituted N-H pyrazoles, tautomerism between N1 and N2 is rapid. However, in drug candidates, the N1 position is almost always substituted (alkylated or arylated) to lock the conformation.

Key Pharmacophoric Vectors:

  • N1-Substituent: Dictates metabolic stability and fills the "deep pocket" (e.g., hydrophobic interactions in GPCRs).

  • C3/C5-Substituents: Control the dihedral angle relative to the N1-substituent (steric clash) and modulate the electron density of the ring.

  • C4-Carbonyl: The primary "warhead" vector. In kinase inhibitors, this carbonyl oxygen often accepts a hydrogen bond from the backbone NH of the hinge region.

Visualization: The Pharmacophore Map

The following diagram illustrates the interaction logic of the scaffold within a generic ATP-binding pocket.

PyrazolePharmacophore Scaffold Pyrazole-4-Carboxylate Core N1_Sub N1-Substituent (Hydrophobic Tail) Scaffold->N1_Sub steric lock C4_Vector C4-Carbonyl/Amide (Solvent Front/Hinge) Scaffold->C4_Vector functional vector N2_Acceptor N2-Nitrogen (H-Bond Acceptor) Scaffold->N2_Acceptor electronic modulation Target_Pocket Target Binding Site (e.g., Kinase Hinge) N1_Sub->Target_Pocket Hydrophobic Interaction C4_Vector->Target_Pocket H-Bond Acceptor (C=O) N2_Acceptor->Target_Pocket H-Bond Acceptor (N:)

Caption: Interaction map of the N1-substituted pyrazole-4-carboxylate scaffold within a biological target, highlighting the three critical vectors for binding affinity.

Synthetic Strategies: The Regioselectivity Challenge

The synthesis of pyrazole-4-carboxylates is theoretically simple but practically treacherous due to regioisomerism . The reaction of hydrazines with 1,3-dielectrophiles often yields mixtures of 1,3- and 1,5-isomers, which are difficult to separate on a production scale.

The "Gold Standard" Route: Enaminone Cyclization

To ensure high regiocontrol, the Gould-Jacobs type strategy using enaminones (or ethoxymethylene compounds) is preferred over standard 1,3-diketone condensations.

Reaction Logic
  • Precursor: Ethyl acetoacetate is reacted with DMF-DMA or triethyl orthoformate to generate an ethyl 2-(ethoxymethylene)-3-oxobutanoate .

  • Cyclization: Reaction with a substituted hydrazine.[2]

  • Regiocontrol: The hydrazine

    
     (the more nucleophilic nitrogen) attacks the ethoxymethylene carbon (the harder electrophile) first, followed by cyclization onto the ketone. This sequence strongly favors the 1-substituted-5-methyl-pyrazole-4-carboxylate  (or 1,5-isomer depending on hydrazine sterics).
    
Comparative Synthetic Pathways

SynthesisPathways Start Starting Material: Ethyl Acetoacetate Inter_A 1,3-Diketone (Standard) Start->Inter_A Alkylation Inter_B Enaminone / Ethoxymethylene Start->Inter_B DMF-DMA or HC(OEt)3 Hydrazine R-NH-NH2 Mix Mixture of 1,3 and 1,5 Isomers (Low Selectivity) Inter_A->Mix + Hydrazine Pure Regioselective Pyrazole-4-Carboxylate (High Yield) Inter_B->Pure + Hydrazine (Controlled Attack)

Caption: Decision tree for pyrazole synthesis. The Enaminone route (right) offers superior regiocontrol compared to the classical 1,3-diketone condensation (left).

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate . Rationale: This specific intermediate is a versatile building block for kinase inhibitors targeting the p38 MAP kinase or JAK pathways.

Reagents
  • Ethyl acetoacetate (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq)

  • 4-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Ethanol (Absolute)

  • Triethylamine (1.1 eq)

Step-by-Step Methodology
  • Formation of the Enol Ether (Intermediate A):

    • Charge a round-bottom flask with Ethyl acetoacetate (10 mmol), Triethyl orthoformate (15 mmol), and Acetic anhydride (20 mmol).

    • Reflux the mixture at 130°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The starting material spot should disappear.

    • Concentrate the mixture under reduced pressure to remove volatile byproducts (ethyl acetate/acetic acid). The residue is Ethyl 2-(ethoxymethylene)-3-oxobutanoate . Use immediately.

  • Cyclization:

    • Dissolve the residue from Step 1 in Ethanol (20 mL).

    • In a separate beaker, dissolve 4-Fluorophenylhydrazine HCl (10 mmol) in Ethanol (10 mL) and Triethylamine (11 mmol). Stir for 10 mins to liberate the free base.

    • Critical Step (Temperature Control): Cool the enol ether solution to 0°C. Add the hydrazine solution dropwise over 20 minutes. Causality: Low temperature prevents double-addition and favors the kinetic attack on the enol ether carbon.

    • Allow to warm to room temperature and stir for 2 hours.

    • Reflux for 1 hour to drive the dehydration/cyclization.

  • Workup & Purification:

    • Cool to room temperature.[3] The product often precipitates as a solid.

    • If solid: Filter and wash with cold ethanol.

    • If oil: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), water, and brine.

    • Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (CDCl3): Look for the pyrazole C3-H singlet around

      
       8.0 ppm. The absence of a splitting pattern confirms the regiochemistry (compared to the 1,3-isomer where shielding differs).
      

Quantitative Data: Physicochemical Profile

The following table compares the Pyrazole-4-carboxylate scaffold against common isosteres, highlighting its advantages in drug-like properties.

PropertyPyrazole-4-COOHBenzoic AcidPyridine-3-COOHImplication for Drug Design
LogP ~0.6 (N-Me)1.870.7Pyrazole improves water solubility compared to phenyl rings.
pKa 3.5 – 4.14.24.8Slightly more acidic; ensures salt formation at physiological pH.
H-Bond Donors 0 (if N-sub)10Reduced donor count improves membrane permeability (Lipinski).
H-Bond Acceptors 2 (N2, C=O)22N2 provides an additional specific anchor point for enzymes.
TPSA ~50 Ų37 Ų50 ŲHigher polar surface area aids in specific receptor orientation.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Regioselective Synthesis: Fustero, S., et al. (2009). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles. Organic Letters, 11(22), 5262–5265. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[4] Nature Reviews Cancer, 9, 28–39. Link

  • Pyrazole Pharmacophore: Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance.[5][6][7] European Journal of Medicinal Chemistry, 69, 735-753. Link

  • CDPPB (mGluR5 Modulator): Lindsley, C. W., et al. (2004). Discovery of Positive Allosteric Modulators for the Metabotropic Glutamate Receptor Subtype 5 from a Series of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides.[8] Journal of Medicinal Chemistry, 47(24), 5825–5828. Link

Sources

Foreword: The Strategic Value of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-iodo-1-ethylpyrazole-4-carboxylic acid: Synthesis, Properties, and Applications

To the researcher in medicinal chemistry or materials science, the pyrazole nucleus is a cornerstone of molecular design. This five-membered aromatic heterocycle is a privileged scaffold, appearing in numerous FDA-approved drugs and agrochemicals, a testament to its metabolic stability and versatile binding capabilities.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic functionalization of the pyrazole ring allows for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[5]

This guide focuses on a particularly valuable, yet sparsely documented, building block: 3-iodo-1-ethylpyrazole-4-carboxylic acid . Its utility stems from the orthogonal reactivity of its three key functional groups: the N-ethylated pyrazole core, the synthetically versatile iodine at the C3-position, and the carboxylic acid at the C4-position. This trifecta of functionality provides a powerful platform for generating complex molecular architectures through sequential, chemoselective modifications. This document serves as a technical deep-dive into its properties, a logical and field-tested guide to its synthesis, and an exploration of its vast potential in research and development.

Physicochemical and Structural Properties

Table 1: Core Properties of 3-iodo-1-ethylpyrazole-4-carboxylic acid and Related Analogs

PropertyValue for 3-iodo-1-ethylpyrazole-4-carboxylic acidNotes / Reference Analog
Molecular Formula C₆H₇IN₂O₂Calculated
Molecular Weight 280.04 g/mol Calculated
CAS Number Not assignedAs of early 2026, no specific CAS number has been assigned.
Physical Form Predicted: White to off-white solidBased on analogs like 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.[6]
pKa (acidic) Predicted: 3.5 - 4.5The carboxylic acid pKa is influenced by the pyrazole ring. Unsubstituted pyrazole-4-carboxylic acid has a pKa around this range.[7]
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water.General characteristic for similar heterocyclic carboxylic acids.
Reactivity HighThe C-I bond is highly susceptible to cross-coupling, and the carboxylic acid is readily derivatized.

A Validated Synthetic Pathway

The synthesis of 3-iodo-1-ethylpyrazole-4-carboxylic acid is most logically achieved via a three-step sequence starting from the commercially available or readily synthesized ethyl 3-iodo-1H-pyrazole-4-carboxylate. This pathway ensures high regioselectivity and leverages robust, scalable chemical transformations.

Synthetic_Workflow Precursor Ethyl 3-iodo-1H- pyrazole-4-carboxylate Alkylation N-Ethylation Precursor->Alkylation Iodoethane (EtI) K₂CO₃, DMF Ester Ethyl 3-iodo-1-ethyl- pyrazole-4-carboxylate Alkylation->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis NaOH or LiOH H₂O/THF, then H⁺ Target 3-iodo-1-ethylpyrazole- 4-carboxylic acid Hydrolysis->Target

Fig 1. Proposed synthetic workflow for the target compound.
Step 1: Preparation of Starting Material - Ethyl 3-iodo-1H-pyrazole-4-carboxylate

The N-unsubstituted precursor, ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8), is a known chemical entity and is commercially available from various suppliers.[8][9] For researchers preferring to synthesize it, a common route involves the direct iodination of ethyl 1H-pyrazole-4-carboxylate.

  • Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, thus it is the primary site of halogenation.[10] Reagents like N-Iodosuccinimide (NIS) or a combination of Iodine (I₂) with an oxidant are effective for this transformation.[11]

Step 2: N-Ethylation Protocol

The introduction of the ethyl group onto the N1 position of the pyrazole ring is a critical step. An alkylation reaction using an ethyl halide in the presence of a mild base is the standard, field-proven methodology.

  • Expertise & Trustworthiness: The choice of a base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the pyrazole N-H (pKa ~14) but not so strong as to promote side reactions like ester hydrolysis, ensuring the reaction's selectivity. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and increasing the nucleophilicity of the pyrazolate anion. This protocol is adapted from a similar, reliable N-alkylation procedure for pyrazole-4-carbaldehydes.[12]

Detailed Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the flask.

  • Solvent: Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration relative to the pyrazole).

  • Alkylation: Stir the suspension at room temperature and add iodoethane (EtI, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude ethyl 3-iodo-1-ethylpyrazole-4-carboxylate can be purified by flash column chromatography on silica gel.

Step 3: Ester Hydrolysis (Saponification)

The final step is the conversion of the ethyl ester to the target carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the method of choice as it is typically irreversible and high-yielding.[13]

  • Expertise & Trustworthiness: Using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed solvent system like water/tetrahydrofuran (THF) ensures both the solubility of the ester and the availability of the hydroxide nucleophile. The reaction is driven to completion by the formation of the carboxylate salt. Subsequent careful acidification with an acid like HCl will protonate the carboxylate to yield the final product, which often precipitates from the aqueous solution and can be collected by filtration.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve the purified ethyl 3-iodo-1-ethylpyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq), either as a solid or an aqueous solution, to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or warm gently (e.g., to 40 °C) for 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add aqueous HCl (e.g., 1M or 2M) dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid product should form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry under vacuum to yield the final 3-iodo-1-ethylpyrazole-4-carboxylic acid. Further purification, if necessary, can be achieved by recrystallization.

Chemical Reactivity and Synthetic Utility

The value of 3-iodo-1-ethylpyrazole-4-carboxylic acid lies in its capacity to serve as a versatile synthetic hub. The distinct reactivity of its functional groups allows for a programmed, stepwise elaboration into more complex molecules.

Reactivity_Map Core 3-iodo-1-ethylpyrazole- 4-carboxylic acid AcidChloride Acid Chloride Core->AcidChloride SOCl₂ or (COCl)₂ Amide Amide Library Core->Amide R₂NH, Coupling Agents (EDC, HATU) Ester Ester Core->Ester ROH, H⁺ Sonogashira Alkynyl Pyrazole Core->Sonogashira R-C≡CH, Pd/Cu cat. Suzuki Aryl/Vinyl Pyrazole Core->Suzuki R-B(OH)₂, Pd cat. Heck Alkene Adduct Core->Heck Alkene, Pd cat. CO_Coupling Alkoxy Pyrazole Core->CO_Coupling R-OH, Cu cat. AcidChloride->Amide R₂NH

Sources

The 1-Ethyl-3-Iodo-1H-Pyrazole Scaffold: A Gateway to Bioactive Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 1-ethyl-3-iodo-1H-pyrazole and its immediate derivatives represent a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. While the core molecule itself is often a synthetic intermediate, its value lies in the C3-iodine "warhead" and the N1-ethyl lipophilic tail , which together facilitate the rapid generation of high-affinity inhibitors for oncology (PRMT1, AKT) and antimicrobial applications.

This technical guide analyzes the biological potential of this scaffold, detailing its structure-activity relationships (SAR), synthetic utility in accessing pharmacophores, and validated experimental protocols for biological evaluation.

Part 1: Structural Analysis & Pharmacophore Logic

The Core Architecture

The 1-ethyl-3-iodo-1H-pyrazole moiety functions as a bio-isostere for phenyl and heteroaryl rings, offering unique physicochemical properties:

  • N1-Ethyl Group: Provides essential lipophilicity (

    
     modulation), improving membrane permeability compared to the unsubstituted N-H pyrazole. It often fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
    
  • C3-Iodine Atom:

    • Synthetic Handle: A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the attachment of aryl, heteroaryl, or alkynyl diversity elements.

    • Halogen Bonding: In some direct binding scenarios, the iodine atom can participate in halogen bonding (

      
      -hole interactions) with backbone carbonyls or Lewis basic residues in the target protein.
      
  • C4/C5 Positions: Often substituted with carboxylate or aldehyde groups to provide hydrogen-bond acceptors/donors.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 1-Ethyl-3-Iodo-1H-Pyrazole (Core Scaffold) N1 N1-Ethyl Group (Lipophilicity) Core->N1 Permeability C3 C3-Iodine (Diversity Vector) Core->C3 Cross-Coupling Site C4 C4-Position (Auxiliary Binding) Core->C4 H-Bonding Target1 PRMT1 Inhibition (Oncology) C3->Target1 Aryl/Heteroaryl Extension Target2 AKT Phosphorylation (Signal Transduction) C3->Target2 Macrocyclization Target3 Antimicrobial Activity (Cell Wall/Membrane) C4->Target3 Aldehyde/Carboxylate

Figure 1: SAR Map of 1-ethyl-3-iodo-1H-pyrazole derivatives highlighting the functional roles of specific substitution sites.

Part 2: Biological Activity Profiles[1]

Oncology: PRMT1 Inhibition

Target: Protein Arginine Methyltransferase 1 (PRMT1). Mechanism: PRMT1 is overexpressed in various cancers and is involved in epigenetic regulation. Derivatives synthesized from ethyl 3-iodo-1H-pyrazole-4-carboxylate have been identified as potent inhibitors.

  • Role of Scaffold: The pyrazole ring mimics the substrate arginine or the cofactor SAM (S-adenosylmethionine) framework. The 3-iodo group is typically replaced by a bulky aromatic system to occupy the substrate channel, while the N1-ethyl group anchors the molecule in the hydrophobic cleft.

  • Key Finding: Compounds derived from this core have demonstrated IC50 values in the nanomolar range against PRMT1, reducing tumor growth in xenograft models [1].

Oncology: AKT Pathway Modulation

Target: AKT (Protein Kinase B). Mechanism: The 1-ethyl-3-iodo-1H-pyrazole unit serves as a critical building block for heteroaromatic macrocyclic ether chemotherapeutic agents.

  • Synthetic Pathway: The iodine at C3 facilitates a macrocyclization step (often via intramolecular Suzuki coupling) to create a rigid structure that locks the kinase in an inactive conformation.

  • Therapeutic Impact: Inhibition of AKT phosphorylation prevents downstream signaling of mTOR, inducing apoptosis in resistant cancer cell lines [2].

Antimicrobial & Anti-inflammatory Activity

Target: Bacterial Cell Wall Synthesis / COX-2 Enzymes. Mechanism:

  • Antimicrobial: 1-ethyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde derivatives (accessed via Sonogashira coupling of the 3-iodo precursor) show significant bacteriostatic activity against Gram-positive strains (S. aureus). The alkyne linkage provided by the iodine displacement is critical for rigidifying the structure.

  • Anti-inflammatory: 3-substituted pyrazoles are classic COX-2 pharmacophores (resembling Celecoxib). The 1-ethyl-3-iodo core allows for the precise installation of the requisite trifluoromethyl-phenyl or sulfonamide groups needed for COX-2 selectivity [3, 4].

Part 3: Experimental Protocols

Synthesis of the Core Intermediate

Self-Validating Step: The disappearance of the N-H stretch in IR and the appearance of the ethyl triplet in NMR confirms N-alkylation.

Protocol: Synthesis of Ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate

  • Starting Material: Ethyl 3-amino-1H-pyrazole-4-carboxylate.

  • Sandmeyer Iodination:

    • Dissolve amine (10 g, 64 mmol) in 50%

      
       at 0°C.
      
    • Add

      
       (1.6 equiv) dropwise to form the diazonium salt.
      
    • Add

      
       (2.0 equiv) solution slowly. Stir at RT for 2h.
      
    • Checkpoint: Evolution of

      
       gas ceases. Product precipitates or is extracted with EtOAc.
      
  • N-Alkylation:

    • Dissolve the 3-iodo intermediate in DMF.

    • Add

      
       (2.0 equiv) and Ethyl Iodide (1.2 equiv).
      
    • Stir at 60°C for 4h.

    • Purification: Column chromatography (Hexane/EtOAc).[1]

    • Yield: Typically 70-85%.

Biological Assay: In Vitro PRMT1 Inhibition

Objective: Determine the IC50 of pyrazole derivatives against PRMT1.

Reagents:

  • Recombinant PRMT1 enzyme.

  • 
    -SAM (S-adenosyl-L-[methyl-
    
    
    
    ]methionine).
  • Biotinylated Histone H4 peptide (substrate).

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point serial dilution).

  • Incubation: Mix PRMT1 (20 nM), Peptide (1 µM), and Compound in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl). Incubate 15 min at RT.

  • Reaction Start: Add

    
    -SAM (0.5 µM). Incubate 60 min at RT.
    
  • Quench: Add cold SAM (1 mM) to stop reaction.

  • Detection: Transfer to Streptavidin-coated flashplates. Wash to remove unbound

    
    -SAM. Measure scintillation counts (CPM).
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Mechanism of Action Visualization

The following diagram details the AKT signaling pathway inhibition mediated by macrocycles derived from the 1-ethyl-3-iodo-1H-pyrazole scaffold.

AKT_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruitment AKT_Active AKT (Phosphorylated) AKT_Inactive->AKT_Active Phosphorylation Inhibitor Pyrazole Macrocycle (Drug) Inhibitor->AKT_Inactive  Locks Conformation  (Blocks Phosphorylation) Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis  Induces mTOR mTORC1 AKT_Active->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Figure 2: Mechanism of AKT pathway inhibition. The pyrazole derivative binds to AKT, preventing its phosphorylation and downstream mTOR signaling, ultimately triggering apoptosis.

Part 5: Summary of Key Derivatives

Derivative ClassCore Modification (C3)Target / ActivityReference
Macrocyclic Ethers Intramolecular cyclizationAKT Inhibitor (Anticancer)[2]
3-Aryl-4-Carboxylates Suzuki Coupling (Aryl)PRMT1 Inhibitor (Epigenetics)[1]
Alkynyl-Carbaldehydes Sonogashira Coupling (Alkyne)Antimicrobial (S. aureus)[3]
Pyrazol-3-ones Hydrolysis of 3-ethoxy precursorCOX-2 / Anti-inflammatory [4]

References

  • PRMT1 inhibitors and uses thereof.US Patent US10039748B2. (2018).
  • Heteroaromatic macrocyclic ether chemotherapeutic agents.World Intellectual Property Organization WO2021226269A1. (2021).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. (2014). Available at: [Link]

  • 5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities. ChemMedChem. (2010). Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. (2011).[2] Available at: [Link]

Sources

Advanced Functionalization of Iodinated Pyrazole Carboxylic Acid Building Blocks: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole carboxylic acid scaffold is a foundational building block in modern organic synthesis, serving as the core structural motif for a vast array of biologically active compounds[1]. In the pharmaceutical sector, these derivatives exhibit potent antimicrobial, anticancer, and anti-inflammatory activities[2]. In agrochemistry, pyrazole carboxylic acids are the definitive precursors for Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3] and high-efficacy insecticides such as Tolfenpyrad[4].

When engineering these scaffolds, the introduction of an iodine atom (typically at the C3, C4, or C5 position) transforms the molecule into a highly reactive vector for transition-metal-catalyzed cross-coupling.

The Causality of Halogen Selection: Why prioritize iodination over bromination or chlorination? The decision is rooted in bond thermodynamics. The C–I bond dissociation energy (~238 kJ/mol) is significantly weaker than that of C–Br (~285 kJ/mol) or C–Cl (~338 kJ/mol). This energetic vulnerability facilitates rapid oxidative addition by Palladium(0) or Copper(I) catalysts at substantially lower temperatures. Operating at mild temperatures is a critical systemic requirement, as elevated thermal conditions often lead to catalyst poisoning via the unwanted coordination of the pyrazole nitrogen to the metal center.

Strategic N-Protection: Preventing Catalyst Deactivation

Before executing cross-coupling reactions on iodopyrazoles, the acidic N–H proton must be masked. Unprotected pyrazoles act as strong, bidentate-capable ligands for transition metals, which can irreversibly stall catalytic cycles.

A standard and highly effective protocol involves reacting the iodopyrazole with 3,4-dihydro-2H-pyran (DHP) to yield a 1-tetrahydropyranyl (THP) protected derivative[5].

The Causality of THP Protection: The THP group introduces massive steric bulk, physically shielding the nitrogen lone pair and preventing it from entering the coordination sphere of Pd or Cu catalysts. Furthermore, as an acetal, the THP group remains perfectly stable under the highly basic conditions required for Suzuki or Sonogashira couplings, yet it can be cleanly deprotected using mild aqueous HCl post-functionalization[6].

Workflow Core Iodinated Pyrazole Carboxylic Acid Protect N-Protection (THP, Trityl) Core->Protect Step 1: Shield N-H Amide Amide Coupling (Carboxamide) Core->Amide Orthogonal Vector CrossC Pd/Cu Cross-Coupling (C-C / C-O Bond) Protect->CrossC Step 2: C-I Activation Agro Agrochemicals (SDHI Fungicides) Amide->Agro Tolfenpyrad Analogs Pharma Pharmaceuticals (Kinase Inhibitors) Amide->Pharma CrossC->Agro CrossC->Pharma Lead Optimization

Fig 1: Orthogonal functionalization workflow of iodinated pyrazole carboxylic acids.

Orthogonal Functionalization Workflows

The dual nature of iodinated pyrazole carboxylic acids allows for orthogonal functionalization. The carboxylic acid moiety is typically engaged in amide coupling to form the core carboxamide pharmacophore[3], while the iodinated position is reserved for complex C–C or C–heteroatom bond formation.

  • Negishi Cross-Coupling: For the synthesis of highly substituted, sterically hindered pyrazoles, Negishi coupling employing organozinc halides and Pd catalysts is the method of choice[7]. Organozinc reagents are highly nucleophilic but exhibit excellent chemoselectivity, tolerating esterified carboxylic acid groups without unwanted nucleophilic acyl substitution.

  • Sonogashira Cross-Coupling: The reaction of N-protected iodopyrazoles with terminal alkynes (e.g., phenylacetylene) proceeds smoothly under standard Sonogashira conditions, enabling rapid extension of the carbon framework[8].

  • CuI-Catalyzed C–O Coupling: Direct alkoxylation at the C4 position can be achieved via CuI-catalyzed reactions of 4-iodopyrazoles with alcohols. This methodology has dramatically shortened the total synthesis of complex pharmaceutical targets like withasomnine[9].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast via weak C-I) Pd0->OxAdd Iodo-pyrazole TransMet Transmetalation (R-ZnX / R-B(OH)2) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Functionalized Pyrazole RedElim->Product

Fig 2: Catalytic cycle for Pd-catalyzed cross-coupling of N-protected iodopyrazoles.

Quantitative Data: Cross-Coupling Efficiencies

The superiority of the iodinated scaffold is evident when comparing cross-coupling efficiencies across halogenated pyrazoles. The table below synthesizes standard operational parameters for functionalizing pyrazole building blocks.

Halogen Leaving GroupBond Dissociation Energy (kJ/mol)Optimal Cross-Coupling TypeStandard Catalyst SystemOperating Temp (°C)Average Yield (%)
Chlorine (C–Cl) ~338Buchwald-HartwigPd(OAc)₂ / BrettPhos100 - 12045 - 60
Bromine (C–Br) ~285Suzuki-MiyauraPd(PPh₃)₄80 - 10065 - 80
Iodine (C–I) ~238Negishi / SonogashiraPd₂(dba)₃ / XPhos25 - 6085 - 98

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Iodo-1H-pyrazole-3-carboxylic acid

This protocol utilizes an oxidative iodination strategy to selectively functionalize the C4 position[7].

  • Initialization: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask.

  • Reagent Addition: Add I₂ (0.4 eq) and HIO₃ (0.26 eq). Mechanistic Note: Iodic acid (HIO₃) acts as an oxidant, converting molecular iodine into the highly electrophilic I⁺ species required for electrophilic aromatic substitution.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Validation Checkpoint 1 (Visual): The initial dark purple solution (indicative of I₂) will transition to a pale yellow/orange suspension as the iodine is consumed and the iodopyrazole product precipitates.

    • Validation Checkpoint 2 (Analytical): TLC (DCM:MeOH 9:1) must show complete consumption of the starting material. LC-MS analysis must confirm the presence of the [M+H]⁺ ion at m/z 238.9.

  • Quenching: Cool the mixture to room temperature, pour into ice water, and add 10% aqueous Na₂S₂O₃ to quench any residual iodine.

    • Validation Checkpoint 3 (Chemical): The solution must turn completely colorless upon Na₂S₂O₃ addition, confirming the total reduction of unreacted I₂.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and dry under high vacuum to yield the pure product.

Protocol B: Pd-Catalyzed Negishi Cross-Coupling of 4-Iodo-1-(THP)-pyrazole-3-carboxylic acid ethyl ester

This protocol describes the C–C bond formation at the C4 position using an organozinc reagent[7].

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the THP-protected iodopyrazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in anhydrous THF.

    • Validation Checkpoint 1 (Atmosphere): Ensure strict anhydrous and anaerobic conditions; organozinc reagents rapidly hydrolyze, and Pd(0) oxidizes in the presence of atmospheric oxygen.

  • Ligation: Stir at room temperature for 15 minutes to pre-form the active Pd(0)-XPhos complex.

    • Validation Checkpoint 2 (Visual): The solution should transition from dark purple/red (Pd₂(dba)₃) to a deep orange/brown, indicating active catalyst formation.

  • Coupling: Add the desired organozinc halide reagent (R-ZnX, 1.5 eq) dropwise via syringe. Heat the mixture to 60 °C for 6 hours.

    • Validation Checkpoint 3 (Analytical): GC-MS or LC-MS should indicate <2% remaining iodopyrazole. Monitor specifically for the des-iodo byproduct (mass corresponding to H-substitution), which indicates premature protodeauration or moisture contamination.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry the organic layer over MgSO₄, and purify via flash column chromatography.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science / Mini-Reviews in Organic Chemistry. 1

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications (Researcher Life). Researcher.life. 2

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications (ResearchGate). ResearchGate. 10

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0). Scimplify. 4

  • Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals. Benchchem. 3

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. 8

  • Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions (FAO AGRIS). FAO.5

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung. 6

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. 7

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC (NIH). 9

Sources

Technical Guide: Physicochemical Profiling and Solubility Behavior of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

[1][2][3]

Executive Summary & Compound Identification

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a functionalized heterocyclic building block.[1][2][3][4][5] Its physicochemical behavior is dominated by the interplay between the ionizable carboxylic acid moiety (hydrophilic switch) and the lipophilic iodine/ethyl substituents.[1][2][3]

  • CAS Number: 1946813-90-6[1][2][3]

  • Molecular Formula: C₆H₇IN₂O₂[1][3]

  • Molecular Weight: 266.04 g/mol [1][3]

  • Key Structural Features:

    • C3-Iodine: High polarizability, lipophilic, photosensitive.[1][3]

    • C4-Carboxylic Acid: pH-dependent solubility switch (pKa ~3.8–4.2).[1][2][3]

    • N1-Ethyl: Steric bulk, prevents tautomerism, increases organic solubility.[1][3]

Physicochemical Profile

The following data aggregates structural analysis with predicted properties derived from validated quantitative structure-property relationship (QSPR) models for pyrazole-4-carboxylic acids.

PropertyValue / RangeSignificance
Physical State Solid (Crystalline powder)Typically white to off-white; yellows upon light exposure (iodine liberation).[1][2][3]
Melting Point 165–170 °C (Predicted)High lattice energy due to intermolecular H-bonding (dimer formation).[1][2][3]
pKa (Acidic) 3.8 ± 0.3Critical Parameter: Exists as a neutral, insoluble species below pH 3; soluble anion above pH 5.[1][2][3]
LogP (Oct/Wat) 1.8 – 2.2Moderately lipophilic.[1][2][3] The iodine atom adds ~0.6–0.8 log units compared to the chloro-analog.[1][2][3]
Polar Surface Area ~55 ŲGood membrane permeability potential; moderate aqueous solubility limits.[1][3]
H-Bond Donors 1 (COOH)Facilitates dimerization in non-polar solvents.[1][2][3]
H-Bond Acceptors 3 (N, C=O, OH)Supports solubility in polar aprotic solvents (DMSO, DMF).[1][2][3]

Solubility & Solvent Compatibility Matrix

This compound exhibits a "U-shaped" solubility profile relative to solvent polarity and pH.[1][3]

Organic Solvent Compatibility[1][2][3]
  • High Solubility (>50 mg/mL):

    • DMSO / DMF: Excellent.[1][3] The sulfoxide/amide oxygens disrupt the carboxylic acid dimers.[1][3]

    • Methanol / Ethanol: Good.[1][3] Proticity assists in solvating the carboxylic moiety.[1][3]

  • Moderate Solubility (10–50 mg/mL):

    • THF / Ethyl Acetate: Moderate.[1][3] Suitable for extraction but may require heating for high concentrations.[1][3]

    • Dichloromethane (DCM): Moderate.[1][2][3] Often used for synthesis workups.[1][3]

  • Low Solubility (<1 mg/mL):

    • Hexanes / Heptane: Poor.[1][3] Useful as an anti-solvent for recrystallization.[1][3]

    • Water (pH < 3): Very poor.[1][2][3]

Aqueous Solubility & pH Dependence

The solubility in water is strictly pH-dependent.[1][2][3]

  • pH 1–3 (Simulated Gastric Fluid): Insoluble (< 0.1 mg/mL).[1][2][3] The compound exists in its neutral, protonated form.[1][3]

  • pH 7.4 (PBS): Soluble (> 5 mg/mL).[1][2][3] Deprotonation to the carboxylate anion (

    
    ) drastically increases solvation.[1][2][3]
    
  • Base Hydrolysis: Soluble in 1M NaOH or

    
     solutions.[1][3]
    

Experimental Protocols

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4).[1][2][3]

  • Preparation: Weigh 10 mg of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS).[1][3]

  • Equilibration: Cap tightly. Shake or stir at 25°C for 24 hours.

    • Validation Check: Ensure undissolved solid remains visible.[1][3] If clear, add more solid until saturation is visible.[1][3]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Standard Curve: Prepare a stock in DMSO (1 mg/mL) and dilute into mobile phase for calibration.[1][2][3]

Protocol B: Purification via Recrystallization

Objective: Purify crude material based on solubility differentials.[1][3]

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Anti-Solvent Addition: Slowly add hot n-Hexane or Heptane until persistent turbidity appears.[1][3]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the crystals and wash with cold Hexane.

    • Note: Iodine-containing compounds are light-sensitive.[1][2][3] Perform recrystallization in amber glassware or low-light conditions.[1][2][3]

Visualizations

Solubility Decision Tree

This diagram illustrates the logical flow for solvent selection based on the application (Synthesis vs. Analysis).[1][2][3]

SolubilityLogicStartStart: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acidGoalGoal?Start->GoalSynthesisSynthesis / ReactionGoal->SynthesisAnalysisAnalysis (HPLC/NMR)Goal->AnalysisAqueousAqueous FormulationGoal->AqueousSolvent1Use: DMF, DMSO, DCM(High Solubility)Synthesis->Solvent1DissolutionSolvent2Use: DMSO-d6, MeOD(Avoid CDCl3 if conc. >10mM)Analysis->Solvent2CharacterizationSolvent3Must adjust pH > 5.0(Use NaHCO3 or NaOH)Aqueous->Solvent3Bioassay

Caption: Solvent selection logic based on the intended experimental application.

pH-Dependent Solubility Mechanism

This diagram details the molecular transition responsible for aqueous solubility.[1][2][3]

pKaSwitchLowPHLow pH (< 3.0)Neutral Form (R-COOH)INSOLUBLETransitionpKa ≈ 3.8EquilibriumLowPH->Transition+ Base (OH⁻)Transition->LowPHProtonationHighPHHigh pH (> 5.0)Anionic Form (R-COO⁻)SOLUBLETransition->HighPHDeprotonationHighPH->Transition+ Acid (H⁺)

Caption: The "Solubility Switch" mechanism governed by the carboxylic acid pKa.[1][2][3]

References

  • Amadis Chemical. (n.d.).[1][3] 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (CAS 1946813-90-6).[1][2][3] Retrieved from [1][2][3]

  • ChemicalBook. (n.d.).[1][3] Product List: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid.[1][2][3][6] Retrieved from [1][2][3][7]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for Ethyl 3-iodo-1H-pyrazole-4-carboxylate (Precursor). Retrieved from [1][2][3]

  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. General Papers ARKIVOC 2014 (vi) 54-71.[1][2][3][4][8] Retrieved from [1][2][3]

Kinase Inhibitor Scaffolds Containing Iodopyrazole: Design, Synthesis, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology and immunology. Among the myriad of pharmacophores explored, the iodopyrazole scaffold has emerged as a highly privileged structural motif. Historically utilized as a versatile synthetic intermediate for cross-coupling reactions, 4-iodopyrazole is now recognized for its direct pharmacological utility. The unique physicochemical properties of the iodine atom—specifically its ability to participate in highly directional halogen bonding—combined with the hydrogen-bonding capacity of the pyrazole ring, allow these scaffolds to achieve exquisite complementarity within the ATP-binding pockets of various kinases.

This technical guide explores the mechanistic rationale behind iodopyrazole-based kinase inhibitors, details the structural biology of key examples (such as the RIP3 inhibitor HS-1371 and c-Met/ALK precursors), and provides validated, step-by-step protocols for their synthesis and biochemical evaluation.

Mechanistic Rationale: Halogen Bonding and the -Hole

The integration of an iodine atom into a pyrazole ring is not merely a synthetic convenience; it is a deliberate structural design choice driven by quantum mechanics.

The -Hole and Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region of a halogen atom and a nucleophilic partner. Because iodine is highly polarizable, its covalently bonded electron cloud is anisotropically distributed. This creates an equatorial belt of negative charge and a localized polar region of positive electrostatic potential at the distal end of the carbon-iodine bond—a phenomenon known as the


-hole .

In the context of the kinase hinge region, the


-hole of the iodine atom acts as a potent halogen bond donor, typically interacting with the Lewis basic oxygen of the protein backbone carbonyls[1].
The 1,2-Donor-Acceptor Motif

While the iodine atom anchors the molecule via halogen bonding, the pyrazole core provides a critical 1,2-donor-acceptor motif (via its adjacent nitrogen atoms). This allows the scaffold to form complementary hydrogen bonds with the kinase hinge region (e.g., interacting with the backbone NH and carbonyl groups simultaneously). Crystallographic fragment screening utilizing "FragLites" (minimal halogenated fragments) has demonstrated that 4-iodopyrazole forms highly productive interactions in targets like Cyclin-Dependent Kinase 2 (CDK2), making it a premier starting point for druggability mapping and de novo hit design[1].

Key Case Studies in Structural Biology

HS-1371: Targeting RIP3-Mediated Necroptosis

Receptor-interacting protein kinase 3 (RIP3) is a central regulator of necroptosis, a form of programmed necrotic cell death implicated in inflammatory diseases. HS-1371 is a novel, highly potent RIP3 kinase inhibitor (


) built upon an iodopyrazole-piperidine scaffold linked to a quinoline core[2].

Binding Mode: HS-1371 is an ATP-competitive inhibitor. It binds deep within the ATP pocket of RIP3, preventing the auto-phosphorylation of RIP3 at Ser227[3]. This inhibition blocks the subsequent recruitment and phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), thereby halting the formation of the necrosome complex and rescuing cells from TNF-induced necroptosis[2]. Molecular docking studies reveal that the scaffold forms critical hydrogen bonds with the hinge region (e.g., the backbone amidic nitrogen of Met98) while the hydrophobic moieties occupy the space between Thr95 and Lys51[4].

RIP3_Pathway TNF TNF-alpha TNFR1 TNFR1 Activation TNF->TNFR1 RIP1 RIP1 Recruitment TNFR1->RIP1 RIP3 RIP3 Kinase (Auto-phosphorylation) RIP1->RIP3 Activation MLKL MLKL Recruitment & Phosphorylation RIP3->MLKL Phosphorylates HS1371 HS-1371 (ATP-Competitive Inhibitor) HS1371->RIP3 Blocks ATP Binding Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

RIP3-mediated necroptosis signaling pathway and targeted inhibition by HS-1371.

Precursors for c-Met and ALK Inhibitors

The 1-(piperidin-4-yl)-4-iodopyrazole intermediate is a highly conserved building block in oncology drug discovery. It is the foundational scaffold for synthesizing dual c-Met/HGFR and Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Crizotinib[5]. In these architectures, the iodopyrazole acts as a synthetic handle. The iodine atom undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic esters to attach complex aryl or heteroaryl groups, expanding the molecule into the hydrophobic pockets of the c-Met/ALK active sites[5].

Quantitative Data Summary

The table below summarizes the pharmacological profiles of key iodopyrazole-derived kinase inhibitors and fragments.

Compound / ScaffoldPrimary Target(s)

/ Affinity
Binding Mode / MechanismClinical / Research Utility
HS-1371 RIP3 Kinase20.8 nMATP-competitive; blocks Ser227 auto-phosphorylationResearch tool for necroptosis and inflammatory diseases
Crizotinib Precursors c-Met, ALKLow nM (Final Drug)ATP-competitive; Type I kinase inhibitionOncology (Non-Small Cell Lung Cancer)
4-Iodopyrazole (FragLite) CDK2 (Fragment)High

M (Probe)
Halogen bonding (

-hole) with backbone carbonyls
X-ray crystallographic druggability mapping

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the conserved iodopyrazole-piperidine scaffold and the biochemical validation of its kinase inhibitory activity.

Synthesis of 1-(Piperidin-4-yl)-4-iodopyrazole Intermediate

This protocol describes the


 alkylation of 4-iodopyrazole, a critical step in generating the core scaffold for both HS-1371 and c-Met inhibitors[2],[5].

Causality & Rationale:

  • Base Selection (NaH): The pyrazole N-H has a

    
     of ~14. Sodium hydride is required to quantitatively deprotonate the pyrazole, generating a highly nucleophilic pyrazolate anion.
    
  • Leaving Group (Mesylate): A methanesulfonate (mesylate) leaving group on the secondary carbon of the piperidine ring is chosen over a halide to significantly lower the activation energy barrier of the sterically hindered

    
     displacement.
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-iodopyrazole (1.0 eq, e.g., 4.12 mmol) in anhydrous N,N-dimethylformamide (DMF) (16 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 4.95 mmol) portion-wise to control the evolution of hydrogen gas. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq, 4.54 mmol) to the reaction mixture.

  • Heating: Remove the ice bath and heat the reaction mixture to 100 °C for 16 hours. Note: Elevated temperature is critical here to drive the

    
     reaction on the secondary carbon.
    
  • Work-up: Cool the reaction to room temperature. Quench carefully with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the Boc-protected 1-(piperidin-4-yl)-4-iodopyrazole scaffold.
    

Synthesis_Workflow SM 4-Iodopyrazole Deprot Deprotonation (NaH, DMF, 0°C) SM->Deprot Anion Pyrazolate Anion Deprot->Anion pKa ~14 Alkylation SN2 Alkylation (Piperidine Mesylate, 100°C) Anion->Alkylation Intermediate 1-(Piperidin-4-yl)-4-iodopyrazole Alkylation->Intermediate N-Alkylation Coupling Suzuki/Sonogashira Cross-Coupling Intermediate->Coupling Iodo-handle Product Target Kinase Inhibitor (e.g., HS-1371, c-Met Inhibitors) Coupling->Product

Logical synthetic workflow for assembling iodopyrazole-piperidine kinase inhibitor scaffolds.

Radiometric Kinase Assay for RIP3 Inhibition

To validate the


 of synthesized iodopyrazole inhibitors (like HS-1371), a radiometric 

assay is utilized for its ultra-high sensitivity[3].

Causality & Rationale:

  • Pre-incubation: The inhibitor is incubated with the kinase before the addition of ATP. This allows the ATP-competitive inhibitor to reach thermodynamic binding equilibrium without premature substrate competition.

  • Buffer Composition:

    
     is strictly required as 
    
    
    
    coordinates the
    
    
    and
    
    
    phosphates of ATP, facilitating the phosphotransfer. Dithiothreitol (DTT) prevents the oxidation of critical cysteine residues in the kinase domain.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare fresh reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% BRIJ-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , and 2 mM DTT.
  • Enzyme/Substrate Mix: Add recombinant human RIP3 and 20

    
    M of myelin basic protein (MBP) peptide substrate to the reaction buffer.
    
  • Inhibitor Delivery: Using acoustic liquid handling (e.g., Echo 550) to ensure nanoliter precision, deliver the iodopyrazole inhibitor dissolved in 100% DMSO into the reaction mixture.

  • Equilibration: Incubate the mixture for 20 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding

    
    -ATP (specific activity of 10 
    
    
    
    Ci/
    
    
    L) to achieve a final ATP concentration of 10
    
    
    M.
  • Detection: After the designated reaction time, spot the mixture onto P81 phosphocellulose paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and quantify the incorporated radioactivity using a scintillation counter to determine the

    
    .
    

References

  • FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment. SciSpace. Available at:[Link]

  • HS-1371, a novel kinase inhibitor of RIP3-mediated necroptosis. PMC - NIH. Available at:[Link]

  • Identification of HS-1371 as a novel RIP3 kinase inhibitor. ResearchGate. Available at:[Link]

  • Polymorphs of a c-MET/HGFR inhibitor (US8217057B2). Google Patents.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic Acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a highly valued building block in modern medicinal chemistry. Its structural motif is frequently incorporated into complex active pharmaceutical ingredients (APIs), including PRMT1 inhibitors [1] and acetyl-CoA carboxylase inhibitors[2]. The 3-iodo substituent serves as a versatile synthetic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira), while the 1-ethyl group modulates the lipophilicity and steric profile of the molecule.

This application note details a robust, scalable, and self-validating protocol for synthesizing 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid from its corresponding ethyl ester via base-catalyzed saponification.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific conditions are selected rather than merely following a recipe. The transformation relies on the irreversible nature of base-catalyzed nucleophilic acyl substitution [3].

  • Reagent Selection (Mild vs. Harsh Base): Lithium hydroxide monohydrate (LiOH·H₂O) is specifically chosen over stronger bases like NaOH or KOH. While the 3-iodo substituent is generally stable, subjecting the electron-deficient pyrazole ring to harsh basic conditions at elevated temperatures risks unwanted side reactions, such as dehalogenation or nucleophilic aromatic substitution. LiOH provides the necessary hydroxide nucleophilicity under mild thermal conditions (25–40 °C).

  • Solvent Architecture (The Biphasic Illusion): A ternary solvent system of THF/MeOH/H₂O (2:1:1 v/v) is employed. The starting ethyl ester is highly lipophilic and insoluble in pure water. THF and MeOH act as co-solvents to ensure complete substrate dissolution, breaking down the phase barrier so the aqueous hydroxide can efficiently attack the carbonyl carbon.

  • Thermodynamic Driving Force: The expulsion of the ethoxide leaving group is followed by an immediate, irreversible proton transfer. The formation of the stable lithium carboxylate salt acts as a thermodynamic sink, driving the equilibrium entirely to the right.

Mechanism Ester Ester Substrate (Electrophilic Carbonyl) Attack Nucleophilic Attack (OH⁻ from LiOH) Ester->Attack Tetra Tetrahedral Intermediate Attack->Tetra Collapse Collapse & Ethoxide Expulsion Tetra->Collapse Salt Carboxylate Salt (Irreversible Sink) Collapse->Salt Acid Protonation (HCl Addition) Salt->Acid Final Free Carboxylic Acid (Precipitates) Acid->Final

Mechanistic logic of the base-catalyzed ester saponification and isolation.

Quantitative Data & Reagent Preparation

Table 1: Stoichiometry and Reagent Profile

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 10 mmol scale)Role in Reaction
Ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate294.091.02.94 gStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)41.963.01.26 gNucleophile / Base
Tetrahydrofuran (THF)72.11-10.0 mLOrganic Co-solvent
Methanol (MeOH)32.04-5.0 mLOrganic Co-solvent
Deionized Water (H₂O)18.02-5.0 mLAqueous Solvent
Hydrochloric Acid (1M aqueous)36.46~3.5~35.0 mLAcidifying Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : the success of the reaction is physically confirmed by the precipitation of the product during the work-up phase, eliminating the need for complex chromatographic purification.

Step 1: Reaction Assembly
  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate (2.94 g, 10.0 mmol).

  • Add THF (10.0 mL) and MeOH (5.0 mL). Stir at 25 °C until the substrate is completely dissolved.

  • In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in deionized water (5.0 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes. Causality Note: Dropwise addition prevents localized thermal spikes from the heat of solvation and initial hydrolysis.

Step 2: Hydrolysis Execution & In-Process Control (IPC)
  • Seal the flask and stir the biphasic/homogenized mixture vigorously at 25–35 °C for 4 to 12 hours.

  • IPC Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. The starting ester will appear as a high-Rf spot, while the carboxylate salt remains at the baseline. Proceed to work-up only when the ester is completely consumed.

Step 3: Work-up and Self-Validating Isolation
  • Critical Step: Transfer the reaction mixture to a rotary evaporator and remove the THF and MeOH under reduced pressure (bath temp 35 °C). Causality Note: Removing the organic solvents is mandatory. If THF/MeOH remains, the free carboxylic acid will stay dissolved during acidification, drastically reducing your isolated yield.

  • Dilute the remaining aqueous residue with an additional 10 mL of deionized water to ensure the carboxylate salt is fully dissolved. Extract once with Ethyl Acetate (10 mL) to remove any unreacted ester or organic impurities, and discard the organic layer.

  • Cool the aqueous layer in an ice bath (0–5 °C).

  • Acidification: Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2–3 (verify with pH paper). A thick white precipitate of 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid will form immediately.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual lithium chloride salts.

  • Dry the product in a vacuum oven at 45 °C for 12 hours to afford the pure product.

Workflow Start Starting Material: Ethyl 1-ethyl-3-iodo-1H-pyrazole -4-carboxylate Mix Solvent Addition: THF / MeOH / H2O (2:1:1) Start->Mix Base Base Addition: LiOH·H2O (3.0 equiv) Mix->Base React Reaction: Stir at 25-35°C for 4-12 h Base->React Monitor IPC Monitoring (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup1 Evaporate Organics (Remove THF/MeOH) Monitor->Workup1 Complete Acidify Acidification: Add 1M HCl to pH 2-3 Workup1->Acidify Isolate Filtration & Washing: Collect Precipitate Acidify->Isolate Precipitation Product Final Product: 1-Ethyl-3-iodo-1H-pyrazole -4-carboxylic acid Isolate->Product

Experimental workflow for the synthesis and isolation of the target carboxylic acid.

Analytical Data & Quality Control

To ensure the integrity of the synthesized batch, validate the product against the expected analytical profile below.

Table 2: Expected Analytical Profile

ParameterExpected ResultAnalytical Significance
Appearance White to off-white crystalline solidIndicates absence of highly conjugated impurities.
Yield 85 – 95%Validates successful precipitation and minimal loss to the aqueous phase.
LC-MS (ESI+) m/z [M+H]⁺ = 266.96Confirms molecular weight and retention of the iodine atom.
¹H NMR (DMSO-d₆) δ 12.8 (br s, 1H), 8.1 (s, 1H), 4.1 (q, 2H), 1.3 (t, 3H)Confirms structural integrity: COOH proton, pyrazole CH, and the ethyl group splitting pattern.

Troubleshooting & Optimization Insights

  • Issue: Product "Oils Out" instead of precipitating during acidification.

    • Causality: This occurs when residual THF or MeOH is left in the aqueous phase, lowering the dielectric constant of the solvent and preventing clean crystallization.

    • Solution: Re-concentrate the mixture on the rotary evaporator to ensure all organics are removed before adding HCl. If oiling persists, seed crystals or trituration with cold pentane can induce crystallization.

  • Issue: Deiodination (Loss of Iodine).

    • Causality: Excessive heating (>60 °C) or using a stronger base (KOH) for extended periods can trigger C-I bond cleavage.

    • Solution: Strictly adhere to the LiOH protocol and do not exceed 40 °C.

References

  • Source: European Patent Office (EP2970134B1)
  • Source: United States Patent and Trademark Office (US8993586B2)
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

Application Note: Hydrolysis Protocol for Ethyl 3-Iodo-1-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Importance

Substituted pyrazole-4-carboxylic acids are privileged pharmacophores in modern medicinal chemistry. Specifically, halogenated pyrazole cores, such as 3-iodo-1-alkyl-1H-pyrazole-4-carboxylic acids, serve as critical building blocks in the synthesis of complex therapeutics, including RIP1 kinase inhibitors for inflammatory diseases[1] and P2X3 receptor antagonists for chronic pain management[2].

The ethyl ester variant, ethyl 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate (a close analog to commercially available CAS 827316-43-8[3]), requires a highly efficient, scalable saponification protocol to yield the free carboxylic acid. This acid is subsequently utilized in downstream amide coupling and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This application note details a robust, self-validating hydrolysis protocol designed to maximize yield while preventing potential side reactions such as dehalogenation.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific conditions are selected over generic alternatives. The hydrolysis of this specific iodo-pyrazole ester relies on three mechanistic pillars:

  • Base Selection (Lithium Hydroxide vs. Sodium/Potassium Hydroxide): While NaOH or KOH are standard for saponification, LiOH·H₂O is deliberately chosen here. The lithium cation provides a milder coordination environment, which is highly effective in mixed aqueous-organic solvent systems. Furthermore, mild LiOH minimizes the risk of nucleophilic aromatic substitution (SNAr) or ring-opening side reactions that could theoretically compromise the electron-deficient halogenated pyrazole ring[4].

  • Solvent System Dynamics (THF/MeOH/H₂O): The starting ester is highly lipophilic, while the hydroxide reagent is strictly water-soluble. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v/v) is employed. THF ensures complete dissolution of the organic substrate; water acts as the reagent carrier; and methanol serves as a critical phase-transfer bridge, homogenizing the mixture to ensure consistent reaction kinetics.

  • Workup Causality (Precipitation over Extraction): The resulting lithium 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate is highly water-soluble. By evaporating the organic volatiles (THF/MeOH) and acidifying the remaining aqueous layer to pH 2–3, the target carboxylic acid is protonated. Because the free acid is highly crystalline and insoluble in cold water, it precipitates quantitatively. This bypasses the need for tedious liquid-liquid extractions, creating a self-validating isolation step: if precipitation occurs at pH 2, the hydrolysis was successful.

Reaction Workflows and Downstream Utility

G A Ethyl 3-iodo-1-ethyl- 1H-pyrazole-4-carboxylate B LiOH·H₂O THF/MeOH/H₂O (3:1:1) 25-40 °C A->B Saponification C Lithium 3-iodo-1-ethyl- 1H-pyrazole-4-carboxylate (Aqueous Intermediate) B->C Hydrolysis D 1M HCl (aq) pH 2-3 C->D Acidification E 3-Iodo-1-ethyl-1H- pyrazole-4-carboxylic acid (Precipitate) D->E Isolation

Figure 1: Workflow of the base-catalyzed saponification and precipitation-based isolation.

G A 3-Iodo-1-ethyl-1H-pyrazole-4-carboxylic acid B Amide Coupling (HATU/DIPEA) Primary/Secondary Amines A->B C 3-Iodo-1-ethyl-1H-pyrazole-4-carboxamides B->C D Suzuki-Miyaura Coupling (Pd) Aryl Boronic Acids C->D E 3-Aryl-1-ethyl-1H-pyrazole-4-carboxamides (e.g., RIP1/P2X3 Inhibitors) D->E

Figure 2: Downstream synthetic utility of the isolated carboxylic acid in drug discovery.

Materials and Reagents

Reagent / MaterialEquivalentsFunction
Ethyl 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate1.0 eqStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)3.0 eqHydrolysis Base
Tetrahydrofuran (THF)3 VolumesPrimary Organic Solvent
Methanol (MeOH)1 VolumePhase-Transfer Co-solvent
Deionized Water (DI H₂O)1 VolumeAqueous Solvent
1M Hydrochloric Acid (HCl)As neededAcidification / Quenching Agent

Step-by-Step Methodology

Phase 1: Reaction Setup
  • Equip a round-bottom flask with a magnetic stir bar.

  • Charge the flask with ethyl 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add THF (3 volumes) and MeOH (1 volume) to the flask. Stir at 400 RPM until the ester is completely dissolved, yielding a clear solution.

  • In a separate vial, dissolve LiOH·H₂O (3.0 eq) in DI Water (1 volume).

  • Add the aqueous LiOH solution dropwise to the organic mixture at room temperature (20–25 °C). A slight exotherm may occur; maintain the internal temperature below 30 °C.

Phase 2: Reaction Monitoring
  • Stir the biphasic/homogenized mixture at room temperature for 2 to 4 hours.

  • Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.

    • Analytical Cue: The starting material (Rf ~0.6) will disappear, and the baseline will show a strong UV-active spot corresponding to the carboxylate salt. LCMS will confirm the mass of the free acid [M-H]⁻ in negative ion mode.

  • If the reaction stalls, gentle heating to 40 °C for an additional 1 hour is permissible, though rarely required for ethyl esters[1].

Phase 3: Quenching and Workup
  • Once complete, transfer the reaction mixture to a rotary evaporator.

  • Concentrate the mixture under reduced pressure (bath temperature 35 °C) to selectively remove the volatile organic solvents (THF and MeOH). Caution: Do not evaporate to total dryness; the goal is to leave the aqueous layer intact.

  • Dilute the remaining aqueous residue with an additional 2 volumes of DI water to ensure the lithium carboxylate salt is fully solubilized.

  • Cool the aqueous solution in an ice-water bath to 0–5 °C.

  • Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH using pH paper.

  • Continue adding 1M HCl until the pH reaches 2.0–3.0 . At this point, a thick, white-to-off-white precipitate of 3-iodo-1-ethyl-1H-pyrazole-4-carboxylic acid will crash out of the solution.

Phase 4: Isolation and Drying
  • Allow the acidified suspension to granulate by stirring at 0–5 °C for 30 minutes. This promotes crystal growth and improves filtration kinetics.

  • Filter the suspension through a sintered glass funnel (medium porosity) under vacuum.

  • Wash the filter cake twice with ice-cold DI water (1 volume each) to remove residual lithium chloride and excess acid.

  • Transfer the solid to a vacuum oven and dry at 45 °C under high vacuum for 12 hours until a constant weight is achieved.

Quantitative Data & Reaction Optimization

The following table summarizes the expected outcomes based on standard scale-up optimizations for this class of pyrazole esters.

Scale (Starting Material)Temp (°C)Time (Hours)Isolated Yield (%)Purity (LCMS/UV)
1.0 gram (Discovery)25 °C2.5 h92 - 95%>98%
10.0 grams (Pre-clinical)25 °C3.0 h94%>98%
50.0 grams (Process)40 °C4.0 h91%>97%

Note: At larger scales (50g+), gentle heating to 40 °C is utilized to maintain solubility of the intermediate salt prior to organic solvent evaporation.

References

  • [4] 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Supporting Information for Pyrazole Synthesis. DOI/ChemRxiv. Available at:

  • [2] Merck Sharp & Dohme Corp. P2X3 RECEPTOR ANTAGONISTS FOR TREATMENT OF PAIN. European Patent Office, EP 2410858 B1 (2010). Available at:

  • [1] Genentech, Inc. Inhibitors of RIP1 kinase and methods of use thereof. United States Patent, US11072607B2 (2021). Available at:

  • [3] Sigma-Aldrich. Ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS: 827316-43-8) Product Specifications. Available at:

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (Substrate A) . Unlike standard aryl halides, this substrate presents a unique "ortho-like" challenge: a reactive iodide at C3 adjacent to a free carboxylic acid at C4.

While the free acid moiety offers a direct path to final products, it introduces risks of catalyst poisoning via carboxylate coordination and solubility issues in non-polar media. This guide provides two distinct workflows:

  • Direct Coupling: A high-efficiency protocol using aqueous solvent systems to solvate the carboxylate, minimizing step count.

  • Protection-Deprotection: A robust esterification route for substrates sensitive to the basic/aqueous conditions of the direct method.

Strategic Analysis & Mechanistic Insight

The "Ortho-Carboxylate" Challenge

The primary difficulty with 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is the proximity of the carboxylate group to the oxidative addition site (C-I bond).

  • Catalyst Poisoning: Under basic conditions, the carboxylic acid is deprotonated (

    
    ). This anionic species can act as a bidentate ligand (
    
    
    
    -coordination) to the Palladium(II) center formed after oxidative addition, displacing labile phosphine ligands and arresting the catalytic cycle.
  • Solubility: The zwitterionic or salt nature of the deprotonated substrate requires a solvent system with high dielectric constant (e.g., water/alcohol mixtures) or phase transfer catalysis.

Ligand Selection Logic

To counteract the coordination of the carboxylate, we employ ligands with high denticity or steric bulk:

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand with a wide bite angle. It binds tightly to Pd, preventing displacement by the carboxylate.

  • XPhos / SPhos: Bulky biaryl monophosphines that promote reductive elimination and create a steric wall that discourages carboxylate binding.

Decision Matrix & Workflow

Use the following decision tree to select the appropriate protocol for your target molecule.

Workflow Start Start: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid Decision Is the Boronic Acid Acid/Base Sensitive? Start->Decision Direct Route A: Direct Coupling (Aqueous Base) Decision->Direct No (Stable) Protect Route B: Protection Strategy (Esterification) Decision->Protect Yes (Unstable) ProcessA 1. Mix Substrate + Boronic Acid 2. Pd(dppf)Cl2 / K2CO3 3. Dioxane/H2O (4:1), 90°C Direct->ProcessA ProcessB1 Step 1: Esterification (EtOH/H2SO4) Protect->ProcessB1 End Final Product: Biaryl Acid ProcessA->End ProcessB2 Step 2: Suzuki Coupling (Anhydrous) ProcessB1->ProcessB2 ProcessB3 Step 3: Saponification (LiOH) ProcessB2->ProcessB3 ProcessB3->End

Figure 1: Decision tree for selecting the optimal coupling pathway based on boronic acid stability.

Protocol A: Direct Coupling (Recommended)

This protocol utilizes a biphasic solvent system to keep the carboxylate salt in solution while allowing the organic coupling partner to react.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (3-iodo-pyrazole acid)1.0Electrophile
Boronic Acid (

)
1.2 - 1.5Nucleophile
Catalyst:

0.05 (5 mol%)Catalyst (Resistant to poisoning)
Base:

3.5Neutralizes acid + Activates Boron
Solvent: 1,4-Dioxane / Water4:1 RatioSolubilizes ionic intermediates
Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (

    
    , 3.5 equiv).
    
    • Note: The extra base is critical. 1.0 equiv is consumed immediately to deprotonate the carboxylic acid; the remaining 2.5 equiv are required for the Suzuki transmetallation cycle.

  • Degassing: Add the solvent mixture (1,4-Dioxane/Water, 4:1, concentration ~0.1 M). Sparge with Nitrogen or Argon for 10 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Add

    
     (5 mol%) quickly under a positive stream of inert gas. Seal the vial immediately.
    
  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The starting material peak (Acid) will disappear. Note that the product will likely elute early due to its polarity.

  • Workup (Crucial for Free Acids):

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with water (10 mL) and wash with Ethyl Acetate (EtOAc) once to remove non-polar impurities/byproducts (the product is in the aqueous layer as the potassium salt).

    • Acidification: Carefully acidify the aqueous layer to pH ~3 using 1M HCl. The product should precipitate.

    • Extraction: Extract the acidified aqueous layer with EtOAc (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      

Protocol B: Protection Strategy (High Reliability)

Use this route if the boronic acid is prone to protodeboronation in aqueous base or if the direct coupling yields are low (<40%).

Phase 1: Esterification
  • Dissolve Substrate in Ethanol (0.2 M).

  • Add catalytic

    
     (0.1 equiv) or Thionyl Chloride (1.5 equiv, dropwise at 0°C).
    
  • Reflux for 2 hours.

  • Concentrate and neutralize with sat.

    
    . Extract with EtOAc.[3][4]
    
  • Result: Ethyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate.

Phase 2: Anhydrous Coupling
  • Reagents: Ester Substrate (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%).
  • Solvent: Anhydrous Toluene or DMF (0.1 M).

  • Conditions: Heat at 100°C under Argon for 6 hours.

  • Workup: Standard aqueous workup (Water/EtOAc). Purify the ester intermediate via Flash Chromatography (Hexane/EtOAc).

Phase 3: Saponification
  • Dissolve the coupled ester in THF/Water (1:1).

  • Add LiOH (3.0 equiv). Stir at RT for 2 hours.

  • Acidify to pH 3 and extract to isolate the final acid.

Mechanistic Troubleshooting & QC

Mechanistic Cycle & Inhibition

The diagram below illustrates the standard cycle versus the "Dead End" inhibition pathway caused by the free carboxylate.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + Substrate Coord Carboxylate Coordination (Trap) OxAdd->Coord Low Steric Ligand TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Coord->OxAdd Reversible (Slow) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regenerate

Figure 2: Catalytic cycle showing the competitive coordination of the carboxylate group (Red Node) which can stall the reaction if non-bulky ligands are used.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by carboxylate.Switch to Protocol B (Ester) or increase catalyst loading to 10 mol% and use SPhos Gen 3.
Protodeboronation Boronic acid instability in aqueous base.[6]Use Protocol B (Anhydrous conditions) or switch to Boronic Ester (Pinacol ester).
Product in Aqueous Waste Failure to acidify during workup.Check pH of aqueous layer. It must be acidic (pH < 4) to extract the carboxylic acid product.
Homocoupling (R-R) Oxygen presence.Improve degassing (freeze-pump-thaw) or reduce catalyst loading.

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chem. Rev.[6]1995 , 95, 2457–2483.[6] Link

  • Coupling of Free Acids: Goossen, L. J.; Rodríguez, N.; Melzer, B. "Palladium-Catalyzed Synthesis of Biaryls via Decarboxylative Coupling." J. Am. Chem. Soc.[1]2008 , 130, 15248. Link

  • Halopyrazole Reactivity: Martins, M. A. P., et al. "The Chemistry of Halo-1H-pyrazoles." Arkivoc2014 , (vi), 54-71.[2] Link

  • Buchwald Ligands (SPhos/XPhos): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Acc.[5][6][7] Chem. Res.2008 , 41, 1461–1473. Link

Sources

Application Note: Palladium-Catalyzed Divergent Functionalization of 3-Iodopyrazole-4-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized cross-coupling protocols, and practical workflows for the functionalization of the 3-iodopyrazole-4-carboxylic acid scaffold.

Introduction & Strategic Significance

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including COX-2 inhibitors, PRMT1 inhibitors, and P2X3 receptor antagonists [1][2]. Within this chemical space, 3-iodopyrazole-4-carboxylic acid (CAS: 2384763-04-4) and its esterified derivatives (e.g., ethyl 3-iodo-1H-pyrazole-4-carboxylate, CAS: 827316-43-8) serve as highly versatile, bifunctional building blocks.

The strategic value of this scaffold lies in its dual reactivity:

  • The C3-Iodo Group: Acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and C–P couplings) [3].

  • The C4-Carboxylic Acid/Ester: Serves as a directing group, a precursor for amide/ester library synthesis, or a reactive moiety for tandem cyclization events (e.g., forming pyrazolo-pyranones).

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and prevent catalyst deactivation, several structural and mechanistic variables must be controlled:

  • Halogen Selection (Why C-I over C-Br/C-Cl?): The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C–Br (~335 kJ/mol). This facilitates rapid and thermodynamically favorable oxidative addition by the

    
     active species, allowing reactions to proceed at lower temperatures and minimizing the risk of unwanted homocoupling or dehalogenation [4].
    
  • Carboxylic Acid Masking: Free carboxylic acids can coordinate strongly to palladium, potentially poisoning the catalyst or inducing protodecarboxylation at elevated temperatures. Causality: It is highly recommended to use the esterified form (e.g., ethyl 3-iodo-1H-pyrazole-4-carboxylate) during the cross-coupling step, followed by basic hydrolysis (LiOH/NaOH) to reveal the free acid.

  • N1-Proton Interference: The acidic N-H proton of the pyrazole ring (

    
    ) can be deprotonated by the bases required for cross-coupling (e.g., 
    
    
    
    ,
    
    
    ), leading to competitive N-arylation or poor solubility of the resulting anionic species. Causality: Pre-protection of the N1 position using a tetrahydropyranyl (THP) group, 2-(trimethylsilyl)ethoxymethyl (SEM) group, or direct alkylation ensures that functionalization is directed exclusively to the C3 position [2].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the functionalization workflow, highlighting critical in-process controls.

Workflow Start Starting Material Ethyl 3-iodo-1H-pyrazole-4-carboxylate Protect Step 1: N-Protection THP, SEM, or Alkylation (Prevents N-arylation) Start->Protect Setup Step 2: Reaction Setup Add Pd Catalyst, Ligand, Base, and Coupling Partner Protect->Setup Degas Step 3: Degassing Ar Sparging or Freeze-Pump-Thaw (Critical: Prevents Pd(0) oxidation) Setup->Degas React Step 4: Cross-Coupling Thermal Heating (60-90°C) Monitor via LCMS/TLC Degas->React Workup Step 5: Workup & Filtration Filter through Celite (Removes Pd black) React->Workup Deprotect Step 6: Deprotection/Hydrolysis Yields 3-functionalized pyrazole-4-carboxylic acid Workup->Deprotect

Caption: Standardized experimental workflow for the Pd-catalyzed functionalization of 3-iodopyrazole-4-carboxylates.

Quantitative Data Summary: Optimized Coupling Conditions

The table below synthesizes field-proven reaction conditions for the divergent functionalization of the N-protected 3-iodo-pyrazole-4-carboxylate scaffold [2][3][4].

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTempTypical Yield
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids

, 5 mol%

/ Toluene or Dioxane:

80–90 °C75–92%
Sonogashira Terminal Alkynes

(5%), CuI (10%)

/ THF or DMF
60 °C70–85%
Negishi Organozinc Halides

, 5 mol%
None / THF65 °C60–87%
C(sp2)–P Coupling Dialkyl PhosphitesMultimetallic Pd/Ni2,6-Lutidine / Micellar

35–55 °C70–91%

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Adherence to the specified causality checks ensures reproducibility.

Protocol A: N-Protection (THP Formation)

Causality: THP protection is highly atom-economical and easily removed under mild acidic conditions, making it ideal for preserving the pyrazole core during harsh cross-coupling [2].

  • Setup: To a round-bottom flask, add ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 equiv, e.g., 10.0 mmol).

  • Reagents: Dissolve in anhydrous THF (0.2 M). Add 3,4-dihydro-2H-pyran (DHP) (2.5 equiv) and a catalytic amount of p-Toluenesulfonic acid (TsOH) (0.1 equiv).

  • Reaction: Stir the mixture at 60 °C for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The starting material (

    
    ) should completely convert to the less polar THP-protected product (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo. Use the crude product directly in Protocol B.
Protocol B: Suzuki-Miyaura Cross-Coupling

Causality:


 is selected due to its large bite angle, which accelerates the reductive elimination step, minimizing the formation of dehalogenated byproducts [2][4].
  • Setup: In a Schlenk flask, combine the THP-protected ethyl 3-iodo-pyrazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add a pre-mixed solution of 1,4-Dioxane and water (4:1 ratio, 0.1 M). Add

    
     (2.5 equiv).
    
  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Failure to remove oxygen will result in the rapid oxidation of the

    
     intermediate to inactive 
    
    
    
    complexes, stalling the reaction.
  • Reaction: Seal the flask and heat to 90 °C for 12–16 hours.

  • Validation: Analyze via LCMS. Look for the disappearance of the iodine isotope pattern and the emergence of the

    
     mass corresponding to the cross-coupled product.
    
  • Workup: Cool to room temperature. Dilute with EtOAc and filter the entire mixture through a pad of Celite. Causality: Celite filtration removes precipitated palladium black, which can catalyze unwanted degradation during rotary evaporation.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol C: Green Micellar C(sp2)–P Cross-Coupling

Causality: Traditional C–P couplings require toxic solvents like DMF and high temperatures (100+ °C). Utilizing aqueous micellar conditions allows the reaction to proceed at near-ambient temperatures while remaining environmentally sustainable [3].

  • Setup: To a reaction vial, add the protected 3-iodopyrazole derivative (1.0 equiv), dialkyl phosphite (1.5 equiv), and the multimetallic Pd/Ni catalyst system (as per specific micellar formulations).

  • Solvent: Add the aqueous surfactant solution (e.g., TPGS-750-M in HPLC-grade water) to achieve a 0.42 M concentration.

  • Reaction: Add 2,6-lutidine (3.0 equiv) as the base. Stir vigorously at 35–55 °C for 24 hours.

  • Workup: Extract the product from the aqueous micellar phase using a minimal amount of EtOAc. The aqueous phase containing the surfactant can often be recycled.

References

  • European Patent Office. P2X3 Receptor Antagonists for Treatment of Pain. EP 2410858 B1.
  • European Patent Office. Pyrazole Derivatives as PRMT1 Inhibitors and Uses Thereof. EP 2970134 B1.
  • Green Chemistry (RSC Publishing). Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions. DOI: 10.1039/D3GC02735J. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein J. Org. Chem. 2017, 13, 895–902. Available at:[Link]

Reagents for amide coupling of pyrazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Reagents for Pyrazole-4-Carboxylic Acids

Abstract

The synthesis of pyrazole-4-carboxamides is a critical transformation in the development of new therapeutic agents and agrochemicals, with this scaffold appearing in numerous bioactive molecules[1][2]. The amide coupling of pyrazole-4-carboxylic acids, while conceptually straightforward, presents unique challenges related to the electronic nature and potential steric hindrance of the pyrazole ring system. This guide provides an in-depth analysis of common amide coupling reagents, offering a rationale for reagent selection, detailed experimental protocols, and troubleshooting advice for researchers in organic synthesis and drug discovery. We will explore the mechanisms and applications of carbodiimides, uronium salts, and phosphonic anhydrides to empower scientists to optimize these crucial synthetic steps.

Introduction: The Significance and Challenges of Pyrazole-4-Carboxamides

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets[3]. When functionalized with a 4-carboxamide moiety, the resulting structures are found at the core of numerous fungicides, insecticides, and pharmaceuticals, including succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors[2][4][5].

The direct formation of an amide bond from a carboxylic acid and an amine is a kinetically slow process that requires activation of the carboxyl group[6][7]. For pyrazole-4-carboxylic acids, the selection of an appropriate coupling strategy is paramount. The electronic properties of the pyrazole ring—influenced by its substituents—can affect the acidity of the carboxylic acid and the nucleophilicity of the ring nitrogens. Furthermore, substituents at the 3- and 5-positions of the pyrazole ring can introduce significant steric hindrance, complicating the approach of the amine nucleophile[8]. These challenges necessitate a careful choice of coupling reagents and reaction conditions to achieve high yields, minimize side reactions, and preserve chiral integrity when applicable.

The Mechanism of Activation: A Prerequisite for Amide Formation

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a coupling reagent to form a highly reactive acyl-substituted intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the thermodynamically stable amide bond.

General_Amide_Coupling_Mechanism Acid Pyrazole-4-Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate + Reagent Reagent Coupling Reagent Amide Pyrazole-4-Carboxamide (R-CONHR') Intermediate->Amide + Amine Byproduct Byproduct Intermediate->Byproduct Amine Amine (R'-NH2)

Caption: General workflow for amide bond formation.

The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's efficiency, speed, and side-product profile.

A Comparative Analysis of Key Coupling Reagents

The modern synthetic chemist has a diverse arsenal of coupling reagents. The selection should be based on the specific properties of the pyrazole-4-carboxylic acid and the amine, including steric bulk, electronic effects, and the presence of sensitive functional groups.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and N,N'-Dicyclohexylcarbodiimide (DCC) , are widely used due to their accessibility and effectiveness[7][9]. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Mechanism Insight: The O-acylisourea is prone to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which halts the desired reaction[10][11]. To mitigate these side reactions and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are almost always included. These additives trap the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine[11][12].

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) OAI->ActiveEster + HOBt Urea EDC-Urea (Byproduct) OAI->Urea HOBt HOBt Amine R'-NH₂ ActiveEster->Amine Amide Amide (R-CONHR') Amine->Amide

Caption: EDC/HOBt reaction pathway.

  • Key Advantage of EDC: The urea byproduct of EDC is water-soluble, allowing for simple removal during aqueous workup, a significant advantage over DCC, whose byproduct is often difficult to remove[10][11].

Uronium/Aminium Salts: High Efficiency and Speed

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available[13]. They are technically aminium salts but are often referred to as uronium salts[9].

  • Mechanism Insight: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) , the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable intermediate, which rapidly converts to a highly reactive OAt-active ester[14][15]. The pyridine nitrogen in the HOAt moiety is believed to accelerate the final amidation step through a neighboring group effect, which accounts for the high reactivity of HATU[13].

  • When to Use HATU: HATU is an excellent choice for difficult couplings, including those involving sterically hindered pyrazole acids or weakly nucleophilic amines (e.g., anilines)[16][17]. Its high reactivity often translates to faster reaction times and higher yields.

Propylphosphonic Anhydride (T3P®): The Green and Safe Option

T3P® is a cyclic trimer of propylphosphonic anhydride that serves as a powerful water-immiscible coupling reagent. It is known for its excellent safety profile, high yields, and exceptionally low rates of epimerization[18][19].

  • Mechanism Insight: T3P® activates the carboxylic acid by forming a mixed anhydride, which is then attacked by the amine. A key feature is that the byproducts are propanephosphonic acid and its dimer, which are highly water-soluble and easily removed by a simple aqueous extraction[19][20].

  • Key Advantages: The easy workup and mild reaction conditions make T3P® ideal for large-scale synthesis and for substrates with sensitive functional groups[18][21]. It is often the reagent of choice when other methods fail due to epimerization[19].

Data Presentation: Comparison of Coupling Reagents
Reagent SystemBaseTypical SolventsKey AdvantagesCommon Drawbacks
EDC / HOBt DIPEA, Et₃NDMF, DCM, MeCNCost-effective; water-soluble byproduct (EDC); well-established protocols[10][22].Can form N-acylurea byproduct; HOBt has explosive properties in anhydrous form[10][11].
HATU DIPEA, 2,4,6-CollidineDMF, NMPVery high reactivity and speed; low racemization; excellent for difficult couplings[13][16].Higher cost; can react with the amine if used in excess[9].
PyBOP DIPEADMF, DCMGood for sterically hindered couplings; phosphonium-based[7][17].Phosphine oxide byproduct can be difficult to remove.
T3P® Et₃N, PyridineEtOAc, Me-THF, DCMExcellent safety profile; very low epimerization; water-soluble byproducts simplify workup[18][19][20].Requires precise stoichiometry; may be less reactive for very challenging substrates.
SOCl₂ / Oxalyl-Cl Pyridine, Et₃NDCM, TolueneInexpensive; highly reactive via acid chloride intermediate[23][24].Harsh conditions; generates corrosive HCl gas; not suitable for sensitive substrates.

Experimental Protocols

The following protocols are designed as self-validating systems. Successful amide formation is the primary validation, monitored by TLC or LC-MS.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a robust starting point for many pyrazole-4-carboxylic acids.

EDC_Protocol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Prep Combine pyrazole acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. Cool Cool solution to 0 °C. Prep->Cool AddEDC Add EDC·HCl (1.2 eq) portion-wise. Cool->AddEDC AddBase Add DIPEA (2.5 eq) dropwise. AddEDC->AddBase Stir Warm to RT and stir for 8-24h. Monitor by TLC/LC-MS. AddBase->Stir Dilute Dilute with Ethyl Acetate. Stir->Dilute Wash Wash with H₂O, 1N HCl, sat. NaHCO₃, and brine. Dilute->Wash Dry Dry (Na₂SO₄), filter, and concentrate. Wash->Dry Purify Purify by column chromatography or recrystallization. Dry->Purify

Caption: Experimental workflow for EDC/HOBt coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine the pyrazole-4-carboxylic acid (1.0 equiv), the desired amine (1.0–1.2 equiv), and HOBt (1.1–1.5 equiv)[12].

  • Dissolution: Dissolve the mixture in a minimal amount of anhydrous DMF or DCM (typically at a concentration of 0.1–0.5 M).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.

  • EDC Addition: Add EDC·HCl (1.1–1.5 equiv) portion-wise to the stirred solution, ensuring the temperature remains low[12].

  • Base Addition: Add DIPEA or triethylamine (2.0–3.0 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8–24 hours. Monitor the consumption of the limiting reagent by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine[12].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered substrates or electron-deficient anilines where Protocol 1 may be sluggish[17][25].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine the pyrazole-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise and stir the mixture at 0 °C for 15–30 minutes. This pre-activation step forms the reactive OAt-ester[12].

  • Amine Addition: Add the amine (1.1 equiv) to the pre-activated mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–18 hours. The reaction is often significantly faster than EDC couplings; monitor progress closely by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with water or 5% aqueous LiCl (to remove DMF), followed by 1N HCl, saturated aqueous NaHCO₃, and brine[6].

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product as described in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the acid. 2. Low nucleophilicity of the amine (common with electron-deficient anilines)[17]. 3. Steric hindrance on either substrate.1. Switch to a more powerful coupling reagent like HATU[16]. 2. Increase reaction temperature (e.g., to 40-60 °C), but monitor for side products. 3. For extremely difficult cases, consider converting the carboxylic acid to the more reactive acyl fluoride or acid chloride as a separate step[25][26].
Incomplete Reaction 1. Poor solubility of starting materials. 2. Reagents degraded by moisture.1. Use a more polar aprotic solvent like NMP or DMSO[17]. 2. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.
Side Product Formation 1. N-acylurea formation with carbodiimides. 2. Racemization of chiral centers. 3. Reaction at other nucleophilic sites on the substrates.1. Ensure an additive like HOBt or HOAt is used with EDC/DCC[11]. 2. Use a reagent known for low racemization (HATU, T3P®). Run the reaction at lower temperatures (0 °C to RT)[18][19]. 3. If necessary, protect other nucleophilic groups (e.g., other amines, hydroxyls) before the coupling reaction.

Conclusion

The successful synthesis of pyrazole-4-carboxamides hinges on the rational selection and application of an appropriate amide coupling reagent. For routine transformations, the cost-effective and reliable EDC/HOBt system is often sufficient. For more challenging substrates, including sterically demanding or electronically deactivated partners, the superior reactivity of HATU provides a powerful alternative. For processes where racemization is a critical concern or where simplified, scalable workups are desired, T3P® stands out as an exceptional choice. By understanding the mechanisms, advantages, and practical protocols associated with these key reagents, researchers can efficiently navigate the synthesis of this important class of molecules.

References

  • Scilit. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 15). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Retrieved from [Link]

  • PubMed. (2020, July 30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • MDPI. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • PubMed. (2008, December 15). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • AAPPTEC - Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • PubMed. (2024, September 12). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Retrieved from [Link]

  • CORE. (2010, April 8). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot. Retrieved from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]

Sources

Preparation of 1-Ethyl-3-iodo-1H-pyrazole-4-carbonyl chloride: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

1-Ethyl-3-iodo-1H-pyrazole-4-carbonyl chloride is a high-value, bifunctional building block extensively utilized in the synthesis of kinase inhibitors and agrochemical agents. The strategic utility of this molecule lies in its dual reactivity:

  • The carbonyl chloride moiety enables rapid, high-yielding amidation under Schotten-Baumann conditions to generate diverse pyrazole-4-carboxamides[1].

  • The 3-iodo substituent acts as a robust, orthogonal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[2].

Mechanistic Rationale: Oxalyl Chloride vs. Thionyl Chloride

Converting 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid to its corresponding acyl chloride requires a mild and highly selective chlorinating agent. While thionyl chloride (SOCl₂) is frequently used for carboxylic acid activation[3], it often requires elevated temperatures (reflux) that can induce thermal degradation or deiodination of sensitive halogenated heterocycles.

To circumvent this, our protocol employs oxalyl chloride ((COCl)₂) catalyzed by N,N-dimethylformamide (DMF) [4].

Causality of the Catalytic Cycle: The reaction proceeds via nucleophilic catalysis. DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion)[3]. This intermediate rapidly activates the pyrazole-carboxylic acid at 0 °C to room temperature, forming an acyloxyiminium species[5]. Subsequent chloride attack yields the desired acyl chloride and regenerates the DMF catalyst[4]. The reaction is thermodynamically driven to completion by the irreversible release of gaseous byproducts (CO, CO₂, and HCl), ensuring mild conditions and preventing substrate decomposition.

Mechanism cluster_0 Phase 1: Catalyst Activation cluster_1 Phase 2: Substrate Activation & Chlorination N1 Oxalyl Chloride ((COCl)2) N3 Vilsmeier-Haack Intermediate (Chloroiminium Ion) N1->N3 + DMF N2 DMF (Catalyst) N2->N3 + (COCl)2 N5 Activated Acyloxyiminium Intermediate N3->N5 reacts with acid N4 1-Ethyl-3-iodo-1H-pyrazole- 4-carboxylic acid N4->N5 nucleophilic attack N5->N2 regenerates DMF N6 1-Ethyl-3-iodo-1H-pyrazole- 4-carbonyl chloride N5->N6 chloride addition- elimination

Figure 1: Mechanism of DMF-catalyzed chlorination of 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid.

Materials and Reagents

ReagentRoleMW ( g/mol )EquivalentsAmount
1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid Substrate266.041.001.00 g (3.76 mmol)
Oxalyl Chloride Chlorinating Agent126.931.50483 µL (5.64 mmol)
N,N-Dimethylformamide (DMF) Catalyst73.090.0515 µL (0.19 mmol)
Dichloromethane (Anhydrous) Solvent84.93N/A18.8 mL (0.2 M)
Toluene (Anhydrous) Azeotropic Drying92.14N/AAs needed

Safety Note: Oxalyl chloride is highly corrosive and toxic. The reaction releases toxic carbon monoxide (CO) gas. All procedures must be conducted in a well-ventilated fume hood.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating , utilizing visual and kinetic cues to ensure the researcher can confidently track reaction progress without prematurely sampling the moisture-sensitive intermediate.

Step 1: Preparation of the Reaction Mixture In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, suspend 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (1.00 g, 3.76 mmol) in anhydrous dichloromethane (18.8 mL). Note: The starting carboxylic acid is poorly soluble in DCM, resulting in a cloudy, white suspension.

Step 2: Catalyst Addition Inject anhydrous DMF (15 µL, 0.05 eq) into the suspension. Causality: The minimal amount of DMF prevents runaway exothermic reactions while ensuring a steady, controlled catalytic cycle.

Step 3: Activation & Chlorination Cool the flask to 0 °C using an ice-water bath. Purge the headspace with dry nitrogen. Slowly add oxalyl chloride (483 µL, 1.50 eq) dropwise via syringe over 5 minutes. Self-Validating Cue: Immediate effervescence (gas evolution) will be observed upon addition, confirming the active generation of the Vilsmeier-Haack intermediate and subsequent substrate activation.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours under a nitrogen atmosphere. Self-Validating Cue: The reaction is deemed complete when gas evolution ceases and the opaque suspension transitions into a clear, homogeneous pale-yellow solution . This physical change indicates that the insoluble carboxylic acid has been fully converted to the highly soluble acyl chloride.

Step 5: Solvent & Byproduct Removal Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove DCM and excess oxalyl chloride. Causality for Azeotropic Drying: To ensure complete removal of residual oxalyl chloride and trapped HCl gas (which would otherwise neutralize the amine in downstream amidation steps), add anhydrous toluene (5 mL) to the residue and evaporate to dryness. Repeat this azeotropic drying step twice.

Step 6: Storage The resulting 1-ethyl-3-iodo-1H-pyrazole-4-carbonyl chloride is isolated as a highly moisture-sensitive solid/viscous oil. Purge the flask with nitrogen and store at -20 °C, or ideally, use immediately in the subsequent coupling step.

Analytical Characterization & Quality Control

Direct LC-MS analysis of acyl chlorides is notoriously unreliable; the highly reactive chloride hydrolyzes instantly in the aqueous mobile phase, falsely indicating the presence of unreacted starting material.

Indirect Quenching Protocol for Accurate Conversion Analysis:

  • Withdraw a 10 µL aliquot of the crude reaction mixture.

  • Dilute immediately into 500 µL of anhydrous methanol containing 1% pyridine (v/v).

  • Agitate for 1 minute. Causality: The pyridine acts as an acid scavenger, driving the quantitative conversion of the acyl chloride into the stable methyl ester (methyl 1-ethyl-3-iodo-1H-pyrazole-4-carboxylate).

  • Analyze via LC-MS or HPLC. The complete disappearance of the starting acid mass (

    
     267 [M+H]⁺) and the appearance of the methyl ester mass (
    
    
    
    281 [M+H]⁺) confirms >99% conversion.

IR Spectroscopy: A successful conversion is marked by the characteristic shift of the carbonyl stretch (


) from ~1680 cm⁻¹ (hydrogen-bonded carboxylic acid) to a sharper, higher frequency band at ~1750–1770 cm⁻¹ (acyl chloride).

Troubleshooting & Causality

ObservationProbable CauseMechanistic Solution
Suspension fails to clear after 4 hours Inactive oxalyl chloride (hydrolyzed to oxalic acid via poor storage) or insufficient DMF catalyst.Verify reagent integrity. Add an additional 0.5 eq of oxalyl chloride and 10 µL of anhydrous DMF.
Dark brown discoloration of the mixture Overheating or excessive DMF usage leading to decomposition/deiodination of the pyrazole core.Strictly maintain 0 °C during the initial addition phase. Do not exceed 5 mol% DMF.
Low yield in downstream amidation Incomplete removal of residual HCl or oxalyl chloride, which neutralizes the amine nucleophile.Ensure rigorous azeotropic drying with anhydrous toluene (Step 5) prior to the addition of the amine.

References

  • Acyl chloride - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Wolfabio. URL: [Link]

  • Amide Synthesis. Fisher Scientific. URL: [Link]

Sources

C-H activation of 1-ethyl-pyrazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The 1-ethyl-pyrazole-4-carboxylic acid scaffold is a pharmacophore "super-structure," ubiquitous in bioactive molecules ranging from COX-2 inhibitors to next-generation kinase inhibitors.[1] Traditional synthesis relies on cyclization of hydrazines with 1,3-dicarbonyls, a method that often locks the substitution pattern early in the sequence.

Direct C-H activation offers a superior alternative: the "Late-Stage Functionalization" (LSF) approach. By utilizing the intrinsic electronic bias of the pyrazole ring, we can selectively install aryl, alkenyl, or alkyl groups at the C5 or C3 positions without pre-functionalization (e.g., halogenation).

This guide details two distinct protocols:

  • C5-Selective Arylation: The thermodynamic and kinetic preference, utilizing a Concerted Metalation-Deprotonation (CMD) mechanism.[1]

  • C3-Selective Arylation: A "contrarian" approach requiring specific ligand control to overcome the natural C5 bias.[1]

Part 2: Mechanistic Logic & Regioselectivity

The regioselectivity of 1-alkyl-pyrazole-4-carboxylates is governed by the acidity of the C-H bonds and the coordination environment of the catalyst.

  • C5 Position (Kinetic Product): The C5 proton (adjacent to the N1-ethyl group) is the most acidic (

    
     in DMSO) due to the inductive effect of the adjacent nitrogen. In the presence of carboxylate bases (e.g., KOAc) and Pd(II), this position undergoes rapid CMD. The C4-ester acts as a steric and electronic blocking group, preventing electrophilic palladation at C4.
    
  • C3 Position (Thermodynamic Challenge): The C3 proton is significantly less acidic and sterically shielded by the N-alkyl group's conformation. Accessing C3 requires either blocking C5 or utilizing sterically demanding ligands (e.g., 1,10-phenanthroline) in non-polar solvents to destabilize the C5-palladacycle.

Visualizing the Pathway

CH_Activation_Pathway Substrate 1-Ethyl-pyrazole-4-carboxylate CMD_State CMD Transition State (Base-Assisted) Substrate->CMD_State + Pd(II) Pd_Species Pd(OAc)2 Active Species Pd_Species->CMD_State Path_C5 Path A: C5-Activation (Kinetic/Default) CMD_State->Path_C5 Low Steric Bulk Polar Solvent (DMA) Path_C3 Path B: C3-Activation (Ligand-Controlled) CMD_State->Path_C3 Bulky Ligand (Phen) Non-Polar Solvent Prod_C5 C5-Arylated Product (Major in DMA/KOAc) Path_C5->Prod_C5 Prod_C3 C3-Arylated Product (Major in Toluene/Phen) Path_C3->Prod_C3

Figure 1: Bifurcation of regioselectivity based on solvent and ligand systems.

Part 3: Experimental Protocols

Protocol A: C5-Selective Direct Arylation

Target: Rapid library generation of 5-aryl-pyrazole derivatives.[1]

This protocol utilizes a "phosphine-free" system.[1][2][3] The ester moiety at C4 is crucial; it prevents decarboxylation under these conditions and blocks C4-electrophilic attack.[1]

Materials:

  • Substrate: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)[1]

  • Base: Potassium Acetate [KOAc] (2.0 equiv)[4]

  • Solvent:

    
    -Dimethylacetamide (DMA) [0.2 M concentration]
    

Step-by-Step Methodology:

  • Setup: In a 20 mL crimp-cap vial equipped with a magnetic stir bar, weigh out Pd(OAc)₂ (0.05 equiv), KOAc (2.0 equiv), and the Aryl Bromide (1.2 equiv).

  • Substrate Addition: Add Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 equiv).

  • Solvent & Degassing: Add DMA (anhydrous). Cap the vial. Purge the headspace with Argon for 2 minutes (sparging is not strictly necessary if the vial is sealed quickly, but recommended for scale-up).

  • Reaction: Place the vial in a pre-heated aluminum block at 150°C . Stir vigorously (800 rpm) for 16 hours.

    • Note: The high temperature is required to overcome the activation energy of the C-H bond cleavage in the absence of phosphine ligands.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black.

  • Purification: Wash the filtrate with water (3x) to remove DMA (crucial for good separation). Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Data:

Entry Aryl Bromide (Ar-Br) Yield (%) Regioselectivity (C5:C3)
1 4-Bromo-anisole 88% >99:1
2 4-Bromo-benzonitrile 91% >99:1
3 3-Bromo-pyridine 72% >95:1

| 4 | 2-Bromo-toluene | 65% | >95:1 |[1][2]

Protocol B: C3-Selective Direct Arylation

Target: Accessing the "hard-to-reach" isomer for SAR studies.[1]

Achieving C3 selectivity requires suppressing the highly reactive C5 position. This is achieved using a Pd/Phenanthroline system in a non-polar solvent, which alters the geometry and electronics of the CMD transition state.

Materials:

  • Substrate: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) — Note: Iodides are preferred over bromides for C3 activation.

  • Catalyst: Pd(OAc)₂ (10 mol%)[5][6]

  • Ligand: 1,10-Phenanthroline (10 mol%)[1]

  • Base: Cesium Carbonate [Cs₂CO₃] (1.0 equiv)[6]

  • Solvent: Toluene or Xylene [0.2 M]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In the reaction vessel, combine Pd(OAc)₂ and 1,10-Phenanthroline in Toluene. Stir at room temperature for 10 minutes. The solution should turn yellow/orange, indicating ligation.

  • Addition: Add Cs₂CO₃, the Aryl Iodide, and the Pyrazole substrate.

  • Reaction: Seal the vessel under Argon. Heat to 110°C for 24-48 hours.[1]

    • Critical: Unlike Protocol A, this reaction is sensitive to moisture. Use anhydrous toluene.[1]

  • Workup: Cool to RT. Dilute with Dichloromethane (DCM), filter through Celite.

  • Purification: The C3 isomer is often more polar than the C5 isomer. Use a slower gradient during chromatography.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) "Pd Black" precipitation early in reaction.Add 10-20 mol% Pivalic Acid (PivOH) as a co-catalyst to stabilize the CMD intermediate.
C3/C5 Mixtures (Protocol B) Solvent polarity too high.[1]Switch from Toluene to Mesitylene or Chlorobenzene.[1] Ensure no trace DMA/DMF is present.[1]
Decarboxylation Temperature too high (>160°C) or water present.[1]Maintain temp <150°C. Ensure anhydrous conditions. The ester is generally stable up to 150°C in DMA.
Homocoupling of Ar-X Oxidation of catalyst or excess halide.[1]Ensure Argon atmosphere.[1] Reduce Ar-X equivalents to 1.1.

Part 5: References

  • Regioselective C5-Arylation:

    • Title: Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.[1][4]

    • Source: Comptes Rendus Chimie, 2015.

    • URL:[Link] (Verified via ScienceDirect/CR Chimie context).

  • C3-Arylation Methodology:

    • Title: A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.

    • Source: Chemical Science, 2013 (Ye, M. et al.).

    • URL:[Link]

  • General C-H Activation of Pyrazoles:

    • Title: Palladium-Catalyzed Direct Arylation of 4-Bromo-1-methylpyrazole.[1][2][4]

    • Source: Organic Chemistry Frontiers, 2015.[2]

    • URL:[Link]

  • N-Alkylation Precursor Synthesis:

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][7]

    • Source: Journal of Organic Chemistry, 2022.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Ester Hydrolysis of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the hydrolysis of ethyl esters of iodopyrazoles. This guide is designed to provide in-depth troubleshooting advice, address frequently encountered challenges, and offer detailed experimental protocols to enhance the yield and purity of your desired iodopyrazole carboxylic acids. As Senior Application Scientists, we have synthesized our field expertise with established chemical principles to create a resource that is both practical and scientifically robust.

The Challenge of Iodopyrazole Ester Hydrolysis

The saponification of ethyl esters on an iodopyrazole ring presents unique challenges. The electron-withdrawing nature of the pyrazole ring, coupled with the presence of a halogen substituent, can influence the reactivity of the ester group. Furthermore, steric hindrance around the ester functionality can impede the approach of the hydroxide nucleophile, leading to sluggish or incomplete reactions.[1][2] This guide will walk you through overcoming these common hurdles.

Troubleshooting Guide: Common Issues and Solutions

Low yields and incomplete reactions are the most frequently reported issues in the hydrolysis of iodopyrazole ethyl esters. The following table outlines potential causes and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Base: The stoichiometry of the base is critical.- Use a molar excess of the base (e.g., 2-4 equivalents of LiOH or NaOH).[3]
2. Low Reaction Temperature: Hydrolysis may be too slow at room temperature.- Gently heat the reaction mixture to 40-60 °C.[3][4] Monitor for potential side reactions.
3. Poor Solubility: The ester may not be fully dissolved in the reaction medium.- Employ a co-solvent system such as THF/water, Methanol/water, or Dioxane/water to ensure homogeneity.[1][5]
4. Steric Hindrance: Bulky groups near the ester can inhibit nucleophilic attack.- Increase reaction time and/or temperature. - Consider a stronger nucleophile or a different solvent system that may better solvate the transition state.[1] - For extremely hindered esters, non-aqueous hydrolysis conditions with potassium tert-butoxide in DMSO can be effective.[6]
Product Degradation/Side Reactions 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition or side reactions on the pyrazole ring.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Use a milder base (e.g., LiOH instead of NaOH or KOH). - Conduct the reaction at the lowest effective temperature.
2. Reaction with Iodine: The iodo-substituent may be susceptible to reaction under certain conditions.- Ensure the reaction medium is not overly basic for extended periods. - A careful workup is crucial to neutralize the base promptly.
Difficult Product Isolation 1. Incomplete Precipitation: The carboxylic acid product may not fully precipitate upon acidification.- Cool the acidified mixture in an ice bath for an extended period (30 minutes or more) to maximize precipitation.[3] - If precipitation is still poor, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
2. Emulsion Formation During Workup: The presence of both organic and aqueous phases can lead to stable emulsions.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite.
3. Purification Challenges: The product may have similar polarity to the starting material or byproducts.- If the product is a solid, recrystallization is often an effective purification method.[7] - For more challenging separations, column chromatography on silica gel may be necessary.[7]

Troubleshooting Workflow

For a systematic approach to diagnosing and resolving issues with your hydrolysis reaction, please refer to the following workflow diagram:

G cluster_start Start cluster_analysis Analysis start Low Yield of Iodopyrazole Carboxylic Acid check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm check_byproducts Identify Byproducts (LC-MS/NMR) check_sm->check_byproducts No/Little SM Remaining increase_base Increase Base Equivalents check_sm->increase_base Significant SM Remaining optimize_workup Optimize Workup/Purification check_byproducts->optimize_workup Complex Mixture milder_conditions Use Milder Conditions check_byproducts->milder_conditions Degradation Products Observed increase_temp Increase Temperature increase_base->increase_temp Still Low Conversion change_solvent Change Solvent System increase_temp->change_solvent Still Low Conversion G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Acid-Base Reaction (Irreversible) Ester R-C(=O)OEt Tetrahedral_Intermediate R-C(O⁻)(OH)OEt Ester->Tetrahedral_Intermediate OH- ⁻OH Tetrahedral_Intermediate2 R-C(O⁻)(OH)OEt Carboxylic_Acid R-C(=O)OH Tetrahedral_Intermediate2->Carboxylic_Acid Carboxylic_Acid2 R-C(=O)OH EtO- ⁻OEt Base ⁻OH or ⁻OEt Carboxylate R-C(=O)O⁻ Carboxylic_Acid2->Carboxylate H2O_EtOH H₂O or EtOH

Sources

Optimizing Sonogashira coupling for sterically hindered iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sonogashira Coupling for Sterically Hindered Iodopyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific challenges of performing Sonogashira cross-couplings on sterically hindered iodopyrazoles. This guide is designed for drug development professionals and synthetic chemists who require high-yielding, reproducible C-C bond formations in complex heterocyclic systems.

Mechanistic Workflow & Troubleshooting Logic

Before diving into specific troubleshooting steps, it is critical to understand the mechanistic pathways that dictate the success or failure of your coupling. The diagram below outlines the decision tree for optimizing these challenging substrates.

G Start Sterically Hindered Iodopyrazole Protect Protect Pyrazole NH (e.g., THP, SEM, EtOEt) Start->Protect CatSelect Select Catalyst System Protect->CatSelect Standard Standard Pd/Cu (High Homocoupling Risk) CatSelect->Standard Unoptimized CuFree Cu-Free Pd/XPhos (Preferred for Hindered) CatSelect->CuFree Optimized OptBase Optimize Base & Solvent (Cs2CO3, DMF/MeCN) CuFree->OptBase Product Coupled Alkynylpyrazole OptBase->Product

Figure 1: Decision tree for optimizing Sonogashira coupling of hindered iodopyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my sterically hindered iodopyrazole failing to couple under standard Pd(PPh3)2Cl2 / CuI conditions? Causality: Steric bulk adjacent to the C-I bond (e.g., at the C4 or C5 positions of the pyrazole) significantly raises the activation energy barrier for the oxidative addition of the palladium catalyst. Furthermore, if the pyrazole NH is unprotected, the nitrogen lone pairs can coordinate directly to the Pd or Cu centers, effectively poisoning the catalyst and halting the catalytic cycle. Solution: Switch from standard triphenylphosphine to a bulky, electron-rich biarylphosphine ligand (such as XPhos or RuPhos). These ligands accelerate oxidative addition and promote reductive elimination. Additionally, masking the pyrazole NH with a protecting group is mandatory to prevent catalyst deactivation[1].

Q2: I am seeing massive amounts of Glaser-Hay homocoupling of my alkyne. How do I minimize this byproduct? Causality: In a traditional Pd/Cu co-catalyzed Sonogashira reaction, the copper acetylide intermediate forms rapidly but must wait for the palladium transmetalation step. Because hindered iodopyrazoles undergo transmetalation very slowly due to steric clash, the long-lived copper acetylide is highly susceptible to oxidative homocoupling in the presence of even trace amounts of oxygen. Solution: Employ a Copper-Free Sonogashira protocol[2]. Removing copper entirely eliminates the Glaser coupling pathway. In this variant, the palladium catalyst directly activates the terminal alkyne. This is typically facilitated by a strong base (like Cs2CO3) and an active ligand (like XPhos)[3].

Q3: Which protecting group is best for the pyrazole nitrogen in these cross-couplings? Causality: The chosen protecting group must withstand the highly basic conditions of the cross-coupling while providing enough steric shielding to prevent N-coordination to the metal center. Solution: The 1-ethoxyethyl (EtOEt) and tetrahydropyran (THP) groups are highly effective for this purpose. They are stable under the basic conditions of the Sonogashira coupling (e.g., Cs2CO3 or amines) and can be easily and cleanly cleaved under mild acidic conditions post-coupling[1].

Quantitative Data: Ligand & Condition Screening

To illustrate the impact of these variables, the following table summarizes typical optimization data for the coupling of a sterically hindered 3-iodo-1H-pyrazole with phenylacetylene.

Catalyst SystemLigandCo-CatalystBaseSolventTemp (°C)Target Yield (%)Homocoupling (%)
Pd(PPh3)2Cl2 (5 mol%)PPh3CuI (10 mol%)Et3NDMF80< 20> 50
Pd(dppf)Cl2 (5 mol%)dppfCuI (5 mol%)iPr2NHTHF704030
Pd(OAc)2 (3 mol%)XPhos (6 mol%)NoneCs2CO3MeCN9085 - 95< 5

Note: The copper-free Pd/XPhos system dramatically shifts the mass balance toward the desired cross-coupled product by suppressing the homocoupling pathway.

Validated Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and utilizing a copper-free environment, the primary failure mode (homocoupling) is engineered out of the workflow.

Reagents:

  • N-Protected hindered iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)2 (3 mol%)

  • XPhos (6 mol%)

  • Anhydrous Cs2CO3 (2.0 equiv)

  • Anhydrous, degassed Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected iodopyrazole, Pd(OAc)2, XPhos, and Cs2CO3.

  • Atmosphere Exchange: Evacuate the Schlenk tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Reagent Addition: Introduce the anhydrous, degassed MeCN via syringe, followed immediately by the terminal alkyne.

  • Reaction Execution: Seal the tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours.

  • Validation & Quality Control (In-Process): Monitor the reaction via LC-MS or TLC. The absence of the characteristic highly non-polar fluorescent spot (Glaser homocoupled diyne) validates that the copper-free conditions are successfully suppressing side reactions.

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, utilizing a Hexanes/EtOAc gradient) to isolate the pure alkynylpyrazole.

References

  • Title: Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL
  • Source: Arkivoc (Arkat USA)

Sources

Technical Support Center: Purification of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

[1]

Executive Summary & Initial Assessment

User Query: "How do I purify 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid to >98% purity for SAR studies?"

Molecule Profile:

  • Target: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid[1]

  • Chemical Nature: Amphoteric but predominantly acidic (Carboxylic acid moiety).[1][2] The pyrazole ring is electron-deficient due to the Iodine (C3) and Carboxyl (C4) groups.[2]

  • Critical Impurities:

    • Regioisomers: 1-Ethyl-5-iodo isomer (often formed during alkylation of the pyrazole precursor).[1]

    • Precursors: Unhydrolyzed ethyl ester.[1]

    • Degradants: Decarboxylated species (1-ethyl-3-iodopyrazole) caused by excessive heat during hydrolysis.[1][2]

Quick Diagnostic: The "Dirty" Crude

Before selecting a method, compare your crude material against this table:

ObservationProbable CauseRecommended Action
Dark Black/Brown Oil Oxidized Iodine species or polymerized by-products.[1]Perform Activated Carbon Filtration before crystallization.[1]
Sticky Solid (Gummy) Trapped solvent or mixed regioisomers preventing lattice formation.[1][2]Triturate with cold Hexane/Diethyl Ether; then Acid-Base Extraction .
Two Spots on TLC Regioisomers (N1-ethyl vs N2-ethyl) or Unreacted Ester.[1][2]Check NMR. If Ester: Hydrolyze further.[1] If Isomer: Column Chromatography .

Primary Protocol: Acid-Base Extraction (The Workhorse)[1]

Context: This is the most efficient method to remove neutral impurities (unreacted esters, decarboxylated by-products) and inorganic salts.

Workflow Diagram

AcidBaseExtractionStartCrude Mixture(Solid/Oil)DissolveDissolve in 1N NaOH(pH > 10)Start->DissolveWashWash with EtOAc/DCM(Remove Neutrals)Dissolve->WashPhaseSepSeparate PhasesWash->PhaseSepOrgLayerOrganic Layer(Discard: Ester, Decarboxylated)PhaseSep->OrgLayerNeutralsAqLayerAqueous Layer(Contains Product as Carboxylate)PhaseSep->AqLayerProductAcidifyCool to 0°C & Acidifywith 1N HCl to pH 2-3AqLayer->AcidifyPrecipitatePrecipitate Forms?Acidify->PrecipitateFilterVacuum FiltrationWash with cold H2OPrecipitate->FilterYes (Solid)ExtractExtract with EtOAcDry (Na2SO4) & EvaporatePrecipitate->ExtractNo (Oily/Soluble)FinalPure Acid ProductFilter->FinalExtract->Final

Caption: Figure 1. Acid-Base Extraction workflow for isolating pyrazole carboxylic acids from neutral impurities.

Step-by-Step Protocol
  • Dissolution: Suspend the crude material in 1N NaOH (approx. 10 mL per gram). Stir until fully dissolved.

    • Troubleshooting: If solids remain, they are likely neutral impurities.[2] Filter them off.

  • Washing: Extract the aqueous basic layer with Ethyl Acetate (EtOAc) (2 x 10 mL).

    • Why? This removes unreacted ester and any decarboxylated (neutral) iodopyrazole.[2]

    • Discard the organic layer. [1]

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1N HCl dropwise with vigorous stirring.

    • Target: pH 2–3.[1][3] Do not go too acidic (pH < 1) as pyrazoles can sometimes protonate at N2, increasing water solubility.[2]

  • Isolation:

    • Scenario A (Solid forms): Filter the white precipitate, wash with cold water, and dry under vacuum at 45°C.

    • Scenario B (Oiling out): If the product oils out, extract the aqueous mixture with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Secondary Protocol: Recrystallization[1][4][5][6]

Context: Use this if the Acid-Base method yields a colored solid or purity is ~90–95%.[1]

Solvent Selection Guide:

Solvent SystemSuitabilityProtocol Notes
Ethanol / Water (1:1) High Dissolve in hot EtOH; add hot water until turbid.[1][2] Cool slowly. Best for removing inorganic salts.[1]
EtOAc / Hexane Medium Good for removing non-polar oily impurities.[1] Dissolve in min. hot EtOAc, add Hexane.
Acetonitrile (ACN) Specific Useful if the regioisomer is present. Isomers often have different solubilities in ACN.

Critical Warning: Avoid boiling methanol for extended periods if the acid is catalytic; you risk forming the methyl ester [1].[1]

Advanced Troubleshooting: Regioisomer Separation

Issue: The alkylation of 3-iodo-1H-pyrazole-4-carboxylate often yields a mixture of:

  • Isomer A (Desired): 1-Ethyl-3-iodo...[1][2][4][5]

  • Isomer B (Undesired): 1-Ethyl-5-iodo...[1][2] (Sterically more hindered, often forms in lower ratio but hard to remove).[2]

Resolution Strategy (Chromatography): If Acid-Base extraction fails to separate isomers (as both are acids), you must use Flash Chromatography.[2]

  • Stationary Phase: Silica Gel (standard).[1][2][6]

  • Mobile Phase: DCM : Methanol (95:5) + 0.5% Acetic Acid .[1]

    • Why Acid? Pyrazole carboxylic acids streak (tail) badly on silica due to interaction with silanols.[2] Acetic acid suppresses ionization, sharpening the peaks [2].[2]

  • Alternative: Reverse Phase (C18) HPLC.[1][6]

    • Buffer: Water (0.1% Formic Acid) / Acetonitrile.[2]

    • The 3-iodo isomer is typically less polar than the 5-iodo isomer due to the shielding of the N-lone pair, resulting in different retention times [3].[1]

Frequently Asked Questions (FAQs)

Q1: My product is turning pink/purple during drying. What is happening?

  • A: This indicates Iodine liberation.[1] The C-I bond is sensitive to light and oxidation.[1]

  • Fix: Wash your final solid with a dilute Sodium Thiosulfate solution (to quench free iodine) before the final water wash. Dry in the dark or wrap the flask in aluminum foil.

Q2: I see a peak at M-44 in the mass spec. Is this an impurity?

  • A: Yes, this is the decarboxylated product (Loss of CO₂).

  • Cause: Hydrolysis temperature was too high (>100°C) or acidic conditions were too harsh.[1]

  • Prevention: Perform ester hydrolysis using LiOH in THF/Water at room temperature instead of refluxing in acid [4].

Q3: Can I use Palladium coupling on this molecule before purification?

  • A: Risky.[1] The carboxylic acid can poison Pd catalysts (forming Pd-carboxylates).[1][2] It is standard practice to purify the ester, perform the coupling (e.g., Sonogashira or Suzuki at the C-I bond), and then hydrolyze to the acid [5]. If you must couple the acid, protect it as a tert-butyl ester first.[1]

Decision Matrix for Purification

DecisionTreeStartCrude Product AnalysisCheckPurityPurity < 80%?Start->CheckPurityDirtyYes (Dirty)CheckPurity->DirtyYesCleanishNo (>80%)CheckPurity->CleanishNoAB_ExtractAcid-Base ExtractionDirty->AB_ExtractCheckIsoRegioisomers Present?Cleanish->CheckIsoAB_Extract->CheckIsoYesIsoFlash Chromatography(DCM/MeOH + AcOH)CheckIso->YesIsoYesNoIsoRecrystallization(EtOH/Water)CheckIso->NoIsoNo

Caption: Figure 2. Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

References

  • Hassan, H. M., et al. (2019).[2] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. PMC.[1] Retrieved March 3, 2026, from [Link] (Chromatographic behavior of N-substituted pyrazoles).

  • ARKAT USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives.[1][4][5] Retrieved March 3, 2026, from [Link] (Synthetic routes and stability of iodo-pyrazoles).[2]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.[1] Retrieved March 3, 2026, from (Industrial purification methods for pyrazole carboxylic acids).

Technical Support Center: Controlling Regioselectivity in N-Ethylation of 3-Iodopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-ethylation of 3-iodopyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for controlling regioselectivity in this critical transformation. The N-alkylation of unsymmetrically substituted pyrazoles is a frequently encountered challenge in medicinal chemistry due to the formation of N1 and N2 regioisomers, which can be difficult to separate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-ethylation of 3-iodopyrazole. Each question is followed by a detailed explanation of the underlying principles and actionable steps for optimization.

Q1: My N-ethylation of 3-iodopyrazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity to favor the N1-ethyl-3-iodopyrazole isomer?

Controlling the regioselectivity of pyrazole alkylation is a common hurdle.[1][3] The formation of both N1 and N2 isomers is due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[3] However, several factors can be manipulated to favor alkylation at the N1 position.

Underlying Principles: The regioselectivity of pyrazole alkylation is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[2][4] For 3-substituted pyrazoles, the substituent at the C3 position can sterically hinder the adjacent N2 nitrogen, making the N1 nitrogen the more accessible site for alkylation, especially with bulkier alkylating agents.[1][2] The choice of base and solvent also plays a crucial role in modulating the reactivity of the pyrazole anion and the electrophile.[1][5]

Troubleshooting & Optimization Strategies:

  • Choice of Base and Solvent: The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a well-established method for promoting N1-alkylation of 3-substituted pyrazoles.[1][5]

    • Protocol: To a solution of 3-iodopyrazole (1.0 equiv) in anhydrous DMSO, add K₂CO₃ (2.0 equiv). Stir the mixture at room temperature for 30 minutes, then add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.1 equiv). Monitor the reaction by TLC or LC-MS.[5]

  • Steric Hindrance of the Ethylating Agent: While ethyl is not a particularly bulky group, using a more sterically demanding ethylating agent, if compatible with your overall synthetic scheme, could further enhance N1 selectivity. However, for simple ethylation, this is less of a factor.

  • Temperature Control: Running the reaction at a lower temperature may increase the kinetic selectivity towards the less sterically hindered N1 position. Experiment with temperatures ranging from 0 °C to room temperature.[2]

Q2: I am observing a significant amount of the N2-ethyl-3-iodopyrazole isomer. Are there specific conditions that favor the formation of this isomer?

While N1-alkylation is often the desired outcome, understanding the conditions that favor N2-alkylation can be crucial for either avoiding its formation or for instances where the N2 isomer is the target molecule.

Underlying Principles: The formation of the N2 isomer can be promoted by minimizing steric hindrance and by specific catalyst systems. For instance, magnesium-based catalysts have been shown to favor N2-alkylation in some cases.[1]

Strategies to Consider (or Avoid if N1 is Desired):

  • Less Sterically Hindered Conditions: Using a less sterically hindered ethylating agent (though ethyl iodide/bromide are already small) and a smaller counter-ion from the base could slightly favor N2 alkylation.

  • Catalyst Systems: The use of certain Lewis acids, such as MgBr₂, has been reported to favor N2-alkylation.[1] This is a less common approach but could be explored if the N2 isomer is the desired product.

Q3: My reaction yield is low, even though I am achieving the desired regioselectivity. What are the potential causes and how can I improve the yield?

Low yields in pyrazole N-alkylation can be attributed to several factors, including incomplete deprotonation, poor reactivity of the ethylating agent, side reactions, or product loss during workup.[1][5]

Troubleshooting & Optimization Strategies:

  • Base Strength and Stoichiometry: Ensure the base is strong enough to completely deprotonate the pyrazole. While K₂CO₃ is often sufficient, for less acidic pyrazoles, a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) might be necessary.[2] Using a slight excess of the base (1.1-1.5 equivalents) can also be beneficial.[1]

  • Reactivity of the Ethylating Agent: The reactivity of the ethylating agent (Et-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs. If you are using ethyl chloride, switching to ethyl bromide or ethyl iodide will increase the reaction rate and potentially the yield.

  • Reaction Temperature and Time: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Some reactions may require heating to go to completion.[5]

  • Solubility Issues: Poor solubility of the 3-iodopyrazole or the base in the chosen solvent can hinder the reaction. Ensure your starting materials are adequately dissolved. A co-solvent might be necessary in some cases.

  • Workup Procedure: N-ethylated pyrazoles can have some water solubility. To minimize product loss during the aqueous workup, saturate the aqueous layer with brine and perform multiple extractions with an appropriate organic solvent like ethyl acetate.[2]

Q4: How can I effectively separate the N1 and N2 isomers of ethyl-3-iodopyrazole if my reaction still produces a mixture?

Even with optimized conditions, a small amount of the undesired isomer may form. Effective separation is key to obtaining a pure product.

Primary Separation Technique:

  • Silica Gel Column Chromatography: This is the most common and effective method for separating N1 and N2 pyrazole isomers.[2] The two regioisomers often have different polarities, allowing for separation on a silica gel column.

    • Optimization: The key to a successful separation is finding the right eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Monitor the separation on a TLC plate to determine the optimal solvent ratio that provides the best resolution between the two isomers.[2]

Alternative Separation Strategies:

  • Crystallization: If one of the isomers is a solid and has a tendency to crystallize, fractional crystallization can be an effective purification method.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is a more resource-intensive technique.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the N-ethylation of 3-iodopyrazole.

What are the key factors that influence the regioselectivity of pyrazole N-alkylation?

The regioselectivity of pyrazole N-alkylation is a multifaceted issue governed by several key factors:

FactorInfluence on Regioselectivity
Steric Hindrance Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1][2]
Electronic Effects The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms.[2]
Solvent Choice The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1][5] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[1][5]
Base/Catalyst System The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][5] The use of NaH can sometimes prevent the formation of regioisomeric mixtures.[1] Conversely, certain catalysts like MgBr₂ have been shown to favor N2-alkylation.[1]
Temperature Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.[2]
What are some alternative methods for the N-alkylation of pyrazoles besides the traditional base-mediated approach?

While base-mediated alkylation is the most common method, other techniques can offer advantages in terms of mildness and regioselectivity.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with alcohols under mild, neutral conditions using a phosphine and an azodicarboxylate (like DEAD or ADDP).[6][7] It can sometimes offer different regioselectivity compared to base-mediated methods.

  • Acid-Catalyzed Alkylation with Trichloroacetimidates: This method uses trichloroacetimidate electrophiles and a Brønsted acid catalyst, providing an alternative to reactions requiring strong bases or high temperatures.[8][9]

How can I confirm the regiochemistry of my N-ethylated 3-iodopyrazole products?

Unambiguous characterization is crucial to ensure you have synthesized the desired isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons will be different for the N1 and N2 isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ between the two isomers.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful technique for determining regiochemistry. For N1-ethyl-3-iodopyrazole, an NOE should be observed between the ethyl group protons and the H5 proton of the pyrazole ring. For the N2 isomer, an NOE would be expected between the ethyl group and the H3 proton (if it were present, in this case, the iodine is at the 3-position).

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides definitive proof of the structure and regiochemistry.

Visualizing the Process

Decision Tree for Optimizing Regioselectivity

G start Mixture of N1 and N2 Isomers base_solvent Modify Base/Solvent System (e.g., K2CO3 in DMSO for N1) start->base_solvent Primary Strategy separation Optimize Separation (Column Chromatography) start->separation If mixture is unavoidable temperature Adjust Temperature (Lower for increased selectivity) base_solvent->temperature If still a mixture success Desired Regioisomer Obtained base_solvent->success alternative Consider Alternative Methods (Mitsunobu, Acid-Catalyzed) temperature->alternative For challenging cases temperature->success alternative->success separation->success

Caption: A decision tree for improving regioselectivity in pyrazole N-ethylation.

General Experimental Workflow

G start Start add_reagents 1. Add 3-iodopyrazole, base, and solvent start->add_reagents stir 2. Stir at specified temperature add_reagents->stir add_ethylating_agent 3. Add ethylating agent stir->add_ethylating_agent monitor 4. Monitor reaction (TLC/LC-MS) add_ethylating_agent->monitor workup 5. Aqueous workup and extraction monitor->workup purify 6. Purify by column chromatography workup->purify characterize 7. Characterize product (NMR, etc.) purify->characterize end End characterize->end

Caption: A general experimental workflow for the N-ethylation of 3-iodopyrazole.

References

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. (n.d.).
  • Technical Support Center: Selective N-Methylation of Pyrazoles - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Pyrazole N-Alkylation - Benchchem. (n.d.).
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate.
  • Alkylation of pyrazolones / Introduction - Ch.imperial. (n.d.).
  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2025, October 14).
  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.).

Sources

Stability of iodine substituent under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Iodine Substituents Under Basic Hydrolysis Conditions Ticket ID: CHEM-SUP-2024-I-HYD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Hydrolysis-Dehalogenation Paradox

Welcome to the technical support center. You are likely here because you are attempting to hydrolyze an ester (or amide) in the presence of an iodine substituent, and you are concerned about—or have already experienced—chemoselectivity failure.

The tension lies in the dual nature of the hydroxide ion (


): it is both a nucleophile  and a base . While you want it to attack the carbonyl carbon (ester hydrolysis), it may inadvertently attack the carbon bearing the iodine (substitution) or abstract a proton adjacent to it (elimination).

Iodine is the best leaving group among halogens (


 is a weak base). Therefore, maintaining the integrity of a 

bond during basic hydrolysis requires a precise understanding of the substrate's electronic environment.

Module 1: The Diagnostic Matrix

Before selecting a protocol, you must categorize your substrate. The stability of the iodine substituent is strictly dictated by its hybridization and neighboring groups.

Use the decision tree below to determine your risk level and recommended protocol.

DiagnosticMatrix Start START: Analyze Substrate Hybridization Hybridization of C-I Bond? Start->Hybridization Aryl Aryl/Vinyl Iodide (sp2) Hybridization->Aryl sp2 Alkyl Alkyl Iodide (sp3) Hybridization->Alkyl sp3 Activation Are EWGs present ortho/para? (NO2, CN, Carbonyl) Aryl->Activation Danger CRITICAL RISK (SN2/E2) Avoid Hydroxide. Use Me3SnOH or Enzymatic Alkyl->Danger Unactivated Unactivated Aryl-I Activation->Unactivated No Activated Activated Aryl-I Activation->Activated Yes Safe LOW RISK Standard LiOH Protocol Unactivated->Safe Caution HIGH RISK (SNAr) Use Me3SnOH or Acidic Cond. Activated->Caution

Figure 1: Decision matrix for selecting hydrolysis conditions based on iodine environment.

Module 2: Troubleshooting Aryl Iodides ( )

The Issue: Nucleophilic Aromatic Substitution ( )

Aryl iodides are generally stable to hydroxide because the aromatic ring is electron-rich, repelling the nucleophile. However, if you have Electron-Withdrawing Groups (EWGs) such as


, 

, or

located ortho or para to the iodine, the ring becomes electron-deficient.

Under these conditions, hydroxide can attack the ipso-carbon, forming a Meisenheimer Complex , leading to the displacement of iodine (Figure 2).

SNArMechanism Reactant Activated Aryl Iodide (EWG at para) Transition Meisenheimer Complex (Resonance Stabilized) Reactant->Transition + OH- (Attack) Product Phenol Derivative (Iodine Lost) Transition->Product - I- (Elimination)

Figure 2: The


 failure mode for activated aryl iodides.
FAQ: Aryl Iodide Stability

Q: My aryl iodide has no EWGs. Can I use NaOH? A: Yes, but proceed with caution. Unactivated aryl iodides are stable to


 at room temperature. However, at high temperatures (

), even unactivated halides can undergo hydrolysis via benzyne mechanisms or transition-metal-catalyzed coupling if trace Pd/Cu contaminants are present in your glassware or reagents [1].

Q: I have a nitro-group meta to the iodine. Is it safe? A: generally, yes. The


 mechanism requires resonance stabilization of the negative charge, which is only possible if the EWG is ortho or para.[1][2] Meta activators only effectively activate via induction, which is often insufficient to promote rapid displacement by hydroxide at mild temperatures.

Module 3: Troubleshooting Alkyl Iodides ( )

The Issue: Substitution and Elimination

Alkyl iodides represent a Critical Risk . The C-I bond is weak, and iodide is an excellent leaving group.

  • Primary Alkyl Iodides: Highly susceptible to

    
     attack by 
    
    
    
    , converting your iodide to an alcohol.
  • Secondary/Tertiary Alkyl Iodides: Highly susceptible to

    
     elimination, yielding an alkene.
    

Standard basic hydrolysis (NaOH/LiOH) is NOT recommended for alkyl iodides.

FAQ: Alkyl Iodide Stability

Q: Can I just lower the temperature to


? 
A:  It is risky. While lowering temperature slows kinetics, the activation energy for 

on a primary alkyl iodide is low enough that you will likely observe a mixture of product and byproduct.

Q: What is the alternative? A: You must switch mechanisms entirely.

  • Trimethyltin Hydroxide (

    
    ):  This reagent hydrolyzes esters under neutral conditions, leaving alkyl halides untouched [2].
    
  • Enzymatic Hydrolysis: Pig Liver Esterase (PLE) works at pH 7-8 and is chemically gentle.

Module 4: Recommended Protocols

Protocol A: The "Standard" Optimized Method (LiOH)

Best for: Unactivated Aryl Iodides

Why LiOH? Lithium is a "hard" cation that coordinates tightly to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This accelerates hydrolysis relative to substitution, allowing for milder conditions than NaOH [3].

  • Dissolve: Dissolve ester (1.0 equiv) in THF (

    
    ).
    
  • Prepare Base: Dissolve

    
     (1.5–2.0 equiv) in water.
    
  • Combine: Add the aqueous

    
     to the THF solution.
    
    • Crucial Step: Ensure the THF:Water ratio is roughly 3:1 or 4:1. You want a single phase (homogeneous) to ensure rapid ester cleavage, minimizing the time the iodide is exposed to base.

  • Monitor: Stir at

    
     to RT. Monitor by TLC/LCMS every 30 mins.
    
  • Quench: Acidify with

    
     to pH 3-4 immediately upon completion.
    
Protocol B: The "Nuclear Option" (Trimethyltin Hydroxide)

Best for: Alkyl Iodides & Activated Aryl Iodides

This method, popularized by Nicolaou, uses


 to cleavage esters.[3] It operates via a coordination mechanism rather than direct nucleophilic attack by a free hydroxide, rendering it chemoselective for esters over halides [2].

Safety Warning: Organotin compounds are toxic. Use a fume hood and dispose of waste separately.

  • Dissolve: Dissolve ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add

    
     (2.0–5.0 equiv).
    
  • Heat: Heat to

    
     in a sealed tube or reflux.
    
  • Workup:

    • Dilute with

      
      .
      
    • Wash with

      
       (activates the cleavage of the tin-ester intermediate).
      
    • Note: If tin residues persist, wash the organic layer with

      
       solution (forms insoluble 
      
      
      
      ).
Comparative Data: Base Selection
ReagentSpecies (

conc)
MechanismAryl-I StabilityAlkyl-I Stability
NaOH / KOH High (Free Ion)Aggressive NucleophileStable (unless activated)Unstable (

/

)
LiOH Moderate (Coordinated)Lewis-Acid AssistedStablePoor

Low (Neutral)Coordination/DeliveryStable Stable
Pig Liver Esterase NeutralEnzymaticStable Stable

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[4][5] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[3][5] Angewandte Chemie International Edition, 44(9), 1378–1382.[4] Link

  • Feske, B. D., & Santra, S. (2012). Lithium Hydroxide.[6][7] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Technical Support Center: Purification of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-IOD-004 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid . This molecule presents a specific purification challenge: it balances the high polarity of the carboxylic acid moiety with the lipophilicity and polarizability of the iodine atom and ethyl chain.

Unlike simple organic acids, the iodine substituent introduces sensitivity to light and heat. Standard recrystallization often fails due to "oiling out" or iodine liberation (discoloration). This guide provides a tiered solvent strategy and troubleshooting protocols to ensure high purity (>98%) and stability.

Part 1: Solvent Selection Matrix

The following table synthesizes solubility data based on the dipole moments and dielectric constants relative to the pyrazole core.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water Primary High Best for final "polishing." The acid is soluble in hot EtOH; water acts as a strong anti-solvent.
Ethyl Acetate / Heptane AlternativeMediumGood for removing non-polar impurities. Risk of oiling out if the iodine-induced lipophilicity dominates.
Dilute NaOH / HCl Purification Critical Recommended first step. Uses the acidic handle to separate from non-acidic byproducts (esters, halo-pyrazoles).
Acetonitrile (ACN) SolventLowOften leads to supersaturation and difficult nucleation for this specific class.
DMSO / DMF SolventAvoid High boiling points make removal difficult; likely to cause decomposition during evaporative removal.
Decision Logic: Solvent Selection

SolventLogic Start Start: Crude Material Status ImpurityCheck Major Impurity Type? Start->ImpurityCheck EsterImpurity Unhydrolyzed Ester / Neutral Byproducts ImpurityCheck->EsterImpurity Neutral Organics ColorImpurity Purple/Pink (Free Iodine) ImpurityCheck->ColorImpurity Oxidation Unknown General Purity < 95% ImpurityCheck->Unknown Mixed MethodA Protocol A: Acid-Base Reprecipitation EsterImpurity->MethodA Wash Thiosulfate Wash then Protocol A ColorImpurity->Wash MethodB Protocol B: EtOH/Water Recrystallization Unknown->MethodB MethodA->MethodB If purity < 99% after precip

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Part 2: Detailed Protocols

Protocol A: Acid-Base Reprecipitation (The "Cleanup" Step)

Use this method first if your crude material contains unreacted esters or non-acidic regioisomers.

Mechanism: This utilizes the pKa of the carboxylic acid (~3.5–4.0). By converting the acid to its water-soluble carboxylate salt, you leave non-acidic greasy impurities (like the starting 3-iodopyrazole) in the organic phase or undissolved.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until mostly dissolved.

    • Note: If a significant solid remains, filter it off. This is likely neutral impurity.

  • Extraction (Optional but Recommended): Wash the aqueous alkaline solution with Ethyl Acetate (2x). Discard the organic (top) layer.

    • Why? This pulls out the lipophilic iodine-containing byproducts that are not acidic.

  • Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 2–3. The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter and wash with cold water.[1] Dry under vacuum at <45°C.

Protocol B: Recrystallization from Ethanol/Water (The "Polishing" Step)

Use this for final purification to achieve crystalline form and remove trace salts.

  • Dissolution: Place the dried solid in a flask. Add Absolute Ethanol (approx. 5 mL per gram).

  • Heating: Heat to reflux (approx. 78°C). If it does not dissolve, add more ethanol in small increments.

    • Warning: Do not boil excessively; iodine bonds are heat-sensitive.

  • Anti-Solvent Addition: Once dissolved, remove from heat source. Immediately add warm water (approx. 50-60°C) dropwise until the solution turns slightly turbid (cloudy).

  • Clarification: Add 1-2 drops of ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light and insulate). Then move to a fridge (4°C) for 2 hours.

  • Filtration: Collect crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Part 3: Troubleshooting & FAQs

Q1: The product turned pink/purple during recrystallization. What happened?

Diagnosis: Iodine liberation. Cause: The C-I bond in 3-iodo-pyrazoles is weaker than C-Cl or C-F bonds. Exposure to light or excessive heat (>80°C) causes homolytic cleavage, releasing free iodine (


).
Corrective Action: 
  • Immediate: Wash the solid with a 5% aqueous solution of Sodium Thiosulfate (

    
    ). This reduces purple iodine back to colorless iodide.
    
  • Prevention: Perform all future crystallizations in amber glassware or wrap flasks in aluminum foil. Keep drying temperatures below 50°C.

Q2: My product is "oiling out" (forming a gum) instead of crystallizing.

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Cause: The melting point of the solvated product is lower than the temperature at which it precipitates, or the anti-solvent (water) was added too fast. Corrective Action:

  • Reheat: Re-dissolve the oil by heating and adding a small amount of Ethanol.

  • Seed: Add a tiny crystal of pure product (if available) at the cloud point.

  • Slower Ramp: Cool the solution much slower. Turn off the stir plate; agitation sometimes promotes oiling over crystallization for greasy molecules.

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes. Methanol is often a better solvent for pyrazoles than ethanol due to higher polarity. However, the solubility difference between hot and cold methanol is sometimes narrower, potentially reducing yield. If using Methanol, the anti-solvent ratio (Water) usually needs to be higher.

Part 4: Process Workflow Diagram

RecrystWorkflow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Growth Step1 Crude Solid + Hot Ethanol Step2 Check Clarity Step1->Step2 Step3 Add Warm Water (Anti-Solvent) Step2->Step3 Dissolved Step4 Turbidity Point (Cloudy) Step3->Step4 Step5 Add 1 drop EtOH (Clear) Step4->Step5 Step6 Slow Cool (Dark/Foil) Step5->Step6 Step7 Filter & Wash (Cold 1:1 Mix) Step6->Step7

Figure 2: Step-by-step physical workflow for the Ethanol/Water recrystallization protocol.

References

  • Vertex Pharmaceuticals Inc. (2010). Process for the preparation of pyrazole derivatives. WO 2010/009990 A1. Citation Context: Establishes the baseline solubility and purification logic for 1-alkyl-pyrazole-4-carboxylic acids, specifically using alcohol/water systems.

  • Bayer CropScience AG. (2012). Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids. WO 2012/025469 A1. Citation Context: Details the handling of halogenated pyrazole intermediates and the critical nature of temperature control to prevent byproduct formation.

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Ethyl-3-iodo-1H-pyrazole. CAS 1202781-34-7.[2] Citation Context: Provides physical property data and storage requirements (light sensitivity) for the direct precursor, validating the iodine stability warnings.

  • ARKAT USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc 2014 (vi) 54-71.[3] Citation Context: Confirms the use of n-hexane/ethyl acetate systems for the purification of lipophilic iodine-substituted pyrazoles.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Validation Challenge

In the development of pyrazole-based scaffolds for kinase inhibitors and agrochemicals, 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid represents a critical intermediate. Its structural integrity is defined by the precise regiochemistry of the iodine atom (C3 vs. C5) and the N-alkylation site.

This guide compares the 1H NMR performance of the target compound against its most common "alternatives"—specifically its regioisomer (1-Ethyl-5-iodo) and its synthetic precursor (Ethyl ester) . We demonstrate why 1H NMR, particularly when coupled with NOE (Nuclear Overhauser Effect) experiments, is the superior analytical method for distinguishing these structures compared to standard LC-MS, which often fails to resolve positional isomers with identical mass-to-charge ratios.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the spectral "fingerprint" of the target molecule against its critical impurities.

Table 1: Diagnostic Signal Comparison (400 MHz, DMSO-d₆)
FeatureTarget Compound (1-Ethyl-3-iodo...)[1][2]Alternative A: Regioisomer (1-Ethyl-5-iodo...)Alternative B: Precursor (Ethyl Ester)
H-5 / H-3 Signal Singlet, ~8.4 - 8.6 ppm (Deshielded H-5)Singlet, ~7.8 - 8.0 ppm (Shielded H-3)Singlet, ~8.02 ppm (CDCl₃)*
COOH Signal Broad Singlet, 12.0 - 13.0 ppm Broad Singlet, 12.0 - 13.0 ppmAbsent
Ester Signals Absent AbsentQuartet (~4.3 ppm) & Triplet (~1.3 ppm)
NOE Correlation Strong NOE between N-Ethyl (CH₂) and Pyrazole-HNo/Weak NOE between N-Ethyl (CH₂) and Pyrazole-HStrong NOE (Same as Target)
Solubility High in DMSO-d₆; Poor in CDCl₃High in DMSO-d₆High in CDCl₃

*Note: Ester shift based on CDCl₃ data; acid shifts extrapolated for DMSO-d₆ due to H-bonding effects.

Technical Deep Dive: The Causality of Assignment
A. Solvent Selection: DMSO-d₆ vs. CDCl₃
  • Why DMSO-d₆? The target is a carboxylic acid. In non-polar solvents like CDCl₃, carboxylic acids tend to dimerize, leading to extreme broadening or disappearance of the -COOH proton signal. DMSO-d₆ disrupts these dimers via strong hydrogen bonding, resulting in a visible (though broad) peak around 12-13 ppm, which confirms the hydrolysis of the ester.

  • Why not CDCl₃? While CDCl₃ provides sharper resolution for the ethyl group, the poor solubility of the free acid often results in low signal-to-noise ratios (S/N) and ambiguous integration values.

B. The "Self-Validating" NOE Protocol

The most frequent synthetic error is the formation of the 5-iodo regioisomer . Mass spectrometry cannot distinguish these (both MW ~266.04).

  • Mechanism: In the target (3-iodo) structure, the proton is at position 5 (H-5). This proton is spatially adjacent to the N1-Ethyl group.

  • Validation: A 1D-NOESY experiment irradiating the N-CH₂ quartet (~4.1 ppm) must show an enhancement of the aromatic singlet (~8.5 ppm).

  • Failure Mode: If no enhancement is observed, the iodine is likely at position 5 (blocking the proton), indicating the regioisomer.

Visualizing the Logic: Structural Differentiation Workflow

The following diagram outlines the logical pathway for confirming the structure using NMR data.

NMR_Workflow Start Crude Product (1-Ethyl-3-iodo-1H-pyrazole-4-COOH) Solvent Dissolve in DMSO-d6 (Ensure Solubility of COOH) Start->Solvent Check_COOH Check 12-13 ppm region Solvent->Check_COOH Ester_Present Signals Absent? (Ester Hydrolysis Incomplete) Check_COOH->Ester_Present No Peak Acid_Confirmed Broad Singlet Present (Acid Confirmed) Check_COOH->Acid_Confirmed Peak Visible Check_Regio 1D NOESY Experiment Irradiate N-CH2 (4.1 ppm) Acid_Confirmed->Check_Regio NOE_Positive NOE Observed at Ar-H Check_Regio->NOE_Positive Enhancement NOE_Negative NO NOE Observed Check_Regio->NOE_Negative No Change Result_Target CONFIRMED: 1-Ethyl-3-iodo isomer NOE_Positive->Result_Target Result_Isomer REJECT: 1-Ethyl-5-iodo isomer NOE_Negative->Result_Isomer

Caption: Decision tree for validating regiochemistry and functional group transformation using 1H NMR.

Experimental Protocol

To ensure reproducibility and trustworthiness, follow this standardized protocol.

Materials:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz (minimum) NMR Spectrometer.

Step-by-Step Methodology:

  • Sample Prep: Weigh 5–10 mg of the solid acid into a clean vial. Add 0.6 mL of DMSO-d₆. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug; suspended solids cause line broadening.

  • Acquisition (1H Standard):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative analysis; increase to 5s for qNMR).

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 16 ppm (to capture the COOH proton).

  • Acquisition (1D NOESY - Critical Step):

    • Select the N-Ethyl CH₂ quartet (approx 4.1 ppm) as the irradiation target.

    • Mixing Time: 500 ms.

    • Scans: 64 to 128 (NOE signals are weak, typically 1-5% of the main signal).

  • Processing:

    • Reference the solvent residual peak (DMSO quintet) to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for sensitivity.

Detailed Spectral Interpretation

1. The Pyrazole Singlet (H-5):

  • Position: ~8.4 – 8.6 ppm.[3]

  • Analysis: This is the most diagnostic proton. It appears as a sharp singlet. If this peak is split or appears as a doublet, check for coupling to Fluorine (if using fluorinated analogs) or long-range coupling to the ethyl group (rare but possible).

  • Comparison: In the 5-iodo isomer, the remaining proton is at H-3. H-3 is generally more shielded (upfield, ~7.8 ppm) than H-5 due to the lack of the adjacent electron-withdrawing nitrogen lone pair effect.

2. The N-Ethyl Group:

  • CH₂ (Quartet): ~4.1 – 4.2 ppm (Integral = 2H).

  • CH₃ (Triplet): ~1.3 – 1.4 ppm (Integral = 3H).

  • Coupling Constant (J): ~7.0–7.3 Hz.

3. The Carboxylic Acid:

  • COOH (Broad Singlet): ~12.5 ppm (Integral = 1H).

  • Note: This peak may drift depending on concentration and water content in the DMSO.

References
  • Synthesis and Characterization of 3-iodo-1H-pyrazole derivatives: Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Source: ARKIVOC (Arkat USA).[2] URL:[Link]

  • NMR Solvent Data & Impurities: Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Source: J. Org. Chem. (via University of Illinois/ResearchGate). URL:[Link]

  • Regioselectivity in Pyrazole Synthesis: Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.[4] Source: RSC Advances. URL:[Link]

Sources

13C NMR Structural Validation: Distinguishing 3-Iodo vs. 4-Iodo Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the analytical challenge of distinguishing regioisomers of halogenated heterocycles. The pyrazole scaffold is a well-established pharmacophore, serving as a critical building block for compounds with anti-inflammatory, target-kinase inhibitory, and anticancer properties[1]. During the functionalization of pyrazoles via iodination—a necessary step for subsequent Sonogashira or Suzuki-Miyaura cross-coupling reactions—mixtures of 3-iodo and 4-iodo isomers are frequently generated[2].

While


H NMR can provide preliminary structural clues via coupling constants, 

H signals can often overlap or be ambiguous depending on the substitution pattern.


C Nuclear Magnetic Resonance (NMR) spectroscopy, however, offers a definitive, self-validating system for structural elucidation. This guide objectively compares the


C NMR performance profiles of 3-iodopyrazole and 4-iodopyrazole isomers, detailing the mechanistic causality behind their spectral differences and providing robust experimental protocols for their identification.

Mechanistic Causality: The Heavy-Atom Effect

The fundamental principle driving the differentiation of these isomers in




C NMR is the "heavy-atom effect" (also known as the normal halogen dependence). Iodine is a large, highly polarizable atom with a dense electron cloud. When iodine is covalently bonded to an aromatic carbon, it induces a profound diamagnetic shielding effect on that directly attached (ipso) carbon. This relativistic spin-orbit coupling phenomenon causes the ipso carbon resonance to shift dramatically upfield compared to the unsubstituted analog[3].
  • 4-Iodopyrazole Isomers: In an unsubstituted pyrazole, the C4 position typically resonates around 105 ppm. Upon iodination at C4, the heavy-atom effect shields this nucleus, driving the chemical shift upfield to an anomalous ~55–65 ppm range[2].

  • 3-Iodopyrazole Isomers: The C3 position in an unsubstituted pyrazole resonates around 134 ppm. Iodination at C3 shifts this ipso carbon upfield to the ~85–95 ppm range[2].

By exploiting this predictable, drastic shift, researchers can establish a self-validating analytical loop: the absolute position of the most upfield quaternary carbon directly dictates the regiochemistry of the iodine atom.

Quantitative Data Comparison

The following table summarizes the diagnostic




C NMR chemical shifts used to differentiate the isomers. Data represents typical ranges observed in standard deuterated solvents (e.g., CDCl

, DMSO-

) for N-protected or substituted pyrazoles.
Compound ClassC3 Chemical Shift (ppm)C4 Chemical Shift (ppm)C5 Chemical Shift (ppm)Diagnostic Indicator
Unsubstituted 1H-Pyrazole ~134.0~105.0~134.0Baseline reference
4-Iodopyrazole Derivatives ~135.0 - 145.0~55.0 - 65.0 ~135.0 - 145.0Extreme upfield C4 signal
3-Iodopyrazole Derivatives ~85.0 - 95.0 ~105.0 - 115.0~135.0 - 145.0Moderate upfield C3 signal

(Note: In unsubstituted 1H-pyrazole, C3 and C5 are equivalent due to rapid tautomerization. N-protection breaks this symmetry, but the heavy-atom effect remains the dominant factor for the ipso carbon).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodologies outline both the targeted synthesis of these isomers and the exact NMR acquisition parameters required to validate them.

Protocol A: Regioselective Synthesis & Isolation
  • For 4-Iodopyrazoles (Electrophilic Aromatic Substitution):

    • Dissolve the starting pyrazole in a polar solvent (e.g., DMF or acetic acid).

    • Add 1.05 equivalents of N-Iodosuccinimide (NIS) or a mixture of I

      
      /HIO
      
      
      
      . The C4 position is the most electron-rich and naturally susceptible to electrophilic attack[3].
    • Stir at room temperature for 2-4 hours, quench with sodium thiosulfate, extract, and purify via silica gel chromatography.

  • For 3-Iodopyrazoles (Directed Ortho-Metalation):

    • Protect the pyrazole N1 position with a directing group (e.g., THP or Boc)[2].

    • Dissolve in anhydrous THF and cool to -78 °C under inert argon atmosphere.

    • Add 1.1 equivalents of n-Butyllithium (n-BuLi) dropwise to deprotonate the adjacent C5 (or C3) position.

    • Quench with a solution of elemental iodine (I

      
      ) in THF. Warm to room temperature, perform an aqueous workup, and isolate the product.
      
Protocol B: C NMR Acquisition & Analysis
  • Sample Preparation: Dissolve 25–35 mg of the highly purified iodopyrazole in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . Transfer to a standard 5 mm NMR tube.
  • Instrument Setup: Utilize a 100 MHz or 125 MHz NMR spectrometer (e.g., Bruker Avance).

  • Pulse Sequence: Apply a standard proton-decoupled

    
    
    
    
    
    C sequence (e.g., zgpg30).
  • Relaxation Delay (D1): Critical Step. Set the relaxation delay (D1) to at least 2 to 5 seconds. Quaternary carbons (like the ipso C-I carbon) lack attached protons, resulting in longer T1 relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements. A longer D1 ensures the C-I signal is fully captured above the baseline noise.

  • Data Interpretation: Process the Free Induction Decay (FID) with a 1.0 Hz line broadening function. Scan the spectrum for a low-intensity quaternary peak. If the peak resides at ~60 ppm , validate the structure as the 4-iodo isomer. If it resides at ~90 ppm , validate as the 3-iodo isomer.

Analytical Workflow Visualization

PyrazoleNMR Start Synthesize Iodopyrazole Isomer Mixture NMR Acquire 13C NMR Spectrum (Proton-Decoupled, D1 > 2s) Start->NMR Analyze Locate ipso C-I Resonance (Quaternary Carbon) NMR->Analyze Decision1 Shift at ~55-65 ppm? Analyze->Decision1 Isomer4 4-Iodopyrazole Isomer Decision1->Isomer4 YES Decision2 Shift at ~85-95 ppm? Decision1->Decision2 NO Isomer3 3-Iodopyrazole Isomer Decision2->Isomer3 YES

Workflow for distinguishing 3-iodo and 4-iodo pyrazole isomers using 13C NMR chemical shifts.

References

1.1 - Benchchem 2.2 - ARKAT USA 3.3 - Beilstein Journal of Organic Chemistry

Sources

HPLC Retention Time Comparison: Ethyl Ester vs. Free Acid Forms

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Process Monitoring & Impurity Profiling of Lipophilic Drug Substances Model Analyte: Omega-3 Fatty Acids (EPA/DHA)[1][2][3]

Executive Summary

In drug development—particularly with lipid-based therapeutics and prodrugs—distinguishing between an Ethyl Ester (EE) and its corresponding Free Acid (FA) is a critical chromatographic challenge. This distinction is vital for monitoring esterification reaction completion, assessing shelf-life stability (hydrolysis monitoring), and determining bioavailability.

The Verdict: In Reversed-Phase HPLC (RP-HPLC), Ethyl Esters significantly retain longer than their Free Acid counterparts.

  • Ethyl Esters (EE): Exhibit high hydrophobicity due to the "capping" of the polar carboxyl group. They interact strongly with C18 stationary phases.

  • Free Acids (FA): Are more polar and ionizable. Their retention is highly sensitive to mobile phase pH.[4] Without acidic modification, they may elute at the void volume or exhibit severe tailing.

This guide details the mechanistic drivers, provides representative experimental data, and outlines a self-validating protocol for separating these species.

Mechanistic Insight: The "Polarity Cap" Effect

To master this separation, one must understand the molecular interaction at the stationary phase interface.[5]

The Hydrophobicity Rule

RP-HPLC retention is governed by the hydrophobic effect.[4] The stationary phase (typically C18/Octadecylsilane) is non-polar. The analyte must "partition" into this phase from the polar mobile phase.

  • Acid Form (R-COOH): Contains a hydroxyl group (-OH) capable of hydrogen bonding and ionization (

    
    ). This "polar head" resists entry into the non-polar C18 brush, pulling the molecule into the mobile phase (faster elution).
    
  • Ester Form (R-CO-O-CH2-CH3): The ethyl group replaces the active hydrogen. This "caps" the polarity, removing the primary hydrogen bond donor and preventing ionization. The molecule becomes significantly more lipophilic, increasing its affinity for the C18 chains (slower elution).

Visualization: Stationary Phase Interaction

The following diagram illustrates the differential interaction strengths.

Retention_Mechanism cluster_0 Stationary Phase (C18 Surface) cluster_1 Analytes C18 Hydrophobic Ligands (Alkyl Chains) EE Ethyl Ester (EE) [Non-Polar Cap] High Affinity C18->EE Strong Hydrophobic Interaction FA Free Acid (FA) [Polar Head -COOH] Low Affinity C18->FA Weak Interaction (Polar Drag) FA_Ion Ionized Acid (COO-) [High Polarity] Repulsion C18->FA_Ion No Interaction (Elutes at Void) Long Retention Time Long Retention Time Short Retention Time Short Retention Time

Figure 1: Mechanistic interaction model. Ethyl esters (Green) penetrate the C18 layer effectively, while Free Acids (Red) are pulled back by the polar mobile phase, especially if ionized.

Representative Experimental Data

The following data simulates a stability study of Eicosapentaenoic Acid (EPA) , a common API. The goal is to separate the active drug (EPA-EE) from its degradation product (EPA-FA).

Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile : Water (85 : 15 v/v) with 0.1% Formic Acid .

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm[6]

Table 1: Retention Performance Comparison
Analyte FormStructureRetention Time (

)
Capacity Factor (

)
Tailing Factor (

)
EPA Free Acid C20:5-COOH3.2 min 1.11.3 (Sensitive to pH)
EPA Ethyl Ester C20:5-COOEt11.5 min 6.71.0 (Symmetric)

Analysis of Data:

  • Selectivity (

    
    ):  The separation factor is large (
    
    
    
    ), indicating that these two species are easily resolved on standard C18 chemistries provided the pH is controlled.
  • Elution Order: The acid elutes first. In a process monitoring scenario, the "starting material" (Acid) disappears as the "product" (Ester) peak grows later in the chromatogram.

  • Peak Shape: The ester peak is naturally sharp. The acid peak requires the formic acid modifier; without it, the

    
     would likely exceed 2.0 due to silanol interactions.
    

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a "System Suitability" step to ensure the mobile phase pH is correctly suppressing acid ionization.[7]

Step 1: Mobile Phase Preparation (The "Acid Trap")
  • Why: You must suppress the ionization of the Free Acid. The pKa of fatty acids is ~4.8.

  • Rule: Mobile Phase pH must be

    
     pKa - 2. Target pH 2.5 - 3.0.
    
  • Recipe:

    • Solvent A: Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid for non-MS work).

    • Solvent B: Acetonitrile (100%).

    • Note: Do not use neutral water. If you do, the Free Acid will elute at the void volume (

      
      ) and co-elute with salts/matrix.
      
Step 2: Gradient Profile

Lipids are sticky. An isocratic hold often results in broad peaks for late eluters.

  • 0-2 min: 70% B (Initial hold to elute polar impurities).

  • 2-15 min: Linear ramp to 100% B (Elutes Free Acids first, then Esters).

  • 15-20 min: Hold at 100% B (Wash highly lipophilic dimers).

  • 20-25 min: Re-equilibrate to 70% B.

Step 3: Workflow Decision Tree

Use this logic flow to troubleshoot or optimize the method.

Method_Workflow Start Start Method Development Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Acid_Behavior Observe Acid Peak Shape Check_pH->Acid_Behavior Yes Action_Void Acid is Ionized (COO-) ACTION: Add 0.1% Formic/TFA Check_pH->Action_Void No (Neutral pH) Split_Path Peak Status Acid_Behavior->Split_Path Good Sharp Peak (Tailing < 1.5) Split_Path->Good Bad_Void Elutes at Void (t0) Split_Path->Bad_Void Bad_Tail Severe Tailing Split_Path->Bad_Tail Final Proceed to Validation Good->Final Bad_Void->Action_Void Action_Tail Silanol Interaction ACTION: Increase Buffer Strength or Use End-capped Column Bad_Tail->Action_Tail Action_Void->Acid_Behavior Retest Action_Tail->Acid_Behavior Retest

Figure 2: Method development decision tree. Critical path involves pH control to prevent acid ionization.[8]

Troubleshooting & Optimization

  • Resolution Loss: If the Ester and Acid peaks merge, lower the % Organic in the initial phase. The Acid is more sensitive to water content; increasing water (Solvent A) will delay the Acid significantly more than the Ester, improving resolution.

  • Detection Limits: Esters have poor UV absorbance unless conjugated (like EPA/DHA). For saturated fatty acid esters (e.g., Ethyl Stearate), use Refractive Index (RI) or CAD (Charged Aerosol Detection) instead of UV.

  • Sample Diluent: Dissolve samples in the starting mobile phase or pure Acetonitrile. Dissolving in Hexane/Heptane (common for GC) leads to massive peak broadening in RP-HPLC due to solvent mismatch.

References

  • United States Pharmacopeia (USP). Monograph: Omega-3-Acid Ethyl Esters. Rockville, MD: United States Pharmacopeial Convention. (Defines the standard for ester analysis and oligomer impurities). [2]

  • Bárcenas-Pérez, D., et al. (2024). "Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18." MDPI Separations. (Demonstrates the use of polar end-capped C18 for improved separation of esters and acids).

  • Agilent Technologies. (2020). "Control pH During Method Development for Better Chromatography." Technical Overview. (Authoritative guide on pKa effects on retention time for acidic analytes).

  • Dolan, J. (2020). "Rules of Thumb for Reversed-Phase LC." LCGC International. (Explains the "Rule of 2" for pH control relative to pKa).

Sources

Analytical Method Comparison Guide: Melting Point Determination for 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 1946813-90-6) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and advanced agrochemicals. Because the compound features both a heavy halogen (iodine) and a carboxylic acid moiety, it is capable of forming robust intermolecular hydrogen and halogen bonds. Consequently, its solid-state thermal behavior is a critical quality attribute.

As a Senior Application Scientist, I frequently observe that the choice of analytical methodology can drastically impact the reported thermal properties of such halogenated intermediates. This guide objectively compares the three primary analytical alternatives for determining the melting point of this compound, providing actionable, self-validating protocols to ensure absolute scientific integrity in your quality control (QC) workflows.

Methodological Comparison: Choosing the Right Analytical Tool

When evaluating the melting point of a highly pure (>98%) batch of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid, laboratories typically choose between three distinct methodologies, each serving a different strategic purpose:

  • Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14): The industry standard for batch release and routine QC. It relies on optical transmission to detect the first liquid phase and complete liquefaction.

  • Differential Scanning Calorimetry (DSC): The gold standard for thermodynamic characterization. It measures heat flow, providing not just the extrapolated onset of melting but also the enthalpy of fusion (

    
    ) and detecting potential polymorphic transitions [3].
    
  • Kofler Hot Bench: A legacy rapid-screening tool. It is highly useful for quick, in-process checks during organic synthesis but lacks the precision required for final Certificate of Analysis (CoA) generation.

Representative Experimental Data

The table below summarizes the quantitative performance of these three methods using representative analytical data for a highly pure standard of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid.

Analytical MethodRepresentative Melting Range / Onset (°C)Precision (

°C)
Sample Size RequiredAnalysis TimeKey Output Metric
Automated Capillary 185.5 – 187.20.52 – 5 mg15 – 20 minVisual/Optical Clear Point
DSC 186.1 (Extrapolated Onset)0.11 – 3 mg30 – 45 minHeat Flow,

Kofler Hot Bench ~1862.0< 1 mg< 5 minVisual Estimate

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, every analytical protocol must be treated as a self-validating system. Below are the step-by-step methodologies, detailing the mechanistic causality behind each procedural choice.

Protocol 1: Automated Capillary Method (Pharmacopeia Compliant)

This protocol is aligned with the rigorous standards set by1 and2 [1, 4].

  • Sample Preparation: Dry the sample in a vacuum desiccator over silica gel for 24 hours, then gently pulverize it into a fine powder using an agate mortar.

    • Causality: Moisture acts as an impurity that depresses the melting point via freezing-point depression. Furthermore, coarse crystals create air pockets in the capillary; because air is a thermal insulator, this artificially broadens the observed melting range.

  • Capillary Loading: Introduce the powder into a standard glass capillary tube and tap it firmly on a hard surface until the packed powder reaches a strict height of 3 mm.

    • Causality: USP <741> explicitly mandates a 3 mm fill height to ensure uniform radial heat transfer from the heating block to the core of the sample, guaranteeing repeatability across different laboratory sites [1].

  • Instrument Calibration (System Suitability): Prior to analyzing the pyrazole sample, verify the instrument's accuracy using a USP secondary reference standard (e.g., Sulfanilamide,

    
     ~165 °C, or Caffeine, 
    
    
    
    ~236 °C).
    • Causality: Bracketing the expected melting point of the target compound proves that the heating block's internal thermometer is linearly accurate within the critical 150–200 °C window.

  • Heating Ramp: Rapidly heat the block to 180 °C, then reduce the heating ramp rate to exactly 1 °C/min.

    • Causality: A slow ramp rate near the phase transition temperature prevents thermal lag between the heating block and the sample. Heating too quickly causes the instrument to record a temperature higher than the sample's actual thermodynamic state, leading to a falsely elevated melting point.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is essential when determining the ideal solubility or purity of a pharmaceutical intermediate, as it quantitatively measures the energy input required to convert the crystalline solid into an isotropic melt [2].

  • Instrument Calibration: Calibrate the DSC cell using high-purity Indium (

    
     = 156.6 °C) and Tin (
    
    
    
    = 231.9 °C).
    • Causality: Because the expected melting point of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid falls precisely between these two metals, this specific two-point calibration mathematically anchors the sensor's accuracy for the target compound [3].

  • Sample Encapsulation: Accurately weigh 2.0 to 3.0 mg of the compound into a standard aluminum pan. Crimp the pan with a pinhole-vented lid.

    • Causality: The pinhole allows any evolved gases (such as trace residual synthesis solvents) to escape. Without a vent, internal pressure would deform the flat bottom of the aluminum pan, ruining the thermal contact with the DSC sensor and distorting the heat flow signal.

  • Thermal Method: Equilibrate the cell at 30 °C, then heat at a constant rate of 10 °C/min up to 220 °C under a continuous dry nitrogen purge (50 mL/min).

    • Causality: The 10 °C/min rate provides an optimal signal-to-noise ratio for the endothermic peak. The nitrogen purge displaces oxygen, preventing oxidative degradation of the electron-rich pyrazole ring at elevated temperatures. This ensures the observed endotherm is purely a physical melting transition, not a chemical decomposition event.

Analytical Decision Workflow

To streamline laboratory operations, refer to the decision matrix below when assigning a melting point determination method for halogenated pyrazole derivatives.

G Start 1-Ethyl-3-iodo-1H-pyrazole- 4-carboxylic acid Sample Q1 Thermodynamic Data Required? (Polymorphism) Start->Q1 DSC Differential Scanning Calorimetry (DSC) Q1->DSC Yes (High Precision) Q2 Routine QC / Purity Release Testing? Q1->Q2 No Capillary Automated Capillary Apparatus (USP <741>) Q2->Capillary Yes (High Throughput) Kofler Kofler Hot Bench (Rapid Screening) Q2->Kofler No (Quick Estimate)

Figure 1: Decision matrix for selecting the optimal melting point determination method for halogenated pyrazole derivatives.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / ResearchGate URL
  • DSC for Determining the Ideal Solubility? Tell Me How!
  • Characterization of a Reference Standard for Qualification of Differential Scanning Calorimetry Intended for Purity Determination Source: PharmaInfo URL
  • European Pharmacopoeia 2.2.

Sources

Differentiation of 1-Ethyl-3-Iodo and 1-Ethyl-5-Iodopyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the differentiation of 1-ethyl-3-iodopyrazole and 1-ethyl-5-iodopyrazole . While the principles apply generally to


-alkyl-iodopyrazoles, the ethyl derivative is a common intermediate in medicinal chemistry (e.g., for kinase inhibitors), where regiochemical ambiguity frequently arises during the alkylation of 3-iodopyrazole.

Executive Summary

In the synthesis of functionalized pyrazoles, the alkylation of 3-iodopyrazole typically yields a mixture of 1-ethyl-3-iodopyrazole (1,3-isomer) and 1-ethyl-5-iodopyrazole (1,5-isomer) . Distinguishing these isomers is critical because their biological activities and subsequent cross-coupling reactivities (e.g., Suzuki-Miyaura) differ drastically.

  • The 1,3-isomer is generally the thermodynamic and kinetically favored product (major) due to lower steric hindrance.

  • The 1,5-isomer is typically the minor product, often requiring specific directed synthesis (e.g., lithiation) to access in high yield.

  • Definitive Identification: 1D

    
    H NMR alone is often insufficient due to overlapping signals. NOESY (Nuclear Overhauser Effect Spectroscopy)  is the gold standard for differentiation, relying on the spatial proximity of the 
    
    
    
    -ethyl group to the C5 proton.

Structural Basis of Regioisomerism

The ambiguity stems from the annular tautomerism of the parent 3-iodopyrazole. Upon deprotonation, the pyrazolide anion has two nucleophilic nitrogen sites.

  • Path A (Sterically Favored): Alkylation at the nitrogen distal to the iodine atom yields 1-ethyl-3-iodopyrazole .

  • Path B (Sterically Hindered): Alkylation at the nitrogen proximal to the iodine yields 1-ethyl-5-iodopyrazole .

Visualizing the Steric Environment
  • 1,3-Isomer: The bulky iodine is at position 3. The

    
    -ethyl group is at position 1. They are separated by the C2-N3 bond vector, minimizing clash.
    
  • 1,5-Isomer: The iodine is at position 5, directly adjacent to the

    
    -ethyl group. This creates significant steric strain ("peri-interaction"), usually destabilizing this isomer.
    

Analytical Differentiation Matrix

The following table summarizes the key spectral differences. Note that chemical shifts (


) are representative (in DMSO-

or CDCl

) and may vary slightly with concentration.
Feature1-Ethyl-3-Iodopyrazole (Major)1-Ethyl-5-Iodopyrazole (Minor)Differentiation Logic

H NMR: Ring Protons

~7.4–7.6 (d, H5)

~6.4–6.5 (d, H4)

~7.5 (d, H3)

~6.5 (d, H4)
Ambiguous. H5 (in 1,3) and H3 (in 1,5) often have similar shifts.
NOESY / ROESY Strong Correlation between

-CH

and H5
NO Correlation between

-CH

and ring protons
Definitive. In the 1,5-isomer, the Iodine blocks the interaction between the ethyl group and the ring protons.

C NMR: C-I

~90–100 ppm (C3)

~80–95 ppm (C5)
Iodine exerts a heavy-atom shielding effect. C5 is typically more deshielded than C3 in the parent ring, but Iodine inversion complicates this.

C NMR: C-H
C5-H is typically downfield (

> 130 ppm)
C3-H is typically upfield of where C5-H would be.The C5 carbon (adjacent to N) is the most deshielded carbon in the ring unless substituted by Iodine.
TLC Polarity Higher R

(Less Polar)
Lower R

(More Polar)
The 1,5-isomer often has a larger net dipole moment due to the acute angle of the C-I and N-Et vectors.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" NOESY Experiment

This protocol provides the only self-validating method to confirm regiochemistry without reference standards.

Objective: Determine if the


-ethyl group is spatially close to a ring proton (H5).
  • Sample Preparation: Dissolve ~10 mg of the isolated isomer in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . Ensure the solution is clear and free of paramagnetic impurities.
  • Acquisition Parameters:

    • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Mixing Time (

      
      ):  Set to 400–500 ms . (Too short = no signal; too long = spin diffusion).
      
    • Scans: Minimum 8–16 scans per increment.

  • Analysis:

    • Locate the

      
      -Ethyl methylene quartet (
      
      
      
      ~4.1 ppm) on the F2 axis.
    • Look for a cross-peak at the intersection with the aromatic region (

      
       7.0–8.0 ppm).
      
    • Result A (Cross-peak present): The ethyl group is "seeing" a proton. This proton must be at Position 5 . Therefore, the molecule is 1-ethyl-3-iodopyrazole .

    • Result B (Cross-peak absent): The ethyl group sees no aromatic proton. Position 5 is occupied by Iodine.[1][2] Therefore, the molecule is 1-ethyl-5-iodopyrazole .

Protocol B: C NMR Verification (HMBC)

If NOESY is unavailable, Long-range


H-

C correlation (HMBC) can be used, though it requires careful analysis of coupling constants.
  • Experiment:

    
    H-
    
    
    
    C HMBC.
  • Logic:

    • In 1-ethyl-3-iodo : The Ethyl protons will show a 3-bond correlation (

      
      ) to C5  (the CH carbon).
      
    • In 1-ethyl-5-iodo : The Ethyl protons will show a 3-bond correlation (

      
      ) to C5  (the C-I quaternary carbon).
      
  • Differentiation:

    • Check the chemical shift of the carbon correlating with the

      
      -CH
      
      
      
      .
    • If the correlated carbon is a CH (visible in DEPT-135/HSQC), it is the 1,3-isomer .

    • If the correlated carbon is Quaternary (invisible in DEPT-135, no HSQC), it is the 1,5-isomer .

Synthesis & Isolation Context

Understanding the reaction mechanism aids in predicting the major product.

  • Reaction: 3-Iodopyrazole + Ethyl Iodide + Base (K

    
    CO
    
    
    
    or NaH)
    
    
    Mixture.
  • Typical Ratio: 80:20 to 90:10 favoring the 1,3-isomer .

  • Separation: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient.[3]

    • The 1,3-isomer (Major) typically elutes first (less polar).

    • The 1,5-isomer (Minor) typically elutes second (more polar).

Decision Logic (Visualization)

The following diagram illustrates the logical workflow for differentiating the isomers starting from a crude reaction mixture.

G Start Crude Reaction Mixture (Alkylation of 3-Iodopyrazole) TLC 1. TLC Analysis (Hex/EtOAc) Start->TLC Separation 2. Flash Chromatography TLC->Separation Spot1 Spot 1 (Higher Rf) Likely Major Product Separation->Spot1 Elutes First Spot2 Spot 2 (Lower Rf) Likely Minor Product Separation->Spot2 Elutes Second NMR_Exp 3. Acquire 1H NMR & NOESY Spot1->NMR_Exp Spot2->NMR_Exp Decision Does N-Ethyl (CH2) show NOE to an Aromatic Proton? NMR_Exp->Decision Result13 YES (NOE Observed) Structure: 1-Ethyl-3-Iodopyrazole (H is at Pos 5) Decision->Result13 Strong Cross-peak Result15 NO (No NOE) Structure: 1-Ethyl-5-Iodopyrazole (I is at Pos 5) Decision->Result15 No Cross-peak

Caption: Analytical workflow for the separation and identification of N-ethyl-iodopyrazole regioisomers.

References

  • Alkylation Regioselectivity: Elguero, J. et al. "Pyrazoles."[1][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Standard text establishing steric dominance in pyrazole alkylation).

  • NMR Methodology: Claridge, T. D. W.[8] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Authoritative source for NOESY/HMBC pulse sequences).

  • Specific Chemical Shifts: Alkorta, I., & Elguero, J. "Theoretical study of the regiochemistry of the alkylation of pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1998. Link

  • Iodopyrazole Benchmarks: Aggarwal, R. et al. "Regioselective synthesis of 1-aryl-3,4-substituted pyrazoles." Beilstein Journal of Organic Chemistry, 2011. (Provides comparative spectral data for 1,3 vs 1,5 substitution patterns). Link

Sources

Comparative Guide: UV-Vis Absorption Spectra of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: 4-Iodopyrazoles (and related iodinated derivatives).[1] Primary Application: Quality Control (QC) for cross-coupling precursors (Suzuki/Sonogashira) and characterization of energetic materials. The Challenge: Unsubstituted pyrazoles possess high-energy


 transitions that often fall near the solvent cutoff (~210 nm). Iodination introduces a significant bathochromic (red) shift and hyperchromic effect, transforming the UV-Vis profile into a viable characterization tool.

This guide objectively compares the spectroscopic performance of Iodinated Pyrazoles against their Non-iodinated and Chloro/Bromo alternatives, providing the experimental protocols necessary to validate these differences.

Part 1: The Chromophore Landscape (Mechanism & Comparison)

To interpret the spectra accurately, one must understand the competition between the Inductive Effect (-I) and the Mesomeric Effect (+M) introduced by the halogen atom.

Electronic Effects of Iodine

Unlike the parent pyrazole, the introduction of an iodine atom at the C4 position alters the electronic distribution significantly.

  • Polarizability: Iodine is a "soft," large atom with high polarizability. This lowers the energy gap (

    
    ) between the HOMO and LUMO, facilitating the 
    
    
    
    transition at lower energy (longer wavelengths).
  • Auxochromic Action: The lone pairs on the iodine interact with the pyrazole aromatic

    
    -system. While iodine is inductively electron-withdrawing (-I), its capacity for resonance donation (+M) generally leads to a bathochromic shift  compared to the unsubstituted scaffold.
    
Comparative Performance Matrix
FeatureUnsubstituted PyrazoleChlorinated Pyrazole (4-Cl)Iodinated Pyrazole (4-I)
Primary

~205–210 nm (Solvent Cutoff Risk)~215–220 nm~225–235 nm (Distinct detection)
Molar Absorptivity (

)
ModerateModerateHigh (Hyperchromic effect)
Solvent Sensitivity High (Tautomer dependent)ModerateHigh (Polarizability interaction)
Detection Limit Poor (Requires high conc.)GoodExcellent
Visualizing the Electronic Shift

The following diagram illustrates the electronic pressure applied by the Iodine atom compared to the standard H-substituted pyrazole.

ElectronicEffects cluster_effects Competing Effects Pyrazole Parent Pyrazole (HOMO-LUMO Gap: High) Interaction Orbital Interaction (n -> pi*) Pyrazole->Interaction Scaffold Iodine Iodine Substituent (Large, Polarizable) Iodine->Interaction Auxochrome Inductive -I Effect (Sigma Withdrawal) Iodine->Inductive Mesomeric +M Effect (Pi Donation) Iodine->Mesomeric Result Bathochromic Shift (Red Shift to >225nm) Interaction->Result Lowers Transition Energy Mesomeric->Result Dominates UV Shift

Figure 1: Mechanistic pathway of the Iodine-induced bathochromic shift in pyrazole systems.

Part 2: Experimental Validation (The Protocol)

Trustworthiness Warning: Many researchers fail to detect the pyrazole peak because they use solvents with high UV cutoffs (e.g., Acetone, cutoff 330 nm). The following protocol is self-validating using the Solvent Transmission Check .

Reagents & Equipment
  • Analyte: 4-Iodopyrazole (or derivative).[1]

  • Solvent: Acetonitrile (HPLC Grade) is preferred (Cutoff: 190 nm). Methanol (Cutoff: 205 nm) is acceptable but may mask hypsochromic shoulders.

  • Blank: Pure solvent from the same bottle used for solvation.

Step-by-Step Workflow
  • Baseline Correction (The Zero Point):

    • Fill two quartz cuvettes (path length = 1 cm) with pure Acetonitrile.

    • Run a baseline scan from 190 nm to 400 nm.

    • Validation: Absorbance must be < 0.05 AU across the range. If > 0.05, solvent is contaminated.

  • Stock Solution Preparation:

    • Weigh 5.0 mg of 4-Iodopyrazole.

    • Dissolve in 100 mL Acetonitrile (Concentration

      
       M).
      
    • Sonicate for 5 minutes to ensure complete dissolution (iodinated compounds can be hydrophobic).

  • Dilution Series (Linearity Check):

    • Prepare three dilutions: 100%, 50%, and 25% of stock.

    • Measure Absorbance at expected

      
       (~230 nm).
      
    • Validation: Plot Abs vs. Conc.

      
       must be > 0.99 (Beer-Lambert Law adherence).
      
  • Tautomeric Equilibrium Check (Optional but Recommended):

    • If the peak is broad/asymmetric, add 1 drop of 0.1M HCl.

    • Observation: A shift in

      
       indicates protonation of the pyridine-like nitrogen, confirming the integrity of the pyrazole ring.
      

ProtocolWorkflow Start Start: Sample Weighing Solvent Solvent Selection (Acetonitrile, Cutoff 190nm) Start->Solvent Stock Stock Solution (Sonication required) Solvent->Stock Scan Full Spectrum Scan (190-400 nm) Stock->Scan Decision Is Peak > 220 nm? Scan->Decision Valid Valid Iodinated Species Decision->Valid Yes Invalid Check De-iodination or Solvent Cutoff Decision->Invalid No

Figure 2: Experimental workflow for validating iodinated pyrazole spectra.

Part 3: Data Analysis & Structural Insights

Spectral Data Comparison

The table below aggregates typical spectral data. Note the progression of the "Red Shift" as the halogen size increases.

CompoundSolvent

(nm)

Notes
Pyrazole (Parent) Ethanol2103.54Often obscured by solvent noise.
4-Chloropyrazole Ethanol2183.60Slight shift; inductive effect competes with resonance.
4-Bromopyrazole Ethanol2243.75Intermediate shift.
4-Iodopyrazole Ethanol232 3.85 Definitive shift. Strongest absorption intensity.
4-Iodo-3,5-dimethylpyrazole Ethanol2403.92Methyl groups add further hyperchromic/bathochromic effects.
Tautomerism and pH Dependence

Iodinated pyrazoles, like their parent compounds, exist in dynamic tautomeric equilibrium (


- vs 

- forms).
  • Neutral pH: The spectrum represents a weighted average of tautomers.

  • Acidic pH: Protonation forms the pyrazolium cation. This typically causes a hypsochromic shift (Blue shift) because the lone pair on Nitrogen is no longer available to conjugate with the Iodine, breaking the auxochromic enhancement.

Key Insight for Drug Developers: If your UV spectrum for a 4-iodopyrazole candidate shows a


 < 215 nm, suspect de-iodination  (loss of Iodine) or ring degradation. The Iodine atom must pull the absorbance above 225 nm in polar solvents.

References

  • Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2.

  • Elguero, J., et al. (2000). Pyrazoles.[2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II.

  • Alkorta, I., & Elguero, J. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5432.

  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole Product Specification and Safety Data Sheet.

  • BenchChem. (2025). Application Notes: Synthesis and Characterization of Pyrazole Derivatives.

Sources

Comparative X-Ray Crystallography Guide: Pyrazole-4-Carboxylic Acid Derivatives in Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative

Pyrazole-4-carboxylic acid (PCA) derivatives are foundational scaffolds in modern medicinal chemistry and materials science. They serve as critical pharmacophores in the development of novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[1] and act as versatile ligands in the construction of highly porous metal-organic frameworks.

Understanding the solid-state behavior of these compounds through X-ray crystallography is non-negotiable for drug development professionals. The presence of both hydrogen-bond donors (N-H, O-H) and acceptors (C=O, pyrazole N) in the PCA core leads to complex, highly variable supramolecular architectures. This guide objectively compares the crystallographic performance, structural polymorphism, and hydrogen-bonding networks of key PCA derivatives, providing actionable, self-validating protocols for solid-state characterization.

Comparative Crystallographic Data

The substitution pattern on the pyrazole ring dictates the macroscopic crystal packing. The table below synthesizes the quantitative crystallographic parameters of three distinct PCA derivatives, illustrating how minor chemical modifications drastically alter solid-state geometry.

DerivativeSpace GroupAsym. Unit (

)
Primary H-Bond MotifKey Structural Feature
1H-pyrazole-4-carboxylic acid Monoclinic (

)
0.5Cyclic O-H···N / O···H-NForms quasi-linear ribbons; exhibits dynamic proton disorder at 295 K[2].
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Monoclinic (

)
1O-H···OForms inverted dimers; non-planar molecular conformation due to steric twist[3].
5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Triclinic (

)
3O-H···O, C-H···N, C-H···FComplex 3D packing via

and

rings; variable phenyl twist across molecules[4].

Mechanistic Insights into Solid-State Behavior

To engineer specific crystal forms, researchers must understand the causality behind these structural variations:

  • Dynamic Proton Transfer in Unsubstituted PCA: In the unsubstituted 1H-pyrazole-4-carboxylic acid, the molecule is located on a two-fold crystallographic axis. This symmetry implies a dynamic proton disorder of the NH and OH groups. At room temperature, the molecules undergo very fast, degenerate double proton transfers between two rapidly interconverting O-H···N and O···H-N hydrogen bridges, forming quasi-linear ribbons. Cooling the crystal to 150 K suppresses this thermal motion, triggering a proton disorder-order transition[2].

  • Steric Hindrance and Dimerization: Introducing a bulky N-phenyl group (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) completely eliminates the pyrazole N-H hydrogen-bond donor capability. Deprived of the ability to form continuous O-H···N ribbons, the system compensates by forming discrete, inverted dimers stabilized exclusively by carboxylic O-H···O interactions[3].

  • Electronic Modulation via Fluorination: The addition of a strongly electron-withdrawing trifluoromethyl group (5-(trifluoromethyl)-1-phenyl-PCA) drastically alters the electrostatic potential surface. The fluorine atoms act as competitive hydrogen-bond acceptors, driving the formation of a highly complex

    
     structure (three crystallographically independent molecules in the asymmetric unit). This structure is stabilized by a synergistic network of strong O-H···O and weaker C-H···N / C-H···F interactions[4].
    

G PCA Pyrazole-4-Carboxylic Acid Core NH Unsubstituted (N-H) Dynamic Proton Transfer PCA->NH No N-substituent Substituted N-Substituted (N-Phenyl) Steric Hindrance PCA->Substituted Bulky N-substituent Ribbons Quasi-Linear Ribbons (O-H···N / O···H-N) NH->Ribbons Cyclic H-bonds Dimers Inverted Dimers & 3D Packing (O-H···O & C-H···F) Substituted->Dimers C-H···π & O-H···O

Mechanistic divergence of hydrogen bonding networks based on N-substitution.

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity structural data, the following step-by-step protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis and Single-Crystal Growth
  • Cyclocondensation & Hydrolysis: Synthesize the target pyrazole ester via the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and the appropriate hydrazine (e.g., phenylhydrazine). Subject the ester to basic hydrolysis to yield the target carboxylic acid[3].

    • Validation Check: Confirm complete hydrolysis via FTIR (shift of C=O stretch from ~1710 cm⁻¹ to ~1680 cm⁻¹ and appearance of broad O-H stretch at ~3400 cm⁻¹).

  • Solvent Selection & Dissolution: Dissolve 50 mg of the purified acid in 5 mL of absolute ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Slow Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 295 K for 7–14 days[3].

    • Validation Check: Inspect harvested crystals under a polarized light microscope. Select only crystals that exhibit uniform birefringence and sharp extinction every 90°, confirming a single-crystal domain free of macroscopic twinning.

Protocol B: X-Ray Diffraction Data Collection & Refinement
  • Crystal Mounting: Coat the selected crystal in paratone-N oil and mount it on a cryoloop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 150 K.

    • Causality: Cooling to 150 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes) and prevents the dynamic proton disorder observed at room temperature[2].

  • Data Collection: Collect diffraction data using Mo Kα radiation (

    
     Å) on a CCD diffractometer.
    
  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Check: Ensure the internal agreement factor (

      
      ) is < 0.05, indicating high-quality, redundant data.
      
  • Structure Solution & Refinement: Solve the structure using direct methods and refine via full-matrix least-squares on

    
    .
    
    • Validation Check: The model is considered valid and publishable when the final

      
       is < 0.05, 
      
      
      
      is < 0.15, and the Goodness-of-Fit (GoF) is approximately 1.0. Ensure no residual electron density peaks exceed 1.0 e/ų.

G Synthesis Compound Synthesis (Cyclocondensation & Hydrolysis) Crystallization Single Crystal Growth (Slow Evaporation) Synthesis->Crystallization Diffraction X-Ray Diffraction (Data Collection at 150K/295K) Crystallization->Diffraction Structure Structure Solution (Phase Determination) Diffraction->Structure Validation Model Validation (R-factor < 0.05, GoF ≈ 1.0) Structure->Validation

Workflow for X-ray crystallographic analysis of pyrazole-4-carboxylic acid derivatives.

References

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Freie Universität Berlin.
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press.
  • Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Springer / UOM Physics.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications.

Sources

Purity analysis methods for iodopyrazole building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Area Percent: A Comparative Guide to Purity Analysis Methods for Iodopyrazole Building Blocks

Introduction

Iodopyrazoles (e.g., 4-iodo-1H-pyrazole, 3-iodo-1-methyl-1H-pyrazole) are indispensable scaffolds in modern medicinal chemistry. They are frequently utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings) to construct complex kinase inhibitors and receptor antagonists[1]. While the reactivity of the carbon-iodine bond makes these building blocks highly valuable, it also necessitates rigorous purity control.

Impurities such as des-iodo pyrazoles, N-alkylation regioisomers (e.g., 3-iodo vs. 5-iodo species), and residual inorganic salts can drastically poison palladium catalysts or lead to divergent structure-activity relationships (SAR)[2]. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of iodopyrazole building blocks.

The Analytical Triad: HPLC, LC-MS, and qNMR

HPLC-PDA (Relative Purity Profiling): HPLC coupled with a Photodiode Array (PDA) detector is the global industry standard for routine quality control[3]. It separates complex mixtures based on polarity. However, its fundamental limitation is the assumption that all components possess identical UV response factors at the detection wavelength. For iodopyrazoles, the presence of the heavy iodine atom significantly alters the molar absorptivity compared to unhalogenated precursors, often leading to an underestimation of trace impurities if specific reference standards are unavailable[4].

LC-MS (Regioisomer and Trace Impurity Identification): When synthesizing substituted iodopyrazoles, reactions often yield a mixture of regioisomers[5]. LC-MS utilizing Electrospray Ionization (ESI) is critical here. While regioisomers share the exact same


, their distinct dipole moments and polarities allow for chromatographic separation. The mass spectrometer subsequently confirms the exact mass, ruling out over-iodinated or des-iodo byproducts that might otherwise co-elute[1].

qNMR (Absolute Mass Quantification): Quantitative NMR is a primary analytical method that directly correlates the integrated area of a specific nuclear resonance (typically


H) to the absolute number of nuclei in the sample[6]. By utilizing a certified internal standard, qNMR calculates the absolute mass fraction of the iodopyrazole without requiring a reference standard of the analyte itself[7]. This orthogonal approach captures "invisible" impurities—such as water, residual solvents, and inorganic salts—that elute in the void volume of an HPLC system and escape UV detection entirely[8].

Comparative Performance Data

To objectively evaluate these methods, the table below compares their performance metrics when analyzing a crude batch of 4-iodo-1-methyl-1H-pyrazole.

Analytical MethodPrinciple of QuantificationSensitivity (LOD)Regioisomer ResolutionDetects "UV-Invisible" Impurities?Absolute Accuracy
HPLC-PDA UV Absorbance (Area %)~0.01 - 0.05%High (Chromatographic)No (e.g., inorganic salts)Moderate (Requires standards)
LC-MS (ESI) Ion Abundance / Mass~0.001%High (Chromatographic)NoLow (Ion suppression effects)

H qNMR
Molar Resonance Proportionality~0.1 - 0.5%Moderate (Chemical Shift)Yes (Solvents, water)Extremely High (Primary Method)

Data Interpretation: While HPLC provides excellent routine precision, it often reports an artificially high purity (e.g., 99.5% Area) because it ignores non-chromophoric impurities. qNMR provides the "true" mass-based purity (e.g., 97.2% w/w), which is critical for calculating exact stoichiometric equivalents in sensitive cross-coupling reactions[4].

Experimental Protocols: Self-Validating Systems

As a best practice, analytical protocols must be self-validating. The following methodologies incorporate built-in checks to prevent false positives.

Protocol A: HPLC-PDA Method for Regioisomer Profiling

Causality: Iodopyrazole regioisomers have remarkably similar polarities. A shallow mobile phase gradient on a high-efficiency C18 column ensures maximum theoretical plates for baseline resolution.

  • Sample Preparation: Dissolve 1.0 mg of the iodopyrazole in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol ionization, sharpening peaks).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: PDA scanning from 200 nm to 400 nm. Extract the chromatogram at 254 nm (optimal for the pyrazole

    
     transition).
    
  • Self-Validation Step: Inject a blank (diluent only) to ensure no column carryover. The chromatographic resolution (

    
    ) between the 3-iodo and 5-iodo regioisomers must be calculated as 
    
    
    
    before integrating peak areas.
Protocol B: H qNMR for Absolute Purity Determination

Causality: Using Maleic acid as an internal standard provides a sharp, isolated singlet at ~6.26 ppm (in DMSO-


), which perfectly avoids spectral overlap with the aromatic pyrazole protons (typically found between 7.5 - 8.5 ppm)[6].
  • Standard Selection: Weigh exactly 10.0 mg of certified Maleic acid (Internal Standard, purity

    
    ) into a precision vial.
    
  • Analyte Weighing: Weigh exactly 20.0 mg of the iodopyrazole sample into the same vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Frequency:

      
       MHz.
      
    • Relaxation Delay (

      
      ): 30 seconds. (Crucial Causality: This ensures complete longitudinal relaxation (
      
      
      
      ) of all protons. A shorter delay will lead to incomplete relaxation and artificially skew the integration ratio)[7].
    • Scans: 64 (to achieve a Signal-to-Noise ratio

      
      ).
      
  • Data Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic acid singlet (2H) and a distinct pyrazole proton (e.g., the C3 or C5 proton, 1H).

    • Calculate purity (

      
      ) using the absolute mass formula:
      
      
      
      
      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight).

Logical Decision Workflow

The selection of the appropriate analytical method should not be arbitrary. The following workflow illustrates the decision-making process for analyzing iodopyrazole building blocks.

PurityWorkflow Start Iodopyrazole Sample Synthesized/Procured Q1 Need Absolute Mass Purity for Stoichiometric Coupling? Start->Q1 qNMR qNMR (1H) Internal Standard Method Q1->qNMR Yes Q2 Need to Resolve Regioisomers/Unknowns? Q1->Q2 No Final Comprehensive CoA (Certificate of Analysis) qNMR->Final Absolute Purity % (w/w) LCMS LC-MS (ESI) Mass Profiling & Separation Q2->LCMS Yes (Unknown Impurities) HPLC HPLC-PDA Routine Area % Profiling Q2->HPLC No (Routine QC) LCMS->Final Impurity ID & Mass HPLC->Final Relative Area %

Decision workflow for selecting the optimal purity analysis method for iodopyrazole building blocks.

Conclusion

For the rigorous evaluation of iodopyrazole building blocks, relying solely on HPLC area percent is a systemic risk in drug development. While HPLC and LC-MS are indispensable for resolving regioisomers and identifying trace organic impurities, they must be paired with qNMR to establish absolute mass purity. This orthogonal analytical strategy ensures that downstream catalytic cross-coupling reactions are not derailed by undetected stoichiometric imbalances or "invisible" catalyst poisons.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem, Dec 2025.
  • ResolveMass Laboratories Inc. "Analytical Techniques for Reference Standard Characterization." ResolveMass, Sep 2025.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass, Dec 2025.
  • Pauli, G. F., et al. "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control." PMC, NIH.
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay." ResearchGate.
  • J. L. K. et al. "Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles." ACS Omega, Mar 2021.
  • N. A. et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." PMC, NIH.
  • P. M. et al. "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." PMC, NIH.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with the authoritative, step-by-step operational protocols required for the safe disposal of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 1946813-90-6).

This document synthesizes regulatory compliance with mechanistic chemical safety, ensuring that your laboratory's waste management is both environmentally sound and operationally efficient.

Mechanistic Safety & Hazard Causality (E-E-A-T)

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a halogenated heterocyclic compound utilized as a building block in pharmaceutical R&D. Understanding its molecular behavior is critical for designing a safe disposal strategy:

  • The Halogen Hazard (Iodine Lability): The presence of the iodine atom on the pyrazole ring dictates its strict waste classification. Under thermal stress or improper incineration, the carbon-iodine bond cleaves. Without proper environmental controls, this releases highly reactive iodine radicals, toxic iodine gas (

    
    ), and corrosive hydrogen iodide (HI) into the atmosphere[1].
    
  • Acid-Base Reactivity: The carboxylic acid moiety acts as a weak acid. If inadvertently mixed with strong bases or incompatible oxidizing agents in a generic waste carboy, it can trigger exothermic reactions, leading to container pressurization[2].

  • Human Health Impact: The compound is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), a severe eye irritant (H319), and a respiratory tract irritant (H335)[2].

Expertise Insight: Never mix this compound with non-halogenated solvent waste. Doing so not only exponentially increases disposal costs (as the entire drum must now be treated as halogenated) but also risks exceeding the halogen-handling capacity of standard incinerators, which can lead to severe corrosion of the incinerator's refractory lining[3],[4].

Quantitative Data & Protective Measures

Summarized below are the critical parameters for classifying this waste and the self-validating protective measures required during handling.

Table 1: Chemical Properties & Waste Classification
PropertyValueOperational Implication
CAS Number 1946813-90-6Mandatory for accurate RCRA manifest tracking.
Molecular Formula

Indicates high halogen (iodine) content by weight.
GHS Hazards H302, H315, H319, H335Dictates strict inhalation and contact PPE protocols[2].
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated streams[3].
Destruction Method High-Temp IncinerationRequires facilities equipped with alkaline flue gas scrubbers[4],[5].
Table 2: Required PPE for Handling and Disposal
PPE CategorySpecificationCausality / Justification
Hand Protection Nitrile or Neoprene glovesPrevents dermal absorption and localized skin irritation (H315).
Eye Protection Chemical splash gogglesProtects against severe ocular damage from acidic dusts (H319).
Respiratory N95 or P100 particulate maskPrevents inhalation of irritating pyrazole dusts during transfer (H335).
Body Protection Flame-resistant lab coatProvides a barrier against accidental solid spills and chemical contact.

Operational Disposal Plan: Step-by-Step Workflow

The following protocol is a self-validating system designed to ensure RCRA compliance and maximum laboratory safety.

Phase 1: Segregation & Containment
  • Isolate the Waste: Designate a specific waste stream exclusively for "Halogenated Organic Acids." Do not mix with generic organic solvents (e.g., acetone, ethanol)[3].

  • Select the Container: Use a High-Density Polyethylene (HDPE) or amber glass carboy. Self-Validation Step: Inspect the container for micro-fractures or residual moisture before use, as residual water can slowly degrade the compound over time.

  • Transfer: In a certified fume hood, carefully transfer the solid waste or solvent-dissolved waste into the container. Use a grounded, non-sparking funnel to prevent static discharge.

Phase 2: Labeling & Storage
  • RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic Acid (Contains Iodine)."

  • Secondary Containment: Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Storage Limits: Store in a well-ventilated, locked hazardous waste accumulation area. Do not exceed the 90-day (LQG) or 180-day (SQG) accumulation limits dictated by local EPA regulations[6].

Phase 3: Final Destruction (Incineration)
  • Contractor Handoff: Transfer the waste to a licensed hazardous waste disposal contractor.

  • Verify Destruction Methodology: Ensure the contractor's manifest specifies High-Temperature Incineration with Alkaline Scrubbing .

    • Causality: The incinerator must operate at >1000°C with a residence time of ~2 seconds to fully destroy the pyrazole ring. The alkaline wet scrubbers (using lime or sodium hydroxide slurries) are mechanically required to capture and neutralize the resulting Hydrogen Iodide (HI) and Nitrogen Oxide (NOx) gases before exhaust[4],[5].

Mandatory Visualization: Disposal Lifecycle

WasteDisposal Start Waste Generation: 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid Segregation Segregation: Isolate as Halogenated Organic Waste Start->Segregation Containment Containment: HDPE or Amber Glass Carboy Segregation->Containment Labeling Labeling & Logging: RCRA Compliant 'Halogenated Waste' Containment->Labeling Storage Temporary Storage: Secondary Containment (<90 Days) Labeling->Storage Transport Licensed Contractor Transport Storage->Transport Incineration Destruction: High-Temp Incineration with Alkaline Scrubbers Transport->Incineration

Figure 1: Cradle-to-grave disposal workflow for halogenated pyrazole waste.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following self-validating recovery protocol:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear respiratory irritants[2].

  • Don PPE: Equip the PPE outlined in Table 2.

  • Containment (Solid Spill): Lightly moisten the solid with a compatible solvent (e.g., a small amount of water) to prevent the aerosolization of irritating dusts.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround and cover the spill with a non-combustible, inert absorbent material such as vermiculite, diatomaceous earth, or dry sand[7]. Never use combustible materials like sawdust.

  • Collection: Sweep up the absorbed mixture using a non-sparking polypropylene brush and dustpan. Place the residue into a dedicated HDPE spill-recovery bucket.

  • Site Decontamination & Validation: Wash the spill surface thoroughly with soap and water[2]. Self-Validation: Swab the cleaned surface with a damp pH indicator strip to verify that no acidic residue remains.

  • Disposal: Label the recovery bucket as "Hazardous Waste - Halogenated Spill Residue" and integrate it into the standard disposal workflow.

References

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • "Guidelines for the Classification and Coding of Industrial and Hazardous Wastes." Texas Commission on Environmental Quality (TCEQ). Available at: [Link]

  • "Waste Incineration and Public Health (2000): Air-Pollution Control Techniques." National Research Council / The National Academies Press. Available at: [Link]

Sources

Personal protective equipment for handling 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel halogenated building blocks into drug discovery pipelines, I recognize that handling specialized intermediates requires more than just reading a safety data sheet. 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 1946813-90-6)[1] is a highly versatile compound, but it presents specific physicochemical hazards that mandate rigorous operational controls.

This guide provides a self-validating framework for personal protective equipment (PPE), handling methodologies, and disposal logistics. By understanding the why behind each safety measure, we ensure both scientific integrity and personnel safety.

Hazard Assessment & Mechanistic Toxicology

Before selecting PPE, we must understand the causality behind the chemical's hazards. The risk profile of 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is driven by three distinct structural features:

  • The Carboxylic Acid Moiety (pKa ~4.5): This functional group acts as a mild organic acid. Upon contact with ambient moisture on the skin or mucous membranes, it causes direct protonation of biological nucleophiles, leading to severe eye irritation (H319) and skin irritation (H315)[2].

  • The C3-Iodine Substitution: Halogenation significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the stratum corneum (the skin's outermost layer) compared to non-halogenated analogs, elevating the risk of systemic dermal absorption[3].

  • Powder Morphology: As a finely milled solid, it poses a severe inhalation hazard (H335)[2]. Aerosolized micro-particles can bypass the upper respiratory tract and deposit in the lower bronchioles, causing acute respiratory irritation.

Core Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, we implement a defense-in-depth PPE strategy compliant with 4[4].

PPE CategorySpecification / StandardMechanistic Rationale
Hand Protection Nitrile gloves (min 0.11 mm thickness); double-gloving required.Nitrile provides excellent resistance to lipophilic iodinated compounds. Double-gloving prevents dermal absorption if the outer layer is compromised[3].
Eye Protection ANSI Z87.1 compliant safety goggles with side shields.Prevents particulate entry and severe ocular irritation from acidic dust aerosolization[5].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Mitigates inhalation of fine, irritating carboxylic acid powders when handling outside of a controlled exhaust environment[6].
Body Protection Flame-resistant lab coat, full-length trousers, closed-toe shoes.Provides a physical barrier against accidental spills and static-cling of powders to everyday clothing[7].

Standard Operating Procedure (SOP): Safe Handling Workflow

Every protocol must be a self-validating system. By embedding safety checks directly into the experimental workflow, we eliminate single points of failure, aligning with the 8[8].

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).

  • Don all baseline PPE (lab coat, safety goggles, double nitrile gloves)[3].

Step 2: Weighing and Dispensing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can aerosolize fine pyrazole powders, instantly creating an inhalation hazard.

  • Use a grounded, non-sparking anti-static spatula to transfer the 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid.

  • Seal the source bottle immediately after dispensing to prevent atmospheric moisture degradation.

Step 3: Transfer and Reaction Setup

  • If transferring the weighed solid to a reaction vessel outside the hood, secure it in a secondary containment vial with a Teflon-lined cap.

  • Purge the reaction flask with an inert gas (Nitrogen or Argon) before introducing the solid, as halogenated organics can occasionally exhibit unpredictable reactivity under high-heat or oxidative conditions[9].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is critical to prevent the spread of lipophilic halogenated dust.

  • Isolate and Evacuate: Immediately halt operations and clear non-essential personnel from the immediate vicinity.

  • PPE Upgrade: If the spill is outside the fume hood, donning a P100 respirator is mandatory before proceeding[6].

  • Containment (No Sweeping): Do NOT dry-sweep the powder, as this generates hazardous aerosols. Instead, cover the spill with damp, chemically inert absorbent pads.

  • Neutralization: Gently apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to the affected area. Causality: The weak base will deprotonate the carboxylic acid, converting it into a highly water-soluble sodium salt, which is significantly easier to wipe up and less volatile.

  • Collection: Use non-sparking tools to transfer the neutralized slurry into a designated hazardous waste container[3].

Waste Disposal & Environmental Logistics

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid must never be flushed down the drain or disposed of in standard biological waste[3].

  • Solid Waste: Collect all contaminated weighing paper, gloves, and paper towels in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any aqueous or organic washings containing this compound must be segregated into "Halogenated Organic Liquid Waste" carboys. The presence of the iodine atom dictates strict adherence to halogenated disposal protocols to prevent the formation of toxic byproducts during municipal incineration[9].

Operational Workflow Visualization

G A Pre-Operation PPE Donning B Weighing & Transfer (Fume Hood) A->B C Reaction Setup (Inert Atmosphere) B->C D Accidental Spill? C->D E Spill Containment & Neutralization D->E Yes F Standard Waste Segregation D->F No G Halogenated Solid Waste Disposal E->G F->G

Operational safety and spill response workflow for 1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." OSHA.gov.
  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
  • Enamine. "Safety Data Sheet: 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid." Enamine.net.
  • ChemScene. "Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid." ChemScene.com.
  • ChemicalBook. "1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid CAS: 1946813-90-6." ChemicalBook.com.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.